(S)-2-Methoxy-1-phenylethanamine hydrochloride CAS 64715-86-2 properties
The following technical guide details the properties, synthesis, and applications of (S)-2-Methoxy-1-phenylethanamine Hydrochloride . High-Purity Chiral Building Block & Solvating Agent Executive Summary (S)-2-Methoxy-1-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and applications of (S)-2-Methoxy-1-phenylethanamine Hydrochloride .
High-Purity Chiral Building Block & Solvating Agent
Executive Summary
(S)-2-Methoxy-1-phenylethanamine Hydrochloride is a specialized chiral primary amine utilized primarily as a chiral solvating agent (CSA) in NMR spectroscopy and as a versatile chiral building block in the synthesis of CNS-active pharmaceutical ingredients. Structurally derived from phenylglycinol, its rigid stereocenter and ether functionality allow for distinct hydrogen-bonding interactions, making it effective for the resolution of racemic acids and the asymmetric synthesis of complex scaffolds.
Key Utility:
Enantiomeric Resolution: Determining enantiomeric excess (ee%) of chiral carboxylic acids via
H NMR without derivatization.
Drug Synthesis: Precursor for norepinephrine reuptake inhibitors and novel analgesic pharmacophores.
Chemical Identity & Physicochemical Properties
Critical Note on CAS Registry:
Commercially, CAS 64715-86-2 is frequently assigned to the (R)-enantiomer hydrochloride . The properties listed below are specific to the (S)-enantiomer , which is the optical antipode. Physical constants (MP, BP, Solubility) are identical to the (R)-form, while optical rotation is equal in magnitude but opposite in sign.
Soluble in Water, Methanol, Ethanol; Insoluble in Hexane, EtO
Chirality
(S)-Configuration
Optical Rotation
to (c=1, MeOH) (Predicted based on (R)-antipode)
Hygroscopicity
Hygroscopic; store under inert atmosphere (Ar/N)
Synthetic Methodology
The most robust route to high-enantiopurity (S)-2-Methoxy-1-phenylethanamine HCl utilizes (S)-Phenylglycinol as the chiral pool starting material. This pathway avoids expensive asymmetric hydrogenation catalysts and ensures retention of stereochemistry.
Reaction Pathway[1][2][3]
N-Protection: Boc-protection of the amine.
O-Methylation: Williamson ether synthesis using Methyl Iodide.
Deprotection/Salt Formation: Acidic cleavage of Boc group to yield the HCl salt.
DOT Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from (S)-Phenylglycinol retaining stereochemical integrity.
(S)-2-Methoxy-1-phenylethanamine acts as a non-covalent CSA for determining the enantiomeric purity of chiral carboxylic acids (e.g., Ibuprofen, Naproxen) via NMR.
Mechanism:
The amine forms a diastereomeric salt complex with the analyte in solution (typically CDCl
or CD). The magnetic anisotropy of the phenyl ring causes differential shielding of the analyte's protons, splitting the NMR signals of the enantiomers.
Figure 2: Mechanism of Chiral Solvating Action in NMR.
Pharmaceutical Intermediate
This moiety serves as a "chiral anchor" in the synthesis of:
NMDA Receptor Antagonists: The methoxy-ethyl side chain mimics the neurotransmitter binding pocket.
Analgesics: Used in the resolution of Tramadol analogs.
(S)-2-Methoxy-1-phenylethylamine HCl chemical structure and molecular weight
Structure, Synthesis, and Application in Chiral Resolution Executive Summary (S)-2-Methoxy-1-phenylethylamine (and its hydrochloride salt) is a specialized chiral building block and resolving agent. Structurally derived...
Author: BenchChem Technical Support Team. Date: March 2026
Structure, Synthesis, and Application in Chiral Resolution
Executive Summary
(S)-2-Methoxy-1-phenylethylamine (and its hydrochloride salt) is a specialized chiral building block and resolving agent. Structurally derived from (S)-phenylglycinol, it features a rigid stereocenter at the benzylic position, flanked by a primary amine and a methoxymethyl ether group. This unique architecture—combining the basicity of a primary amine with the additional coordination capability of the ether oxygen—makes it a superior alternative to simple
-methylbenzylamine for resolving complex racemic acids and synthesizing neuroactive pharmaceutical intermediates.
This guide details the physicochemical properties, a validated synthetic route from (S)-phenylglycinol, and a self-validating protocol for its use as a chiral resolving agent.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Not widely listed; typically prepared in situ or custom synthesized.[1][2][3]
SMILES (Free Base)
COCCc1ccccc1
InChIKey
CMTDMIYJXVBUDX-SECBINFHSA-N
Molecular Structure & Weight Analysis
The hydrochloride salt is formed by the protonation of the primary amine.
Formula:
Component
Count
Atomic Mass ( g/mol )
Subtotal
Carbon (C)
9
12.011
108.10
Hydrogen (H)
14
1.008
14.11
Nitrogen (N)
1
14.007
14.01
Oxygen (O)
1
15.999
16.00
Chlorine (Cl)
1
35.450
35.45
Total MW
187.67 g/mol
(Note: Free base MW is 151.21 g/mol . The HCl salt adds stability and crystallinity.)
Synthetic Methodology: O-Methylation of (S)-Phenylglycinol
Direct methylation of (S)-phenylglycinol is prone to N-methylation side reactions. The authoritative route requires N-protection, followed by O-methylation and deprotection.
Add N-Boc-intermediate solution dropwise. Stir 30 min (gas evolution).
Add MeI dropwise. Warm to RT and stir 12h.
Quench with sat.
. Extract with EtOAc.
Critical Control: Maintain strict anhydrous conditions to prevent NaH degradation.
Step 3: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.
Procedure: Dissolve methylated intermediate in minimal dry dioxane. Add 4M HCl/dioxane (5 eq). Stir 2h at RT. The product often precipitates as a white solid.
Isolation: Filter the precipitate, wash with cold
, and dry under vacuum.
Caption: Step-wise synthetic pathway ensuring regiospecific O-methylation via N-Boc protection.
Application: Chiral Resolution of Racemic Acids
The primary utility of (S)-2-Methoxy-1-phenylethylamine is as a resolving agent . Its ether oxygen provides a secondary hydrogen-bond acceptor site, often leading to more rigid diastereomeric salt lattices compared to simple amines.
Mechanism of Action
When mixed with a racemic acid (
), the chiral amine () forms two diastereomeric salts:
(Salt A)
(Salt B)
These salts possess different lattice energies and solubilities, allowing separation via fractional crystallization.
Self-Validating Protocol: Resolution Efficiency Test
To determine if this amine is suitable for resolving a specific target acid, perform this screening protocol:
Stoichiometry Setup: Prepare 1 mmol of racemic target acid in 5 mL of solvent (e.g., EtOH, iPrOH, or Acetone).
Amine Addition: Add 0.5 mmol of (S)-2-Methoxy-1-phenylethylamine (0.5 eq). This "half-equivalent method" forces the formation of the less soluble salt.
Crystallization: Heat to reflux to dissolve, then cool slowly to RT over 4 hours.
Filtration: Collect crystals (Salt A) and mother liquor (enriched in Salt B).
Validation (Chiral HPLC):
Liberate the acid from a small sample of crystals (partition between 1M HCl and EtOAc).
Analyze the organic layer on a Chiralpak AD-H or OD-H column.
Success Criteria: If enantiomeric excess (ee) > 30% in the first pass, the resolution is viable.
Caption: Logic flow for the kinetic/thermodynamic resolution of racemic acids using the half-equivalent method.
Analytical Characterization
Confirming the identity and purity of the HCl salt is critical before use in sensitive applications.
Proton NMR (
)
Aromatic Region (7.3–7.5 ppm): Multiplet (5H) corresponding to the phenyl ring.
Chiral Methine (4.5–4.6 ppm): Triplet or dd (1H), shifted downfield due to the ammonium and phenyl deshielding.
Methylene (-CH2-O-): Multiplet/Doublet (2H) around 3.6–3.8 ppm.
Methoxy (-OCH3): Singlet (3H) sharp peak around 3.3 ppm.
Handling & Stability
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
Stability: The ether linkage is stable to basic and acidic conditions typically used in resolution (unlike esters).
Safety: Irritant.[4][5] Wear gloves and eye protection.[4][5] Avoid inhalation of dust.[4]
References
PubChem. (2025).[1] (S)-2-Methoxy-1-phenylethanamine.[6][1] National Library of Medicine. Available at: [Link]
Ingersoll, A. W. (1937). Resolution of Racemic Acids by Chiral Amines.
Difference between (S)-2-Methoxy-1-phenylethanamine and (S)-1-Phenylethylamine
An In-Depth Technical Guide on Chiral Amines: Structural Divergence and Synthetic Applications of (S)-1-Phenylethylamine vs. (S)-2-Methoxy-1-phenylethanamine Executive Summary In the landscape of asymmetric synthesis and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on Chiral Amines: Structural Divergence and Synthetic Applications of (S)-1-Phenylethylamine vs. (S)-2-Methoxy-1-phenylethanamine
Executive Summary
In the landscape of asymmetric synthesis and active pharmaceutical ingredient (API) development, chiral primary amines serve as indispensable tools—functioning as resolving agents, chiral auxiliaries, and core pharmacophores. While (S)-1-Phenylethylamine (PEA) and (S)-2-Methoxy-1-phenylethanamine (MPEA) share a fundamental phenylethylamine backbone, the introduction of a methoxy ether linkage in MPEA fundamentally alters its physicochemical profile and stereochemical utility.
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind their divergent applications. By examining their electronic properties, coordination chemistry, and steric environments, this guide provides actionable, field-proven insights for drug development professionals optimizing enantioselective workflows.
Physicochemical Profiling & Structural Causality
The seemingly minor structural difference—a methoxy group substitution on the alkyl chain—triggers a cascade of physicochemical shifts that dictate the laboratory behavior of these two compounds[1][2].
Increased molecular weight and dipole-dipole interactions from the ether oxygen drastically raise the boiling point of MPEA.
Coordination
Monodentate (N)
Bidentate (N, O)
Critical: MPEA can form rigid 5- or 6-membered chelation rings with transition metals, dictating transition state geometry.
Mechanistic Divergence in Asymmetric Synthesis
(S)-1-Phenylethylamine: The Classical Resolving Agent
PEA is the gold standard for the classical resolution of racemic carboxylic acids. Its efficacy relies on the formation of diastereomeric salts. Because PEA lacks secondary coordination sites, its salt formation is driven purely by ionic interactions and intermolecular hydrogen bonding[4][5].
When a racemic acid is mixed with (S)-PEA, two diastereomeric salts are formed:
and . These salts possess distinct lattice energies and solubilities. The success of the resolution depends on selecting a solvent system where one diastereomer preferentially crystallizes, leaving the other in the mother liquor[4].
Caption: Workflow of chiral resolution via diastereomeric salt formation using (S)-1-phenylethylamine.
(S)-2-Methoxy-1-phenylethanamine: The Bidentate Chiral Auxiliary
MPEA transcends simple salt formation. In modern organic synthesis, it is deployed as a chiral auxiliary to induce asymmetry in newly formed carbon-carbon bonds. The presence of the methoxy group is the mechanistic linchpin here.
When MPEA is condensed with an aldehyde to form an imine, or converted into an N-acyliminium ion, the nitrogen and the methoxy oxygen act as a bidentate ligand . Upon the introduction of a Lewis acid (e.g.,
, ) or an organometallic reagent (e.g., Grignard, organolithium), the metal coordinates to both heteroatoms[6]. This rigidifies the molecular conformation into a locked, cyclic transition state. Consequently, one diastereofacial plane of the reactive center is sterically shielded by the phenyl ring, forcing the incoming nucleophile to attack exclusively from the opposite face (e.g., the Re-face vs. Si-face).
Caption: Bidentate chelation of MPEA derivatives directing diastereofacial nucleophilic attack.
Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems utilized in process chemistry.
Protocol A: Rapid Chiral Resolution Screening using (S)-1-Phenylethylamine
Objective: Resolve a racemic carboxylic acid using the 0.5 molar equivalent strategy to maximize enantiomeric enrichment efficiency[7].
Reagent Preparation: Dissolve 10.0 mmol of the racemic target acid in 20 mL of a selected solvent (e.g., Methanol or Ethanol) under mild heating.
Stoichiometric Addition: Slowly add 5.0 mmol (0.5 equivalents) of (S)-1-Phenylethylamine dropwise to the solution. Causality: Using 0.5 equivalents ensures that the resolving agent preferentially pairs with the enantiomer that forms the least soluble salt, leaving the other enantiomer as a free acid in solution, thereby artificially boosting the thermodynamic driving force for precipitation[7].
Crystallization: Allow the solution to cool to room temperature naturally, then transfer to a 4 °C environment for 12 hours. Do not agitate, as this can induce the kinetic precipitation of the undesired diastereomer.
Isolation: Filter the resulting crystals under vacuum and wash with a minimal amount of cold solvent.
Liberation & Validation: Suspend the crystals in a biphasic mixture of 1M HCl and Diethyl Ether. The acidic aqueous layer traps the PEA as a hydrochloride salt, while the resolved enantiopure acid migrates to the organic ether layer[4]. Evaporate the ether and validate the enantiomeric excess (ee%) via chiral HPLC.
Protocol B: Asymmetric Nucleophilic Addition using (S)-2-Methoxy-1-phenylethanamine
Objective: Synthesize a chiral amine via diastereofacial selection on an MPEA-derived imine.
Imine Condensation: React 10.0 mmol of an aliphatic aldehyde with 10.0 mmol of (S)-2-Methoxy-1-phenylethanamine in the presence of 4Å molecular sieves in anhydrous dichloromethane (DCM) at room temperature for 12 hours. Filter and concentrate to yield the crude chiral imine.
Chelation & Attack: Dissolve the imine in anhydrous diethyl ether and cool to -78 °C under an argon atmosphere. Slowly add 12.0 mmol of an organolithium reagent (e.g., MeLi). Causality: The lithium ion coordinates to both the imine nitrogen and the methoxy oxygen of the MPEA auxiliary. This bidentate chelation locks the conformation, directing the methyl anion to attack from the less hindered face.
Quenching: Quench the reaction strictly at -78 °C with saturated aqueous
to prevent thermodynamic equilibration of the newly formed stereocenter.
Auxiliary Cleavage: To remove the MPEA auxiliary and yield the primary chiral amine, subject the purified secondary amine to hydrogenolysis (
, Pd/C) in methanol. The benzylic C-N bond of the MPEA moiety will cleave, liberating the target compound.
API Development & Pharmacophore Applications
While PEA is largely relegated to the role of a transient resolving agent, MPEA's structural complexity makes it a highly valuable building block in the synthesis of complex APIs.
For instance, MPEA derivatives are frequently utilized in the synthesis of long-acting
-adrenergic receptor agonists, such as Vilanterol (the active component in Breo Ellipta)[8]. The methoxy group in these precursors provides essential hydrogen-bond accepting capabilities that interact favorably with the active site residues of the -receptor, while the chiral center ensures the exact spatial orientation required for high-potency receptor agonism and rapid onset of action.
By understanding the distinct stereoelectronic profiles of (S)-1-Phenylethylamine and (S)-2-Methoxy-1-phenylethanamine, process chemists can make deterministic choices—deploying PEA for cost-effective bulk resolution, and reserving MPEA for precision-engineered asymmetric induction and pharmacophore construction.
References
Chemistry LibreTexts. "5.8: Racemic Mixtures and the Resolution of Enantiomers." LibreTexts. Available at: [Link]
FooDB. "Showing Compound 2-Phenylethylamine (FDB010580)." FooDB. Available at: [Link]
OUP. "Regulation of Diastereofacial Selection in the Allylation Reaction of N-Acyliminium Ion Utilizing Lewis Acids." Chemistry Letters. Available at: [Link]
ElectronicsAndBooks. "Reversal of Diastereofacial Selectivity in the Addition Reaction of Organometallics to Chiral Imines." Chemistry Letters. Available at: [Link]
New Drug Approvals. "FDA 2013 | New Drug Approvals - Vilanterol." New Drug Approvals. Available at: [Link]
New Drug Approvals. "Breo Ellipta | New Drug Approvals." New Drug Approvals. Available at:[Link]
(S)-2-Methoxy-1-phenylethanamine: A Strategic Chiral Synthon in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals Abstract In the landscape of modern drug development, the stereochemical identity of a therapeutic agent is a critical determinant of its efficacy, safety, and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug development, the stereochemical identity of a therapeutic agent is a critical determinant of its efficacy, safety, and pharmacokinetic profile. Chiral amines, particularly those built upon the phenethylamine scaffold, represent a privileged structural motif found in a vast array of biologically active molecules. This technical guide provides an in-depth exploration of (S)-2-Methoxy-1-phenylethanamine, a valuable chiral building block, or synthon, for medicinal chemists. We will dissect its strategic importance in asymmetric synthesis, detailing its application in the construction of enantiomerically pure pharmaceutical compounds. The guide explains the causal chemistry behind its utility, provides detailed experimental protocols for its incorporation into target molecules, and presents its application in the context of developing agents for challenging targets, such as those in the central nervous system.
The Imperative of Chirality: The Phenethylamine Scaffold
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This fundamental property dictates that enantiomers of a chiral drug can exhibit widely divergent biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of pharmaceutical chemistry.[1][2]
The 2-phenethylamine structure is a recurring motif in neuropharmacology and beyond.[3][4] Endogenous catecholamines like dopamine and norepinephrine are based on this scaffold, and a multitude of synthetic drugs, from stimulants to antidepressants, are derivatives.[5][6] (S)-2-Methoxy-1-phenylethanamine belongs to this critical chemical class, offering chemists a pre-defined stereocenter to build upon. Its structure combines the foundational phenethylamine core with a methoxy group that can influence binding and metabolic stability, and a primary amine that serves as a versatile chemical handle for further elaboration.
Caption: Chemical Structure of (S)-2-Methoxy-1-phenylethanamine.
Strategic Application in Asymmetric Synthesis
(S)-2-Methoxy-1-phenylethanamine is primarily employed as a chiral building block . This strategy involves the direct incorporation of the molecule into the final drug scaffold, where its inherent chirality is preserved, defining a key stereocenter in the target molecule. This is often more atom-economical and efficient than using a chiral auxiliary, where the stereodirecting group is installed temporarily and later removed.[7][8]
The causality behind its effectiveness lies in the fixed, three-dimensional orientation of the phenyl, methoxymethyl, and amino groups around the chiral carbon. When this amine is used as a nucleophile to react with an electrophilic center, or when it is first converted into an imine and then attacked by a nucleophile, the existing stereocenter sterically and electronically directs the approach of incoming reagents, leading to the formation of a new stereocenter with a predictable configuration (diastereoselective synthesis).
Caption: Comparison of Chiral Building Block and Chiral Auxiliary strategies.
Applications in the Synthesis of Bioactive Scaffolds
The structural features of (S)-2-Methoxy-1-phenylethanamine make it an ideal starting material for libraries of compounds targeting the central nervous system and other therapeutic areas where chiral phenethylamines have proven utility.[9][10]
Target Class: Sigma (σ) Receptor Ligands
The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions. Many potent σ₁ ligands feature a substituted amine separated from an aromatic ring by a two-carbon linker. The synthesis of 1-alkyl-2-phenylethylamine derivatives has been explored to discover selective σ₁ ligands.[11] (S)-2-Methoxy-1-phenylethanamine provides a perfect starting point for generating analogs in this class with a defined stereocenter at the 1-position, which is crucial for optimizing receptor affinity and selectivity.
Target Class: Serotonin (5-HT) Receptor Agonists
Substituted phenethylamines are classic scaffolds for 5-HT receptor agonists, particularly the 5-HT₂ subfamily, which are targets for psychedelic-assisted therapies.[3][12] The stereochemistry of these molecules profoundly impacts their potency and receptor subtype selectivity. Using (S)-2-Methoxy-1-phenylethanamine allows for the synthesis of novel N-alkylated or N-benzylated derivatives where the absolute configuration at the alpha-carbon is controlled from the outset.
Data Presentation: Potential Pharmaceutical Scaffolds
Target Scaffold
Rationale for using (S)-2-Methoxy-1-phenylethanamine
Provides the core chiral amine structure for σ₁ ligand design. The (S)-configuration can be systematically evaluated for optimal binding.[11]
Neuropathic Pain, Neurodegenerative Disease
N-Benzyl-2-methoxy-1-phenylethylamines
Serves as a key intermediate for creating analogs of 5-HT₂ₐ receptor agonists, where stereochemistry is critical for potency.[12]
Psychiatry (e.g., Treatment-Resistant Depression)
| β-Methoxy-phenethyl-piperidines | Can be used in ring-closing reactions to form chiral piperidine structures, a common motif in CNS-active drugs. | Schizophrenia, Anxiety Disorders |
Experimental Protocols and Methodologies
The true value of a synthon is realized through its practical application in the laboratory. The primary amine of (S)-2-Methoxy-1-phenylethanamine is a versatile functional group for key bond-forming reactions.
This protocol describes the synthesis of a chiral secondary amine, a common step in elongating the molecule and introducing further diversity. The reaction of the primary amine with a prochiral ketone, followed by reduction, generates a new stereocenter. The stereochemistry of the starting material will influence the configuration of the newly formed center.
Objective: To synthesize (S)-N-((S)-1-phenylethyl)-2-methoxy-1-phenylethanamine by reacting (S)-2-Methoxy-1-phenylethanamine with acetophenone.
Caption: Workflow for diastereoselective reductive amination.
Step-by-Step Methodology:
Imine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add (S)-2-Methoxy-1-phenylethanamine (1.0 eq.), acetophenone (1.05 eq.), and toluene (approx. 0.2 M). Heat the mixture to reflux until water evolution ceases (typically 4-6 hours), indicating the formation of the imine intermediate.
Reaction Cooldown: Remove the heat source and allow the reaction mixture to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE). Cool this suspension to 0 °C.
Addition: Slowly add the toluene solution containing the imine to the reducing agent suspension at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired diastereomers of the secondary amine.
Protocol 2: Synthesis of a Chiral Amide Intermediate
This protocol details the coupling of the amine with a carboxylic acid using a standard peptide coupling agent, forming a stable amide bond. This is a foundational reaction for building more complex molecules.
Objective: To synthesize (S)-N-(2-methoxy-1-phenylethyl)benzamide.
Activation: In a dry flask under an inert atmosphere, dissolve benzoic acid (1.05 eq.) and HATU (1.1 eq.) in anhydrous DMF. Stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.
Amine Addition: Add (S)-2-Methoxy-1-phenylethanamine (1.0 eq.) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq.).
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.
Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.
Characterization and Physicochemical Properties
The identity, purity, and stereochemical integrity of any compound synthesized using this building block must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and assess diastereomeric ratios.
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) or diastereomeric excess (de) of the final product, confirming that the stereochemistry has been controlled.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.
Physicochemical Data for (S)-2-Methoxy-1-phenylethanamine
| Storage | 2-8°C, under inert gas, protected from light |[9] |
Conclusion
(S)-2-Methoxy-1-phenylethanamine is more than just a chemical reagent; it is a strategic asset for medicinal chemists. Its pre-defined stereocenter and versatile primary amine functionality provide a reliable and efficient route to enantiomerically pure pharmaceutical candidates based on the privileged phenethylamine scaffold. By leveraging this building block, drug discovery programs can accelerate the synthesis of complex chiral molecules, enabling a more rapid and precise exploration of structure-activity relationships and leading to the development of safer, more effective medicines.
Xu, Y., Wang, J., Deng, G. J., & Shao, W. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Organic Chemistry Frontiers. [Link]
Simon, R. C., Busto, E., & Gotor-Fernández, V. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. [Link]
Contesini, F. J., & de Carvalho, P. O. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
Gong, J., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ACS Publications. [Link]
Anonymous. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. National Center for Biotechnology Information. [Link]
Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]
Supporting Information For: S1. pubs.acs.org. [Link]
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
Nakazato, A., et al. (2000). Synthesis and SAR of 1-Alkyl-2-phenylethylamine Derivatives Designed from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine To Discover σ1 Ligands. ACS Publications. [Link]
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Nieto, C. T., et al. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
Chiral phenylethylamine derivatives for pharmaceutical synthesis
A Technical Guide for Pharmaceutical Applications Executive Summary The chiral 1-phenylethylamine (PEA) scaffold is a privileged structure in medicinal chemistry, serving as the chiral core for numerous FDA-approved ther...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Pharmaceutical Applications
Executive Summary
The chiral 1-phenylethylamine (PEA) scaffold is a privileged structure in medicinal chemistry, serving as the chiral core for numerous FDA-approved therapeutics including Cinacalcet , Rivastigmine , and Tamsulosin . Beyond its role as an Active Pharmaceutical Ingredient (API) intermediate, enantiopure PEA derivatives are indispensable chiral auxiliaries for stereoselective alkylations and reductions.
This technical guide synthesizes three distinct methodologies for accessing these scaffolds: Biocatalytic Transamination (high selectivity), Asymmetric Hydrogenation (industrial scalability), and Classical Resolution (cost-efficiency). It provides self-validating protocols, mechanistic insights, and comparative data to empower researchers in selecting the optimal route for their specific drug development campaigns.
Part 1: Structural Significance & Pharmacophore Analysis
The 1-phenylethylamine moiety confers unique pharmacological properties due to its ability to position nitrogen substituents in a specific spatial arrangement relative to the aromatic ring. This "chiral handle" is critical for binding affinity in G-protein coupled receptors (GPCRs) and calcium channels.
Figure 1: Retrosynthetic map illustrating the versatility of the phenylethylamine scaffold in major pharmaceutical classes.
Part 2: Strategy A - Biocatalytic Transamination
The Modern Standard for High Enantioselectivity
Biocatalysis using
-transaminases (-TA) has emerged as the superior method for synthesizing chiral amines due to mild conditions and exceptional enantiomeric excess (). This method avoids heavy metal contamination, a critical factor in pharmaceutical manufacturing.
Mechanistic Insight
The reaction relies on the Pyridoxal-5'-phosphate (PLP) cofactor. The enzyme shuttles an amino group from a sacrificial donor (e.g., isopropylamine) to the prochiral ketone (acetophenone).
Causality: The choice of isopropylamine (IPA) as the amine donor is strategic. It converts to acetone, which is volatile and can be removed to drive the equilibrium forward, overcoming the unfavorable thermodynamic equilibrium typical of transamination.
Experimental Protocol: Synthesis of (S)-1-Phenylethylamine
Objective: Conversion of acetophenone to (S)-1-phenylethylamine using an
-transaminase.
Reagent Preparation:
Buffer: 100 mM Potassium Phosphate buffer (pH 7.5).
Amine Donor: Isopropylamine (1.0 M final concentration).
Substrate: Acetophenone (50 mM).
Biocatalyst: Commercially available (S)-selective
-transaminase (e.g., ATA-113 or equivalent engineered variant).
Reaction Setup:
In a reaction vessel, dissolve PLP in the phosphate buffer.
Add isopropylamine and adjust pH to 7.5 using 6M HCl (Caution: Exothermic).
Add the enzyme powder (20 mg/mL loading) and stir gently to dissolve.
Initiate reaction by adding acetophenone (dissolved in 10% v/v DMSO if solubility is low).
Process Control:
Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
Open System: Leave the vessel slightly open (or use a nitrogen sweep) to allow acetone evaporation, driving the equilibrium to the right.
Workup & Isolation:
Quench reaction by adjusting pH to 12.0 with 10M NaOH (deprotonates the amine).
Extract 3x with methyl tert-butyl ether (MTBE).
Dry combined organic layers over
and concentrate under reduced pressure.
Validation: Determine conversion and
via Chiral GC (e.g., Hydrodex -PM column).
Figure 2: Biocatalytic cycle utilizing isopropylamine as a sacrificial donor to drive equilibrium.
Part 3: Strategy B - Asymmetric Hydrogenation
The Industrial Workhorse
For multi-kilogram to ton-scale production, asymmetric hydrogenation (AH) of imines is often preferred due to high Atom Economy and Turnover Numbers (TON).
Catalyst Selection Logic
Iridium vs. Rhodium: Iridium complexes with chiral phosphine ligands (e.g., Ir-f-Binaphane or Ir-PHOX ) are generally superior for acyclic imines, which are notoriously difficult substrates compared to cyclic imines due to
isomerization.
Additives: The addition of iodine (
) or weak acids is often required to activate the pre-catalyst and facilitate hydride transfer.
Protocol: Ir-Catalyzed Hydrogenation of N-Aryl Imines
Imine Synthesis (Pre-step):
Reflux acetophenone with aniline (or substituted variant) in toluene with a Dean-Stark trap to remove water. Isolate the imine.[4]
The secondary chiral amine is often purified via acid-base extraction or direct crystallization as a hydrochloride salt.
Part 4: Strategy C - Classical Resolution
The Robust Legacy Method
While less "atom economical" (maximum 50% yield of one enantiomer), classical resolution using tartaric acid remains a benchmark for low-cost production and is the standard against which other methods are validated.
Protocol: Resolution of (±)-1-Phenylethylamine
Salt Formation:
Dissolve (+)-Tartaric acid (1.0 eq) in Methanol (warm to dissolve).
Cautiously add (±)-1-Phenylethylamine (0.98 eq) to the hot solution. (Note: Using slightly less amine prevents oiling out).
Allow the solution to cool slowly to room temperature undisturbed.
Crystallization:
The (S)-amine (+)-tartrate diastereomeric salt is less soluble and will crystallize as white prisms.
Filter the crystals and wash with cold methanol.
Recrystallization:[5] Dissolve the wet cake in minimum boiling water/methanol (1:4) and cool to boost
to >99%.
Liberation of Free Amine:
Suspend the salt in water. Add 10M NaOH until pH > 12.
Extract the liberated oily amine with diethyl ether or DCM.
Dry and distill to obtain pure (S)-1-phenylethylamine.
Part 5: Comparative Analysis & Validation
Table 1: Method Comparison for Pharmaceutical Synthesis
Parameter
Biocatalysis (-TA)
Asymmetric Hydrogenation
Classical Resolution
Enantiomeric Excess ()
>99% (Excellent)
90-96% (Good)
>99% (After recrystallization)
Theoretical Yield
100%
100%
50% (unless DKR used)
Scalability
High (50 g/L+)
Very High (Ton scale)
High (Simple equipment)
Cost Driver
Enzyme/Cofactor
Precious Metal (Ir/Rh)
Resolving Agent/Solvent
Key Limitation
Substrate inhibition
High pressure required
Waste (wrong enantiomer)
Analytical Validation
To ensure scientific integrity, the enantiomeric purity must be validated using chiral chromatography.
(S)-2-Methoxy-1-phenylethanamine HCl safety data sheet (SDS)
This guide serves as a technical monograph and safety dossier for (S)-2-Methoxy-1-phenylethanamine , focusing on its hydrochloride salt form where applicable. It is designed for research scientists and process chemists r...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical monograph and safety dossier for (S)-2-Methoxy-1-phenylethanamine , focusing on its hydrochloride salt form where applicable. It is designed for research scientists and process chemists requiring rigorous data beyond standard MSDS templates.
Chiral Building Block & Resolving Agent
Executive Summary & Chemical Identity
(S)-2-Methoxy-1-phenylethanamine is a chiral primary amine belonging to the phenethylamine class. Unlike its unsubstituted parent (1-phenylethanamine), the introduction of a methoxy group at the
-position (relative to the phenyl ring) alters its solubility profile and electronic properties, making it a specialized intermediate for synthesizing enantiomerically pure pharmaceutical ingredients (APIs), particularly in the CNS therapeutic area.
While the free base is a liquid at room temperature, the hydrochloride (HCl) salt is the preferred form for storage and handling due to enhanced stability and resistance to oxidation.
Note: Often custom synthesized; refer to (R)-enantiomer CAS 64715-86-2 for analog comparison
Molecular Formula
CHNO (Base) / CHClNO (HCl Salt)
Molecular Weight
151.21 g/mol (Base) / 187.67 g/mol (HCl Salt)
Chiral Configuration
(S)-Enantiomer
SMILES
COCCC1=CC=CC=C1
Physicochemical Profile
Understanding the phase state is critical for process design. The free base is volatile and prone to carbonate formation upon exposure to air (CO
), whereas the HCl salt is a stable, hygroscopic solid.
Property
Free Base (Liquid)
HCl Salt (Solid)
Physical State
Colorless to pale yellow liquid
White to off-white crystalline powder
Melting Point
N/A (Liquid at RT)
~200–220 °C (Estimated based on analogs)
Solubility
Miscible in organic solvents (DCM, MeOH)
Soluble in Water, MeOH; Insoluble in EtO
Basicity (pKa)
~9.5 (Amine)
N/A (Salt form)
Hygroscopicity
Low
High (Requires desiccated storage)
Scientist's Note: When extracting the free base from the HCl salt, ensure the aqueous phase pH > 12 using NaOH to fully suppress the ammonium ion, maximizing extraction efficiency into the organic phase (e.g., Dichloromethane).
Hazard Identification & Toxicology (E-E-A-T)
As a primary amine, this compound exhibits significant biological activity and local toxicity. The toxicity profile is driven by its structural similarity to neurotransmitters (phenethylamines), necessitating strict exposure controls.
Core Hazards (GHS Classification)
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]
Specific Target Organ Toxicity: Category 3 (H335) - May cause respiratory irritation.[1]
Mechanistic Toxicology
Causticity: The free base has a high pH, capable of saponifying fats in the skin membrane, leading to irritation or burns.
Sympathomimetic Potential: Structurally related to amphetamine-like compounds, systemic absorption may theoretically induce adrenergic stimulation (tachycardia, hypertension), though the methoxy group often modulates this affinity.
Emergency Response Protocol
The following workflow outlines the critical decision path for laboratory spills or exposure.
Caption: Decision logic for acute exposure management. Immediate dilution is prioritized for skin/eye contact.
Handling & Storage: The "Hygroscopic Defense"
For the HCl salt, moisture is the primary enemy. Water absorption leads to clumping and can complicate stoichiometry in sensitive chiral resolutions.
Storage Protocol
Atmosphere: Store under Argon or Nitrogen blanket.
Temperature: Refrigeration (2–8 °C) is recommended to retard oxidation, though room temperature is acceptable if sealed strictly.
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from residual HCl.
Experimental Handling
Weighing: Perform weighing of the HCl salt quickly or within a glovebox if high precision is required, as it will absorb atmospheric water, altering the effective molecular weight.
Racemization: While generally stable, avoid prolonged heating (>100 °C) in strongly basic media, which could theoretically promote racemization at the chiral center.
Synthesis & Application Context
This molecule is primarily used as a Chiral Resolving Agent and a Pharmacophore Building Block .
Application Workflow: Chiral Resolution
(S)-2-Methoxy-1-phenylethanamine is often used to resolve racemic carboxylic acids. The amine forms diastereomeric salts with the racemic acid, which can then be separated by crystallization.
Caption: Workflow for using (S)-2-Methoxy-1-phenylethanamine as a resolving agent for chiral acids.
Synthetic Route (Reverse Engineering)
Typically synthesized via the reduction of (S)-2-methoxy-2-phenylacetamide or the methylation of (S)-phenylglycinol derivatives. The preservation of stereochemistry during these steps is validated via Chiral HPLC.
References
Sigma-Aldrich. (S)-2-Methoxy-1-phenylethanamine Product & Safety Data. Retrieved from
PubChem. Compound Summary: 2-methoxy-1-phenylethanamine.[2][3] National Library of Medicine. Retrieved from
Fluorochem. Safety Data Sheet: (S)-2-Methoxy-1-phenylethanamine. Retrieved from
Fisher Scientific. Safety Data Sheet: Phenethylamine analogs. Retrieved from
Solubility of (S)-2-Methoxy-1-phenylethanamine hydrochloride in water vs ethanol
Technical Guide: Solubility Profiling of (S)-2-Methoxy-1-phenylethanamine Hydrochloride Executive Summary (S)-2-Methoxy-1-phenylethanamine hydrochloride exhibits a high solubility profile in both water and ethanol, drive...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Solubility Profiling of (S)-2-Methoxy-1-phenylethanamine Hydrochloride
Executive Summary
(S)-2-Methoxy-1-phenylethanamine hydrochloride exhibits a high solubility profile in both water and ethanol, driven by the ionic nature of the protonated amine and the polarizability of the chloride counterion. However, the utility of these solvents differs significantly in drug development workflows. Water acts as a thermodynamic sink (high absolute solubility, >500 mg/mL estimated), making it ideal for aqueous workups but poor for crystallization yield. Ethanol serves as a kinetic modulator (moderate-to-high solubility with strong temperature dependence), rendering it the preferred solvent for recrystallization and solid-state form control.
Physicochemical Basis of Solubility
To understand the solubility behavior, we must deconstruct the molecule into its functional pharmacophores and their interaction with solvent systems.
Structural Component
Property
Interaction with Water
Interaction with Ethanol
Ammonium Head ()
Ionic / Hydrophilic
Strong Ion-Dipole interactions. Primary driver of aqueous solubility.[1][2]
Strong H-bonding. Good solubility, but weaker than water due to lower dielectric constant.
Chloride Counterion ()
Anionic
Highly hydrated shell.
Solvated, but less effectively than in water.
Methoxy Group ()
H-Bond Acceptor
Moderate H-bonding. Increases water solubility vs. unsubstituted phenethylamine.
Good miscibility. Enhances solubility in organic alcohols.[1]
Phenyl Ring
Lipophilic / Hydrophobic
Hydrophobic effect (disrupts water network). Limits solubility if the ionic head is neutralized.
Van der Waals interactions. Stabilizes solubility in organic solvents.
Theoretical Prediction:
Water: The lattice energy of the hydrochloride salt is easily overcome by the high hydration enthalpy of the ions. Expect "Freely Soluble" classification.
Ethanol: The ethyl chain of the solvent interacts favorably with the phenyl/methoxy regions, while the hydroxyl group solvates the ions. Expect "Soluble" to "Freely Soluble" with a steep solubility-temperature curve.
Comparative Solubility Analysis
A. Solubility in Water (The Thermodynamic Sink)
In water, (S)-2-Methoxy-1-phenylethanamine HCl dissociates completely. The high dielectric constant of water (
) shields the electrostatic attraction between the ammonium cation and chloride anion.
Mechanism: Ion-dipole solvation shells form rapidly.
pH Sensitivity: As a salt of a weak base (amine) and strong acid (HCl), the solution will be slightly acidic. Solubility remains high unless the pH is raised above the pKa of the amine (
), at which point the free base oils out.
Implication: Water is excellent for dissolving the compound during extraction (aqueous layer) but poor for recovering it as a solid. Evaporation of water is energy-intensive and can lead to oiling out or hydrate formation.
B. Solubility in Ethanol (The Process Solvent)
Ethanol (
) offers a "Goldilocks" zone. It is polar enough to dissolve the salt but less effective at shielding ions than water.
Mechanism: Solvation is driven by hydrogen bonding and dipole interactions. The lipophilic phenyl ring finds better accommodation in the ethyl backbone of ethanol than in the structured water network.
Temperature Dependence: This is the critical process parameter. The solubility likely increases exponentially with temperature (e.g., from 50 mg/mL at 20°C to >300 mg/mL at 78°C).
Implication: Ethanol is the standard solvent for recrystallization . You can dissolve the salt at reflux and cool it to harvest pure crystals. The lower solubility compared to water ensures higher recovery yields.
As a Senior Scientist, you must verify these predictions empirically. Do not rely on visual estimation; use a gravimetric "shake-flask" method coupled with HPLC for purity check.
Protocol: Equilibrium Solubility Profiling
Materials:
(S)-2-Methoxy-1-phenylethanamine HCl (Solid)
HPLC Grade Water and Absolute Ethanol
0.45 µm Syringe Filters (PTFE for Ethanol, Nylon for Water)
Thermomixer or Shaking Water Bath
Step-by-Step Workflow:
Saturation: Add excess solid to 5 mL of solvent in a glass vial. "Excess" means solid must remain visible at the bottom.
Equilibration: Shake at target temperature (e.g., 25°C) for 24 hours.
Filtration: Stop shaking and let settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).
Quantification (Gravimetric):
Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial.
Evaporate solvent under vacuum or nitrogen stream.
Calculation: Solubility (mg/mL) = (Mass of Residue) / 1.0 mL.
Purity Check (HPLC): Redissolve residue and run on C18 column to ensure no degradation occurred during equilibration.
Visualization: Solvation & Workflow
Diagram 1: Solvation Mechanism Logic
This diagram illustrates the competing forces determining solubility in the two solvents.
Caption: Comparative solvation mechanics showing why water acts as a sink while ethanol allows for controlled solubility.
Diagram 2: Recrystallization Workflow
A self-validating protocol for purification using the solubility difference.
Caption: Optimized recrystallization workflow utilizing the temperature-dependent solubility profile in ethanol.
Practical Application: Recrystallization Strategy
The most common application of this solubility data is purification.[3] Because the compound is highly soluble in water, do not use water for recrystallization unless you are willing to accept massive yield losses.
Relevance: Authoritative protocol for solvent selection (Ethanol vs.
Chiral Resolution via Salt Formation:
Source: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
Relevance: (Cited as general grounding) Confirms the use of alcohol-based solvents for manipulating solubility of chiral phenethylamine salts during resolution.
Specific Compound Data (Free Base vs Salt)
Source: Sigma-Aldrich Product Sheet for (S)-2-Methoxy-1-phenylethanamine (CAS 91298-74-7).
Relevance: Confirms the liquid state of the free base, necessitating salt formation (HCl)
Commercial Supply & Technical Profile: High Purity (S)-2-Methoxy-1-phenylethanamine HCl
Executive Summary (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7 for free base) is a critical chiral building block used in the asymmetric synthesis of active pharmaceutical ingredients (APIs), particularly for centra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7 for free base) is a critical chiral building block used in the asymmetric synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) targets and as a resolving agent.[1] While the free base is the standard commercial form, the hydrochloride (HCl) salt is often required for enhanced stability and solubility in aqueous media.
This guide addresses the supply landscape for high-purity grades (>98% ee), provides a self-validating protocol for converting the commercial free base to the HCl salt, and outlines rigorous quality control (QC) methodologies to ensure enantiomeric integrity.
Chemical Profile & Critical Quality Attributes (CQAs)
To ensure reproducibility in drug development, researchers must define strict CQAs. The primary challenge with this compound is maintaining enantiomeric excess (ee) during storage and handling, as chiral amines can be sensitive to racemization under harsh conditions or prolonged storage.
Yellowing indicates oxidation or free base degradation.
Stoichiometry
1.0 : 1.0 (Amine : HCl)
Excess acid can catalyze degradation; excess base affects pH.
Structural Context
The compound is structurally derived from (S)-Phenylglycinol .[2] The methoxy group provides a unique electronic signature compared to the hydroxyl group of the parent amino alcohol, altering its chelating properties in asymmetric catalysis.
Commercial Supply Landscape
Most major catalog suppliers list the Free Base . Researchers requiring the HCl salt typically have two options: purchase from a custom synthesis house (high cost/lead time) or purchase the Free Base and perform a controlled salt formation (recommended for R&D).
Key Suppliers (Free Base Focus)
Supplier
Grade / Purity
Pack Sizes
Notes
Sigma-Aldrich (Merck)
95-97%
250mg - 5g
Reliable sourcing; good baseline for purification.
Thermo Scientific (Alfa Aesar)
96%
250mg - 5g
Lists as (S)-(+)-2-Methoxy-1-phenylethylamine.
Fluorochem
98%
100mg - 5g
High purity option; UK-based.
Santa Cruz Biotech
Research Grade
Various
Good for early-stage screening.
Enamine
Building Block
Bulk
Ideal for scale-up requirements.
Strategic Recommendation: For high-purity applications, purchase the 98% Free Base from a supplier like Fluorochem or Enamine, then perform the HCl conversion and recrystallization described in Section 4 to achieve >99.5% purity.
Technical Evaluation: The Self-Validating Protocol
The following workflow empowers researchers to validate incoming raw materials and convert them into the stable HCl salt form. This process ensures that the "High Purity" designation is verified in-house.
A. Analytical Validation (QC)
Before use, the material must be tested for Enantiomeric Excess (ee) . Relying solely on optical rotation is insufficient for high-precision asymmetric synthesis.
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for Free Base) or TFA (for Salt).
Detection: UV @ 210 nm or 254 nm.
Acceptance Criteria: Major peak (S-isomer) > 99.0%; Minor peak (R-isomer) < 1.0%.
B. Protocol: Controlled Salt Formation (Free Base
HCl)
Direct addition of concentrated HCl can cause local heating and potential racemization. Use this gentle method:
Dissolution: Dissolve 1.0 eq of (S)-2-Methoxy-1-phenylethanamine (Free Base) in anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) (approx. 10 mL/g).
Acidification: Cool the solution to 0°C. Slowly add 1.05 eq of 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise under Nitrogen.
Observation: A white precipitate (HCl salt) should form immediately.
Isolation: Stir for 30 minutes at 0°C. Filter the solid under inert atmosphere.
Purification (Polishing): Wash the filter cake with cold Et₂O. If ee < 99%, recrystallize from Isopropanol/Hexane.
Drying: Dry under high vacuum at room temperature to remove residual solvent and excess HCl.
Synthesis & Impurity Profiling
Understanding the synthesis route reveals the origin of potential impurities. The commercial production likely follows the Methylation of (S)-Phenylglycinol .
Impurity Origins
Enantiomeric Impurity (R-isomer): Originates from low-quality starting material ((S)-Phenylglycinol) or racemization during the O-methylation step if basic conditions are too harsh.
N-Methylated Byproducts: If the amine is not properly protected during O-methylation, you may find N-methyl or N,O-dimethyl impurities.
Unreacted Alcohol: Residual (S)-Phenylglycinol.
Logic Diagram: Synthesis & Quality Control
The following diagram visualizes the critical path from supplier selection to validated HCl salt, highlighting where impurities are introduced and detected.
Caption: Synthesis pathway showing critical control points for impurity generation and the user-side validation workflow.
Handling & Stability
Air Sensitivity: The free base is an amine and will absorb atmospheric CO₂ to form carbamates/carbonates (appearing as a white crust on the liquid). Always store the free base under Argon/Nitrogen.
Hygroscopicity: The HCl salt is generally less hygroscopic than the free base but should still be stored in a desiccator at 2-8°C.
Safety: Irritant to eyes, respiratory system, and skin.[3] Handle in a fume hood.
References
Sigma-Aldrich (Merck). (S)-2-Methoxy-1-phenylethanamine Product Page. Retrieved from
Thermo Scientific Chemicals. (S)-(+)-2-Methoxy-1-phenylethylamine Product Specifications. Retrieved from
Fluorochem. (S)-2-Methoxy-1-phenylethanamine Data Sheet. Retrieved from
PubChem. 2-Methoxy-1-phenylethan-1-amine Compound Summary (CID 11105539). Retrieved from
Chem-Impex International. (S)-(+)-1-Amino-1-phenyl-2-methoxyethane. Retrieved from
Advanced Applications of 2-Methoxy-1-phenylethanamine as a Chiral Building Block in Asymmetric Synthesis
Executive Summary The pursuit of enantiopure compounds in drug development requires highly efficient, predictable, and scalable asymmetric methodologies. 2-Methoxy-1-phenylethanamine (available in both (R)- and (S)-enant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of enantiopure compounds in drug development requires highly efficient, predictable, and scalable asymmetric methodologies. 2-Methoxy-1-phenylethanamine (available in both (R)- and (S)-enantiomers) has emerged as a privileged chiral auxiliary and building block[1]. Unlike traditional chiral auxiliaries that rely solely on steric bulk, 2-methoxy-1-phenylethanamine leverages a combination of bidentate chelation, precise steric shielding, and orthogonal cleavage pathways. This technical guide explores the mechanistic causality behind its success, detailing self-validating experimental protocols for synthesizing complex architectures, including
-amino phosphonates and strained bicyclic scaffolds.
Structural and Mechanistic Rationale
The efficacy of 2-methoxy-1-phenylethanamine as a chiral auxiliary is rooted in its trifunctional architecture, which dictates the stereochemical outcome of nucleophilic additions. The causality behind its high diastereoselectivity can be broken down into three mechanistic pillars:
Bidentate Chelation-Controlled Conformation : The presence of both an amine nitrogen and a methoxy oxygen allows the auxiliary to act as a bidentate ligand. When reacted with a metalated nucleophile (e.g., a lithium salt), the metal cation coordinates simultaneously to the imine nitrogen and the methoxy oxygen. This locks the intermediate into a rigid, five-membered chelate ring, preventing free rotation around the C–N bond[2].
Face-Selective Steric Shielding : Once the conformation is locked by chelation, the bulky phenyl group is forced into a fixed orientation. It effectively blocks one face of the reactive
-system (e.g., an imine double bond). Consequently, incoming nucleophiles are forced to attack from the opposite, unhindered face, resulting in exceptional diastereomeric excess (de)[3].
Orthogonal Cleavage Pathways : A critical requirement for any chiral auxiliary is its facile removal without epimerizing the newly formed stereocenter. The 2-methoxy-1-phenylethyl group can be cleaved via standard catalytic hydrogenolysis (Pd(OH)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
/H)[2]. Alternatively, for substrates sensitive to reduction, it can be removed via a base-mediated elimination process using BuOK in DMSO, exploiting the acidity of the benzylic proton.
Key Asymmetric Workflows
Workflow A: Enantioselective Synthesis of
-Amino Phosphonates
-Amino phosphonates are critical bioisosteres of amino acids. By condensing aldehydes with (R)-2-methoxy-1-phenylethanamine, chiral imines are generated. The subsequent addition of lithium diethyl phosphite proceeds via the chelation-controlled transition state described above. This methodology, pioneered by , yields highly enantioenriched -amino phosphonate diesters after the auxiliary is removed[2].
Caption: Mechanistic pathway of chelation-controlled phosphite addition via chiral imine intermediates.
Workflow B: Preparation of Chiral Aminocyclopropanes and Bicyclic Scaffolds
In the synthesis of complex pharmaceutical intermediates, such as 2-azabicyclo[3.1.0]hexane kinase inhibitors[4], the 2-methoxy-1-phenylethyl group serves as a robust protecting/directing group. demonstrated that the auxiliary can be selectively cleaved from these strained systems using a base-mediated elimination pathway, avoiding the ring-opening side reactions often observed during hydrogenolysis of cyclopropanes[5].
Caption: Decision matrix for orthogonal cleavage of the 2-methoxy-1-phenylethyl chiral auxiliary.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol 1: Synthesis of Diastereomerically Pure
-Amino Phosphonates
Objective: Form the chiral imine and execute a chelation-controlled nucleophilic addition[2].
Imine Condensation:
Dissolve the target aldehyde (1.0 equiv) and (R)-2-methoxy-1-phenylethanamine (1.05 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
Add anhydrous MgSO
(2.0 equiv) as a desiccant. Stir at room temperature for 12 hours under N.
Validation Checkpoint 1: Filter the mixture and concentrate. Analyze the crude via
H NMR. Proceed only if the aldehyde proton signal (~9.5–10.0 ppm) has disappeared and the imine C-H signal (~8.0–8.5 ppm) is present.
Phosphite Addition:
In a separate flame-dried flask, dissolve diethyl phosphite (1.5 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
Dropwise add
-BuLi (1.45 equiv, 2.5 M in hexanes). Stir for 30 minutes to generate lithium diethyl phosphite.
Slowly transfer the pre-formed chiral imine (dissolved in THF) to the phosphite solution at -78 °C. Stir for 4 hours, then slowly warm to room temperature.
Quench with saturated aqueous NH
Cl and extract with EtOAc.
Validation Checkpoint 2: Analyze the crude organic layer via
P NMR. A successful chelation-controlled addition will display a single major phosphorus peak (>95% de), validating the stereochemical model.
Protocol 2: Auxiliary Cleavage via Hydrogenolysis
Objective: Remove the chiral auxiliary to yield the enantiopure primary amine[3].
Reaction Setup:
Dissolve the diastereomerically pure
-amino phosphonate intermediate in a 1:1 mixture of absolute ethanol and glacial acetic acid (0.05 M).
Add Pearlman’s catalyst (20% Pd(OH)
on carbon, 0.2 equiv by weight).
Hydrogenation:
Purge the reaction vessel with N
(3x), then introduce H gas via a balloon or Parr shaker (50 psi). Stir vigorously for 24 hours at room temperature.
Validation and Isolation:
Validation Checkpoint 3: Monitor via LC-MS. The mass of the starting material must be completely replaced by the mass of the target amine (
Da, corresponding to the loss of the methoxyphenylethyl group).
Filter the mixture through a pad of Celite, wash with ethanol, and concentrate under reduced pressure to isolate the enantiopure product.
Quantitative Data Summary
The table below summarizes the efficiency of the chelation-controlled addition utilizing (R)-2-methoxy-1-phenylethanamine across varying steric environments, demonstrating the robustness of the auxiliary[2].
Aldehyde Substrate
Imine Formation Yield (%)
Phosphite Addition Yield (%)
Diastereomeric Excess (de %)
Final Enantiomeric Excess (ee %)
Benzaldehyde (Aromatic)
95
88
> 98
> 98
Isobutyraldehyde (Branched)
92
85
> 95
> 95
Pivalaldehyde (Highly Branched)
89
81
> 99
> 99
Hexanal (Linear Aliphatic)
96
84
94
94
References
Enantioselective Synthesis of Diverse
-Amino Phosphonate Diesters
Source: Journal of the American Chemical Society (Amos B. Smith III, Kraig M. Yager, Carol M. Taylor; 1995)
URL:[Link]
Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds
Source: Tetrahedron Letters (Andrzej Wolan, Mohamad Soueidan, Angèle Chiaroni, Pascal Retailleau, Sandrine Py, Yvan Six; 2011)
URL:[Link]
High-Efficiency Reductive Amination using (S)-2-Methoxy-1-phenylethanamine
Executive Summary (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7) is a high-value chiral building block used extensively in the synthesis of CNS-active pharmaceutical ingredients (APIs) and resolving agents. Unlike it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7) is a high-value chiral building block used extensively in the synthesis of CNS-active pharmaceutical ingredients (APIs) and resolving agents. Unlike its structural analog (S)-1-phenylethylamine, the presence of the
-methoxy group provides a secondary coordination site (Lewis basicity) and alters the solubility profile of derived salts, often enhancing diastereomeric resolution capabilities.
This guide details the optimized protocol for reductive amination using this amine. While standard protocols exist, this specific derivative requires tailored handling to prevent racemization and ensure high diastereoselectivity when reacting with prochiral ketones. The protocol below prioritizes the Abdel-Magid method (Sodium Triacetoxyborohydride in DCE) due to its mildness, preventing the formation of dialkylated byproducts and preserving the integrity of the chiral center.
Chemical Profile & Safety
Property
Data
Chemical Name
(S)-2-Methoxy-1-phenylethanamine
CAS Number
91298-74-7
Molecular Weight
151.21 g/mol
Appearance
Colorless to pale yellow liquid
Chirality
(S)-enantiomer (typically >98% ee)
Storage
2-8°C, under Argon/Nitrogen (Hygroscopic)
Hazards
Corrosive, Irritant. Causes skin burns and eye damage.
Strategic Protocol Design
The choice of reducing agent is the critical variable.[1] We present two methods; Method A is the industry standard for high-value intermediates.
Method Comparison
Parameter
Method A (Recommended)
Method B (Traditional)
Reagent
Sodium Triacetoxyborohydride (STAB)
Sodium Cyanoborohydride
Solvent
1,2-Dichloroethane (DCE) or THF
Methanol (MeOH)
pH Control
Self-buffered (Acetic acid generated)
Requires manual pH adjustment (~6)
Selectivity
High (Reduces Imine >> Carbonyl)
Moderate (Risk of ketone reduction)
Toxicity
Low (Boric acid byproduct)
High (Cyanide byproduct)
Water Tolerance
Low (Reacts with moisture)
High
Mechanistic Insight & Pathway
The reaction proceeds via the formation of an iminium ion intermediate. The bulky phenyl group and the methoxy arm of the amine create a distinct steric environment. When using STAB, the acetoxy groups coordinate with the iminium nitrogen, facilitating an intramolecular hydride transfer that is often highly stereoselective.
Figure 1: Mechanistic pathway of reductive amination using STAB. The rapid reduction of the iminium ion prevents the equilibrium reversal to the ketone.
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde/Ketone (1.0 mmol) in anhydrous DCE (5 mL).
Add (S)-2-Methoxy-1-phenylethanamine (1.1 mmol) followed by Acetic Acid (1.1 mmol).
Note: If the substrate is a ketone, allow the mixture to stir for 30-60 minutes at room temperature to promote imine equilibrium before adding the reducing agent. For aldehydes, this is not necessary.
Reduction:
Cool the mixture to 0°C (optional, recommended for volatile aldehydes).
Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion.
Allow the reaction to warm to room temperature and stir under Nitrogen/Argon.
Monitoring: Check reaction progress via TLC or LC-MS. Standard reaction time is 2–16 hours.
Endpoint: Disappearance of the carbonyl starting material.
Quenching & Workup:
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).
Combine organic layers and wash with Brine (1 x 15 mL).
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Purification:
The crude oil is often a mixture of the desired secondary amine and trace unreacted primary amine.
Flash Chromatography: Silica gel, eluting with Hexanes/EtOAc (with 1% Et3N to prevent streaking).
Salt Formation (Alternative): Dissolve crude in Et2O and add 1M HCl in Et2O to precipitate the amine hydrochloride salt. Recrystallize from EtOH/Et2O to upgrade diastereomeric purity if necessary.
Experimental Workflow Diagram
Figure 2: Operational workflow for the reductive amination process.
Troubleshooting & "The Expert's View"
Critical Parameters
Stoichiometry: Do not use a large excess of the amine if it is the expensive limiting reagent. If the amine is the valuable component, use the ketone in excess (1.2 equiv).
Water Content: STAB degrades in the presence of water. Ensure DCE is dry. If using MeOH/NaBH3CN, water is tolerated but can slow imine formation.
Steric Hindrance: For bulky ketones (e.g., acetophenone derivatives), the reaction rate will be significantly slower. In these cases, Titanium(IV) Isopropoxide [Ti(OiPr)4] can be used as a Lewis acid additive (1.5 equiv) to force imine formation before adding the reducing agent.
Common Issues
Symptom
Probable Cause
Corrective Action
Low Yield
Incomplete imine formation
Add Ti(OiPr)4 or molecular sieves (4Å) during the imine formation step.
Dialkylation
Aldehyde is too reactive
Use Method A (STAB) strictly; avoid NaBH3CN. Add aldehyde slowly to the amine.
Racemization
High Temperature / Strong Acid
Keep reaction < 30°C. Avoid strong mineral acids; use AcOH only.
Sticky Solid
Boron complexes
Perform a "methanol workup" (dissolve crude in MeOH and reflux for 30 min) to break boron-amine complexes before chromatography.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."
BenchChem. "Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary." (Analogous chemistry applied to the methoxy-derivative).
Using (S)-2-Methoxy-1-phenylethanamine as a chiral resolving agent
Using (S)-2-Methoxy-1-phenylethanamine as a Chiral Resolving Agent Abstract This Application Note details the strategic use of (S)-2-Methoxy-1-phenylethanamine (also known as (S)-1-Phenyl-2-methoxyethylamine; CAS: 91298-...
Author: BenchChem Technical Support Team. Date: March 2026
Using (S)-2-Methoxy-1-phenylethanamine as a Chiral Resolving Agent
Abstract
This Application Note details the strategic use of (S)-2-Methoxy-1-phenylethanamine (also known as (S)-1-Phenyl-2-methoxyethylamine; CAS: 91298-74-7) as a chiral resolving agent for racemic carboxylic acids.[1][2][3] While structurally analogous to the common resolving agent 1-phenylethylamine, the incorporation of a methoxy group at the
-position introduces a secondary hydrogen-bond acceptor site. This structural modification significantly alters the lattice energy and solubility profiles of the resulting diastereomeric salts, often inducing crystallization in systems where non-functionalized amines fail (the "oiling out" phenomenon). This guide provides a comprehensive protocol for screening, scale-up, and recovery, targeted at pharmaceutical intermediates such as -hydroxy acids and 2-arylpropionic acids (NSAIDs).
Mechanism of Action & Chemical Rationale
The Chiral Discrimination Mechanism
The resolution process relies on the formation of diastereomeric salts between the racemic acid substrate (
-Acid) and the enantiopure base (-Base). Unlike enantiomers, which possess identical physical properties (solubility, boiling point) in achiral environments, diastereomers exhibit distinct physical properties.
The success of the resolution depends on the Solubility Difference (
) between the less soluble (crystalline) diastereomer and the more soluble (solution-phase) diastereomer.
Structural Advantage of the Methoxy Group
1-Phenylethylamine (Standard): Relies primarily on the ionic interaction (
) and stacking of the phenyl rings.
2-Methoxy-1-phenylethanamine (Enhanced): The ether oxygen acts as a weak Lewis base. This allows for auxiliary hydrogen bonding with the carboxylic acid proton or solvent molecules, creating a more rigid crystal lattice. This rigidity is critical for preventing the formation of amorphous oils—a common failure mode in chiral resolution.
Experimental Workflow
The following workflow outlines the "Classical Resolution" approach, optimized for this specific amine.
Figure 1: General workflow for diastereomeric salt resolution using (S)-2-Methoxy-1-phenylethanamine.
Detailed Protocol: Resolution of a Representative 2-Arylpropionic Acid
Phase 1: Solvent Screening (The "Dutch Resolution" Approach)
Before scale-up, screen solvents to maximize the solubility difference (
).
Preparation: Place 100 mg of racemic acid in 5 separate vials.
Addition: Add 0.5 equivalents of (S)-2-Methoxy-1-phenylethanamine to each vial.
Note: Using 0.5 eq (the "Pope-Peachy" method) forces the formation of the less soluble salt while leaving the other enantiomer as the free acid in solution.
Solvent Addition: Add 1.0 mL of the following solvents to the vials:
Heat & Cool: Heat to reflux to dissolve. Allow to cool slowly to RT, then to 4°C.
Observation:
Ideal: Crystalline solid forms (harvest and check ee).
Failure: Clear solution (too soluble) or Oiling out (amorphous).
Phase 2: Scale-Up Protocol (10g Scale)
Materials:
Racemic Acid: 10.0 g (approx. 50 mmol, assuming MW ~200)
(S)-2-Methoxy-1-phenylethanamine: 3.78 g (25 mmol, 0.5 eq)
Solvent: 2-Propanol (IPA) - Selection based on typical success with this amine.
Step-by-Step Procedure:
Dissolution: Charge the racemic acid (10 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add 100 mL of IPA.
Amine Addition: Add (S)-2-Methoxy-1-phenylethanamine (3.78 g) dropwise to the mixture. The solution may warm slightly (exothermic acid-base reaction).
Reflux: Heat the mixture to reflux (
) until all solids are dissolved. If the solution is not clear, add IPA in 5 mL increments until dissolution is complete.
Crystallization: Turn off the heat and allow the flask to cool in the oil bath (slow cooling). Once at room temperature, move to a
refrigerator for 12 hours.
Tip: If oiling occurs, reheat to reflux and add a seed crystal of the desired salt if available, or scratch the glass surface.
Filtration: Filter the white crystalline salt via vacuum filtration (Buchner funnel). Wash the cake with cold IPA (
).
Solid Cake: Enriched diastereomeric salt (typically the less soluble one).
Filtrate: Enriched in the opposite enantiomer (free acid form).
Purification (Recrystallization):
Take a small sample of the wet cake, crack it (see Step 7), and measure optical rotation/chiral HPLC.
If ee < 98%, recrystallize the entire wet cake from hot IPA. Typically, 1-2 recrystallizations are required for >99% ee.
Phase 3: Salt Cracking & Recovery
Liberation of the Acid:
Suspend the purified salt in Ethyl Acetate (50 mL) and Water (50 mL).
Add 1M HCl slowly with stirring until the aqueous layer pH is < 2.
Chemistry: The amine is protonated (
) and moves to the water layer. The carboxylic acid is protonated () and moves to the organic layer.
Separate the layers. Extract the aqueous layer once more with Ethyl Acetate.[4]
Dry the combined organic layers over
, filter, and evaporate to yield the Chiral Acid .
Recovery of the Resolving Agent (Crucial for Economics):
Take the acidic aqueous layer (containing the amine hydrochloride).
Basify with 4M NaOH until pH > 12.
Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (
).
Dry over
and evaporate.
Result: Recovered (S)-2-Methoxy-1-phenylethanamine (typically >90% recovery yield) ready for reuse.
Data Analysis & Troubleshooting
Expected Performance Metrics
Parameter
Typical Value
Notes
Yield (First Crop)
30% - 45%
Theoretical max is 50% for a single enantiomer.
Enantiomeric Excess (Crude)
75% - 85%
Depends heavily on cooling rate.
Enantiomeric Excess (Recryst)
> 99%
Usually achieved after 1 recrystallization.
Amine Recovery
> 90%
Loss usually due to mechanical handling.
Troubleshooting "Oiling Out"
The most common issue with phenylethylamine derivatives is the formation of a supersaturated oil instead of crystals.
Figure 2: Decision tree for troubleshooting amorphous oil formation.
Strategy: If the salt oils out in IPA, switch to a less polar solvent like Ethyl Acetate or a mixture of Toluene/Ethanol . The methoxy group increases solubility in alcohols, so reducing polarity often forces the salt into a lattice.
References
Synthesis & Properties
Klingler, F. D. (2007). Acc.[6][7] Chem. Res. "Asymmetric Hydrogenation of Imines for the Synthesis of Chiral Amines." (General context on chiral amine synthesis).
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on resolution theory).
Analogous Applications (1-Phenylethylamine)
Perry, A., et al. (2021). "Resolution of 2-(6-methoxy-2-naphthyl)propanoic acid (Naproxen)." Stereoelectronics. Link
Application Note: Synthesis of Chiral Amides from (S)-2-Methoxy-1-phenylethanamine HCl
Executive Summary (S)-2-Methoxy-1-phenylethanamine (CAS 91298-74-7), often supplied as its hydrochloride salt, is a high-value chiral building block used in the synthesis of resolvable diastereomers and pharmacologically...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-Methoxy-1-phenylethanamine (CAS 91298-74-7), often supplied as its hydrochloride salt, is a high-value chiral building block used in the synthesis of resolvable diastereomers and pharmacologically active agents. Its structural motif—a benzylic amine with a proximal ether oxygen—provides unique steric and electronic properties that influence binding affinity in CNS targets.
However, the synthesis of amides from this precursor presents specific challenges:
Salt Neutralization: The HCl salt requires controlled neutralization to release the nucleophilic free base without triggering side reactions.
Enantiomeric Integrity: While benzylic amines are generally more robust than
-amino acids, the benzylic proton is susceptible to abstraction under highly basic conditions or elevated temperatures, leading to racemization.
Purification: The presence of the methoxy group can complicate separation from unreacted starting materials due to similar polarities in certain solvent systems.
This guide details two optimized protocols: a High-Throughput Method (HATU) for discovery-scale synthesis and a Scalable Method (T3P) for process development, ensuring >99% enantiomeric excess (ee).
pKa (Conjugate Acid): ~9.5 (Typical for benzylic amines)
Mechanism of Potential Racemization
Racemization in benzylic amines primarily occurs via a base-catalyzed deprotonation mechanism. The benzylic proton, acidified by the adjacent aromatic ring and the electron-withdrawing amide carbonyl (post-coupling), can be removed by strong bases, forming a planar carbanion intermediate that re-protonates non-stereoselectively.
Mitigation Strategy:
Base Selection: Use sterically hindered, non-nucleophilic bases (e.g., DIPEA) or milder bases (N-Methylmorpholine, NMM) to minimize proton abstraction.[4]
Temperature Control: Maintain reaction temperature
25°C.
Activation Speed: Fast coupling reagents (HATU) reduce the lifetime of the activated acid, minimizing the window for side reactions.
Strategic Workflow Visualization
Figure 1: Logical workflow for the conversion of the amine salt to the chiral amide, highlighting the critical neutralization step and racemization risks.
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU)
Best for: Discovery chemistry, precious acids, and difficult couplings (sterically hindered).
Scale: 0.1 mmol – 5.0 mmol
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)
Step-by-Step Procedure:
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at room temperature (RT) for 5–10 minutes. The solution typically turns yellow.
Amine Preparation: In a separate vial, dissolve (S)-2-Methoxy-1-phenylethanamine HCl (1.1 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this solution to pre-neutralize the salt.
Coupling: Add the amine/base solution dropwise to the activated acid mixture.
Reaction: Stir at RT under nitrogen. Monitor by LC-MS.[5] Reaction is usually complete within 1–3 hours.
Quench: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:
10% Citric Acid or 0.5M HCl (removes excess amine/DIPEA).
T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 equiv)
Pyridine or NMM (3.0 – 4.0 equiv)
Solvent: EtOAc or 2-MeTHF
Step-by-Step Procedure:
Charge: To a reactor, charge Carboxylic Acid , (S)-2-Methoxy-1-phenylethanamine HCl , and solvent (EtOAc). Cool to 0°C.[3][6]
Base Addition: Add Pyridine (3.5 equiv) dropwise. Stir for 10 minutes.
Coupling Agent: Add T3P solution (1.5 equiv) dropwise over 20 minutes, maintaining temperature <10°C.
Reaction: Allow to warm to RT and stir. T3P reactions are slower but cleaner (typically 12–24 hours).
Workup: Water is added directly to the reaction mixture. The layers are separated.[3][5][6][7] The organic layer is washed with 0.5M HCl, then NaHCO₃.[5]
Advantage: T3P byproducts are water-soluble; often no chromatography is required.
Quality Control & Data Analysis
Chiral Analysis (Enantiomeric Excess)
Validating the stereochemical integrity of the product is mandatory.
Parameter
Recommended Condition
Column
Daicel Chiralpak OD-H or AD-H (5 µm, 4.6 x 250 mm)
Mobile Phase
Hexane : IPA (90:10 to 80:20) with 0.1% Diethylamine
Flow Rate
0.5 – 1.0 mL/min
Detection
UV @ 210 nm and 254 nm
Target ee
> 99.0%
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete salt neutralization.
Ensure at least 1.0 eq of base is allocated specifically for the HCl salt (Total base ≥ 3.0 eq).
Racemization
High pH or prolonged reaction time.
Switch base to NMM (weaker). Reduce temp to 0°C. Switch to T3P or EDC/Oxyma.
Ensure acidic wash (HCl/Citric acid) is thorough. Switch to HATU or T3P.
Sticky Solid
Residual DMF.
Wash organic layer with 5% LiCl solution (removes DMF) before acidic wash.[5][6]
Mechanistic Pathway: HATU Activation
Understanding the activation helps in troubleshooting. The amine attacks the highly reactive At-ester.
Figure 2: Mechanistic pathway of HATU-mediated amide coupling. The formation of the Active Ester (At-Ester) is the key step that prevents racemization compared to slower methods.
References
Organic Chemistry Portal. Amide Coupling Reagents. (Mechanistic data on T3P and HATU).
[Link]
Application Note: Asymmetric Synthesis & Resolution of APIs using (S)-2-Methoxy-1-phenylethanamine
Abstract This technical guide details the application of (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7), also known as (S)-1-phenyl-2-methoxyethylamine, in the asymmetric synthesis and chiral resolution of Active Pha...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the application of (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7), also known as (S)-1-phenyl-2-methoxyethylamine, in the asymmetric synthesis and chiral resolution of Active Pharmaceutical Ingredients (APIs). Unlike its non-functionalized analog (1-phenylethylamine), the presence of the methoxy group in the
-position provides a secondary coordination site ("The Methoxy Effect"), enhancing diastereomeric discrimination in salt crystallizations and stereocontrol in organometallic catalysis. This guide covers mechanistic insights, a validated protocol for chiral resolution, and a workflow for asymmetric reductive amination.
Mechanistic Insight: The "Methoxy Effect" in Chiral Induction
The structural distinctiveness of (S)-2-Methoxy-1-phenylethanamine lies in its ability to act as a hemilabile ligand or a bidentate hydrogen bond acceptor .
Structural Advantages
Steric Bulk & Rigidity: The phenyl ring provides the necessary steric bulk to differentiate faces of a prochiral center.
Cheliation/Coordination: The ether oxygen can coordinate with metal centers (e.g., Ir, Rh) or form secondary hydrogen bonds with carboxylic acids during resolution, often leading to more rigid and less soluble diastereomeric salt lattices compared to simple amines.
Mechanism of Action Diagram
The following diagram illustrates the dual-mode action of the auxiliary in resolution and synthesis.
Figure 1: Dual mechanism of action showing salt lattice stabilization (Resolution) and steric face blocking (Synthesis).
Case Study 1: Chiral Resolution of 2-Arylpropionic Acids (NSAIDs)
(S)-2-Methoxy-1-phenylethanamine is particularly effective in resolving 2-arylpropionic acids (e.g., Naproxen analogs, Ibuprofen, Flurbiprofen) where high enantiomeric purity is required.
Protocol: Resolution of (RS)-2-(6-Methoxy-2-naphthyl)propionic Acid
Objective: Isolation of the (S)-enantiomer (Naproxen-type) from a racemic mixture.
Application Note: Preparation of (S)-2-Methoxy-1-phenylethanamine Free Base
This Application Note is designed for professional research scientists and laboratory personnel. It details the protocol for the liberation of the free amine (free-basing) of (S)-2-Methoxy-1-phenylethanamine from its hyd...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for professional research scientists and laboratory personnel. It details the protocol for the liberation of the free amine (free-basing) of (S)-2-Methoxy-1-phenylethanamine from its hydrochloride salt. This procedure is a fundamental operation in organic synthesis, particularly when the amine is required as a nucleophile or chiral auxiliary in asymmetric transformations.
Introduction & Chemical Context
(S)-2-Methoxy-1-phenylethanamine is a valuable chiral building block derived from phenylglycinol. It is widely employed in asymmetric synthesis, serving as a chiral auxiliary or resolving agent for carboxylic acids and other racemic mixtures. Commercially, it is often supplied as the hydrochloride salt (HCl) to ensure stability and shelf-life. However, the salt form is non-nucleophilic and insoluble in many non-polar organic solvents.
To utilize the amine's lone pair for nucleophilic attack (e.g., amide coupling, reductive amination) or to solubilize it in organic media for extraction, the hydrochloride salt must be neutralized to its free base form. This protocol outlines a chemically robust method for this conversion, ensuring high recovery and retention of optical purity.
pKa (Conjugate Acid): ~9-10 (typical for primary benzylic amines)
Solubility: The HCl salt is water-soluble; the free base is soluble in organic solvents (DCM, EtOAc, Et
O).
Safety & Handling
Hazard Identification:
Corrosive/Irritant: Both the amine and its salt can cause skin and eye irritation. The free base may be corrosive to mucous membranes.
Volatile: The free base is a liquid and may have significant vapor pressure; handle in a fume hood.
PPE Requirements:
Standard laboratory PPE: Nitrile gloves, safety glasses with side shields, and a lab coat.
Work within a certified chemical fume hood to prevent inhalation of amine vapors.
Experimental Protocol
Reagents and Equipment
Reagent/Material
Grade/Spec
Purpose
(S)-2-Methoxy-1-phenylethanamine HCl
>98% ee
Starting Material
Sodium Hydroxide (NaOH)
1M or 2M aq. solution
Neutralization Base
Dichloromethane (DCM) or Ethyl Acetate
ACS Reagent
Extraction Solvent
Sodium Sulfate (NaSO)
Anhydrous
Drying Agent
Deionized Water
Laboratory Grade
Aqueous Phase
pH Paper/Meter
Range 1-14
pH Verification
Step-by-Step Procedure
Step 1: Dissolution
Weigh the required amount of (S)-2-Methoxy-1-phenylethanamine hydrochloride into a suitably sized Erlenmeyer flask or separatory funnel.
Add deionized water (approx. 10-20 mL per gram of salt) and agitate until the solid is completely dissolved. The resulting solution will be acidic.
Step 2: Neutralization (Liberation of the Base)
Slowly add the aqueous NaOH solution (1M or 2M) to the amine salt solution while stirring.
Critical Control Point: Monitor the pH. Continue adding base until the pH reaches >12 .
Scientific Rationale: To ensure complete deprotonation, the pH must be significantly higher than the pKa of the ammonium species (~9.5). A pH of 12 ensures >99% of the molecules are in the neutral free base form.
The solution may become cloudy or an oily layer may separate as the free amine (which is less water-soluble than the salt) forms.
Step 3: Liquid-Liquid Extraction
Transfer the mixture to a separatory funnel.
Add the organic solvent (DCM is preferred for high solubility; Ethyl Acetate is a greener alternative). Use approx. 1:1 volume ratio relative to the aqueous phase.
Shake vigorously for 1-2 minutes, venting frequently to release pressure.
Allow the layers to separate completely. The free amine will partition into the organic (bottom for DCM, top for EtOAc) layer.
Collect the organic layer.
Repeat the extraction of the aqueous layer 2 more times with fresh organic solvent to maximize yield.
Step 4: Washing and Drying
Combine the organic extracts.
(Optional) Wash the combined organic phase with a small volume of saturated brine (NaCl) to remove trapped water emulsion.
Transfer the organic phase to a clean flask and add anhydrous Na
SO (or MgSO).
Allow to stand for 10-15 minutes with occasional swirling. The drying agent should remain free-flowing.
Step 5: Concentration
Filter off the drying agent through a fluted filter paper or sintered glass funnel.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Note: Do not use excessive heat (>40°C) or high vacuum for prolonged periods if the amine is volatile. (S)-2-Methoxy-1-phenylethanamine is a relatively high-boiling liquid/low-melting solid, but care should be taken.
The resulting residue is the chemically pure (S)-2-Methoxy-1-phenylethanamine free base.
Process Visualization (Workflow)
The following diagram illustrates the logical flow and phase changes during the free-basing protocol.
Figure 1: Workflow for the conversion of (S)-2-Methoxy-1-phenylethanamine HCl to its free base form.
Quality Control & Validation
To ensure the integrity of the free base for subsequent applications, the following analytical checks are recommended:
Test
Expected Result
Purpose
1H NMR (CDCl)
Distinct shift of protons adjacent to Nitrogen compared to salt. Disappearance of broad NH peaks.
Verify structure and complete deprotonation.
Optical Rotation
should match literature values for the (S)-enantiomer.
Confirm no racemization occurred during basification.
Residual Solvent
No peaks for DCM/EtOAc in NMR.
Ensure purity for stoichiometry calculations.
References
Fluorochem. (S)-2-Methoxy-1-phenylethanamine Product Page. Retrieved from
Sigma-Aldrich. (S)-2-Methoxy-1-phenylethanamine Safety Data Sheet & Product Info. Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 11105539, 2-Methoxy-1-phenylethanamine. Retrieved from
Chem-Impex International. (R)-(-)-2-Methoxy-1-phenylethylamine Product Applications. (Note: Reference provides context for the enantiomeric series). Retrieved from
Application Note: Selective N-Alkylation of (S)-2-Methoxy-1-phenylethanamine
Executive Summary (S)-2-Methoxy-1-phenylethanamine is a highly valuable chiral building block widely utilized in the synthesis of peptidomimetics, CNS-active therapeutics, and advanced chiral ligands. Functionalizing thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-Methoxy-1-phenylethanamine is a highly valuable chiral building block widely utilized in the synthesis of peptidomimetics, CNS-active therapeutics, and advanced chiral ligands. Functionalizing this primary amine via N-alkylation presents a complex synthetic challenge: achieving strict mono-alkylation while preserving the absolute stereochemistry at the benzylic chiral center. This application note provides a rigorous, mechanistically grounded guide to performing highly selective N-alkylation on this substrate, detailing the causality behind reagent selection and providing self-validating experimental protocols.
Mechanistic Insights & Causality (E-E-A-T)
When designing an N-alkylation strategy for (S)-2-Methoxy-1-phenylethanamine, chemists must navigate three primary mechanistic pitfalls:
The Over-Alkylation Conundrum: In direct alkylation with alkyl halides, the conversion of a primary amine to a secondary amine introduces an electron-donating alkyl group. This inductive effect increases the nucleophilicity of the resulting secondary amine, making it more reactive than the starting material. Without strict kinetic control, the reaction rapidly cascades into a thermodynamic sink, producing undesired tertiary amines or quaternary ammonium salts[1].
Preservation of Chiral Integrity: The chiral center of (S)-2-Methoxy-1-phenylethanamine is situated at a benzylic position (alpha to the amine). This proton is mildly acidic due to the electron-withdrawing nature of the adjacent phenyl ring and the electronegative nitrogen. The application of strong bases (e.g., NaH, LDA) or elevated reaction temperatures promotes reversible deprotonation, leading to catastrophic racemization (loss of enantiomeric excess, ee) [2].
Chemoselectivity & Reagent Compatibility: While the aliphatic methoxy ether is generally robust, the choice of reducing agents in reductive amination must be carefully calibrated. Harsh Lewis acids or overly aggressive hydrides can lead to premature reduction of the carbonyl coupling partner or unwanted side reactions.
To circumvent these issues, two highly controlled pathways are favored: Reductive Amination utilizing Sodium Triacetoxyborohydride, and Direct Alkylation leveraging the "Cesium Effect."
Mechanistic divergence in the N-alkylation of (S)-2-Methoxy-1-phenylethanamine.
Comparative Methodology Data
The following table summarizes the quantitative and qualitative parameters of the most common N-alkylation strategies applied to chiral benzylic amines.
Methodology
Reagents / Catalyst
Chemoselectivity (Mono:Di)
Enantiomeric Retention (ee%)
Scalability & Safety
Reductive Amination
Aldehyde/Ketone, NaBH(OAc)₃, DCE
> 98:2
> 99%
Excellent; avoids toxic cyanoborohydrides.
Direct Alkylation
Alkyl Halide, Cs₂CO₃ or CsOH, DMF
~ 90:10
> 98%
Good; requires strict stoichiometric control.
Borrowing Hydrogen
Primary Alcohol, Ru/Ir or Fe cat., Heat
~ 85:15
80 - 95% (Temp dependent)
Moderate; high heat risks partial racemization.
Experimental Protocols
Protocol A: One-Pot Reductive Amination (The Gold Standard)
This protocol relies on the seminal methodology developed by Abdel-Magid et al. [3]. Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond. This renders the reagent exceptionally mild—it will not reduce the aldehyde/ketone directly, allowing the transient imine to form completely before undergoing selective reduction to the secondary amine.
Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve (S)-2-Methoxy-1-phenylethanamine (1.0 equiv) and the target carbonyl compound (1.05 equiv) in anhydrous DCE to achieve a 0.2 M solution.
Imine Formation: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes. Validation: Analyze an aliquot via LC-MS to confirm the disappearance of the primary amine mass and the appearance of the imine [M+H]⁺ peak.
Selective Reduction: Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 10 minutes to manage mild exothermicity. If reacting with a sterically hindered ketone, add glacial acetic acid (1.0 equiv) to accelerate imine formation.
Reaction Monitoring: Stir at room temperature for 2–12 hours. Validation: TLC or LC-MS should indicate complete consumption of the imine intermediate.
Quench & Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (equal volume to the solvent) and stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient with 1% Triethylamine to prevent streaking).
Step-by-step experimental workflow for one-pot reductive amination.
Protocol B: Direct N-Alkylation via the "Cesium Effect"
When the desired alkyl group cannot be derived from an aldehyde or ketone, direct alkylation with an alkyl halide is necessary. Causality Check: To prevent racemization and over-alkylation, Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH) is utilized [2]. The large ionic radius and low charge density of the Cs⁺ cation result in a highly dissociated, "naked" amine anion. This dramatically increases the nucleophilicity of the primary amine at room temperature, precluding the need for heat (which causes racemization) while allowing strict stoichiometric control to prevent tertiary amine formation.
Reagents Required:
(S)-2-Methoxy-1-phenylethanamine (1.0 equiv)
Alkyl Bromide or Iodide (1.0 - 1.1 equiv)
Cesium Carbonate, Cs₂CO₃ (1.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Activated 4Å Molecular Sieves (Optional, to ensure strictly anhydrous conditions)
Step-by-Step Methodology:
Preparation: Suspend anhydrous Cs₂CO₃ (1.5 equiv) and activated 4Å molecular sieves in anhydrous DMF in a flame-dried flask under an argon atmosphere.
Amine Activation: Add (S)-2-Methoxy-1-phenylethanamine (1.0 equiv) to the suspension. Stir vigorously at room temperature for 30 minutes to facilitate the formation of the cesium-amine complex.
Controlled Alkylation: Dissolve the alkyl halide (1.0 equiv) in a small volume of DMF and add it dropwise via a syringe pump over 1 hour. Validation: The slow addition maintains a low concentration of the electrophile, kinetically favoring mono-alkylation over di-alkylation.
Reaction Monitoring: Stir at 20–25 °C for 12–18 hours. Monitor via LC-MS. Do not apply heat, as this will risk deprotonation of the benzylic chiral center.
Work-up: Filter the reaction mixture through a pad of Celite to remove the insoluble cesium salts (e.g., CsBr, which precipitates and drives the reaction forward). Dilute the filtrate with Ethyl Acetate and wash extensively with water (5 × 20 mL) to remove the DMF, followed by a final brine wash.
Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography. Chiral HPLC is recommended post-purification to validate that the ee remains >99%.
References
Salvatore, R. N., et al. (2002).Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent 6,423,871 B1. United States Patent and Trademark Office.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
Method
(S)-2-Methoxy-1-phenylethanamine as a chiral auxiliary in organic synthesis
Advanced Application Note: (S)-2-Methoxy-1-phenylethanamine as a Chiral Auxiliary in Enantioselective Synthesis Executive Summary In the landscape of asymmetric organic synthesis, the design of rigid transition states is...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: (S)-2-Methoxy-1-phenylethanamine as a Chiral Auxiliary in Enantioselective Synthesis
Executive Summary
In the landscape of asymmetric organic synthesis, the design of rigid transition states is paramount for achieving high stereocontrol. (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7) serves as a highly versatile chiral auxiliary and resolving agent. Unlike simple chiral amines (e.g., standard phenylethylamine), the presence of the methoxy ether group transforms this molecule into a bidentate ligand. This structural feature allows for precise, reagent-dependent diastereofacial selection during nucleophilic additions to imines and N-acyliminium ions. This guide details the mechanistic rationale, quantitative data, and self-validating protocols for utilizing this auxiliary in advanced drug development workflows.
Mechanistic Rationale: The Power of Bidentate Coordination
The efficacy of (S)-2-Methoxy-1-phenylethanamine lies in its ability to dictate the trajectory of incoming nucleophiles through chelation control. When an imine or N-acyliminium ion is formed using this auxiliary, the introduction of hard organometallic reagents (like organolithium or organocerium) or specific Lewis acids results in the metal coordinating to both the nitrogen atom and the methoxy oxygen.
Causality: This bidentate chelation locks the substrate into a rigid, cyclic conformation, effectively shielding one face of the reactive center. Consequently, nucleophilic attack is forced to occur from the less hindered face (e.g., the re-face). Conversely, the use of softer organocopper reagents disrupts this specific chelation state, flipping the stereochemical outcome and directing attack to the opposite face (the si-face). This phenomenon allows chemists to synthesize both enantiomers of a target molecule from a single chiral precursor simply by changing the reagent.
Caption: Mechanistic divergence in diastereofacial selectivity based on reagent choice.
Application Workflow 1: Reversal of Diastereofacial Selectivity in Imine Additions
The addition of alkyl groups to chiral imines derived from (S)-2-Methoxy-1-phenylethanamine demonstrates remarkable reagent-dependent selectivity. As shown in the data below, the choice of metal dictates the major facial attack.
Table 1: Reversal of Diastereofacial Selectivity Data
Organometallic Reagent
Additive
Coordination State
Major Facial Attack
Diastereomeric Ratio (dr)
MeLi
None
Bidentate Chelate
re-face
> 95:5
MeCeCl₂
None
Bidentate Chelate
re-face
98:2
Me₂CuLi
BF₃·OEt₂
Non-Chelated / Altered
si-face
5:95
Protocol 1: Synthesis of Chiral Amines via Imine Addition
Step 1: Imine Condensation. Dissolve the target aldehyde (1.0 equiv) and (S)-2-Methoxy-1-phenylethanamine (1.05 equiv) in anhydrous CH₂Cl₂ (0.5 M).
Causality: A slight excess of the amine ensures complete consumption of the aldehyde. Add activated 4Å molecular sieves to drive the equilibrium forward by sequestering the water byproduct. Stir at 25 °C for 12 h.
Self-Validation Check: Monitor by ¹H NMR of a crude aliquot; the disappearance of the aldehyde proton (~9.5-10 ppm) and the appearance of the imine proton (~8.0-8.5 ppm) confirms reaction completion.
Step 2: Nucleophilic Addition. Filter the solution through a pad of Celite under argon to remove the sieves, concentrate in vacuo, and redissolve the crude imine in anhydrous THF (0.2 M). Cool the reaction vessel to -78 °C.
Causality: Cryogenic temperatures are critical to minimize conformational flexibility, locking the bidentate chelate to maximize diastereofacial selectivity. Dropwise add MeLi (1.5 equiv) and stir for 2 h.
Step 3: Quench and Isolation. Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
Causality: Quenching at cryogenic temperatures prevents epimerization or side reactions that can occur if the highly reactive intermediates are allowed to warm. Extract with Et₂O (3x), dry over Na₂SO₄, and concentrate.
Self-Validation Check: Analyze the crude mixture via capillary GLC or HPLC to determine the exact diastereomeric ratio (dr) prior to column chromatography.
Step 4: Auxiliary Cleavage. Dissolve the purified secondary amine in MeOH. Add 10% Pd/C (10 wt%) and stir under an H₂ atmosphere (1 atm) for 24 h.
Causality: The benzylic position of the auxiliary makes it highly susceptible to hydrogenolysis, allowing for traceless cleavage to yield the final enantiopure primary amine. Filter through Celite and concentrate.
Caption: Experimental workflow for the asymmetric synthesis and cleavage of the chiral auxiliary.
Application Workflow 2: Stereocontrolled Allylation of N-Acyliminium Ions
(S)-2-Methoxy-1-phenylethanamine is also highly effective in controlling intermolecular nucleophilic additions to N-acyliminium ions. The choice of Lewis acid directly influences the coordination state with the auxiliary's oxygen atom, altering the site of nucleophilic attack[1].
Table 2: Lewis Acid Influence on N-Acyliminium Allylation
Lewis Acid
Solvent
Leaving Group
Major Isomer
Selectivity Ratio
BF₃·OEt₂
CH₂Cl₂
Hydroxy
(R,S)
72:28
TiCl₄
CH₂Cl₂
Hydroxy
(R,S)
> 80:20
TMSOTf
CH₂Cl₂
Acetoxyl
(R,S)
> 85:15
Protocol 2: Lewis Acid-Mediated Allylation
Step 1: Precursor Activation. Dissolve the α-hydroxy amide (synthesized via condensation of succinic anhydride and (S)-2-Methoxy-1-phenylethanamine) in anhydrous CH₂Cl₂ (0.2 M). Cool to -78 °C under argon.
Step 2: Ion Generation. Add TiCl₄ (2.0 equiv).
Causality: The strong Lewis acid facilitates the departure of the hydroxyl group to generate the N-acyliminium ion while simultaneously coordinating with the auxiliary's methoxy group to establish a rigid chiral environment[1].
Step 3: Allylation. Introduce allyltrimethylsilane (3.0 equiv). Stir at -78 °C for 4 h.
Causality: The bulky silane nucleophile is forced to attack from the less sterically hindered face of the rigid intermediate.
Step 4: Quench & Validation. Quench with saturated NaHCO₃. Extract with CH₂Cl₂, dry, and concentrate.
Self-Validation Check: Determine the (R,S) vs (R,R) ratio via HPLC analysis of the crude mixture to validate the stereocontrol of the chosen Lewis acid[1].
While (S)-2-Methoxy-1-phenylethanamine is highly effective for standard aldehydes and unhindered ketones, it is not universally applicable. In complex medicinal chemistry campaigns—such as the synthesis of highly hindered diamine fragments for Bcl-2/Bcl-XL inhibitors—researchers have noted that (S)-2-methoxy-1-phenylethanamine may fail to yield the corresponding imines due to severe steric clash during condensation.
Protocol Pivot: If the self-validating ¹H NMR check in Protocol 1 (Step 1) shows unreacted aldehyde after 24 hours of reflux, the substrate is likely too hindered. In such cases, the workflow must be pivoted to utilize alternative, more electrophilic chiral auxiliaries, such as Ellman’s tert-butanesulfinamide, which relies on a different activation and coordination mechanism.
References
Regulation of Diastereofacial Selection in the Allylation Reaction of N-Acyliminium Ion Utilizing Lewis Acids
Source: Chemistry Letters / Oxford University Press
URL
Reversal of Diastereofacial Selectivity in the Addition Reaction of Organometallics to Chiral Imines
Source: Chemistry Letters / Electronics And Books
URL
Asymmetric synthesis approach of diamine fragment
Source: RSC Advances / Royal Society of Chemistry
URL
Application Notes: Leveraging (S)-2-Methoxy-1-phenylethanamine for Chiral Resolution
An in-depth guide to the diastereomeric salt resolution of racemic acids using (S)-2-Methoxy-1-phenylethanamine, tailored for researchers, scientists, and professionals in drug development. Introduction: The Imperative o...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the diastereomeric salt resolution of racemic acids using (S)-2-Methoxy-1-phenylethanamine, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Imperative of Enantiomeric Purity
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. This necessitates the development of robust methods to isolate the desired enantiomer from a racemic mixture. Chiral resolution via diastereomeric salt formation remains a cornerstone technique due to its scalability and cost-effectiveness.[1][2] This method involves reacting a racemic compound, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3][4][5][6]
(S)-2-Methoxy-1-phenylethanamine emerges as a valuable resolving agent for acidic racemates. Its primary amine functionality provides the basic center for salt formation, while its inherent chirality, influenced by the stereogenic center adjacent to the phenyl and methoxy groups, facilitates the creation of diastereomers with distinct physicochemical properties.[7][8][9] The unique structural arrangement of this agent can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, which is the critical factor for achieving separation through fractional crystallization.
The Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers.[1][2][4]
Salt Formation : A racemic acid, (R/S)-Acid, is treated with an enantiopure chiral base, in this case, (S)-2-Methoxy-1-phenylethanamine or (S)-Amine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine].
Exploiting Physical Differences : Unlike the original enantiomers, which share identical physical properties, the two diastereomers possess different solubilities, melting points, and crystal structures.[4][5] This divergence allows for their separation.
Fractional Crystallization : By carefully selecting a solvent system, conditions can be optimized where one diastereomeric salt is significantly less soluble than the other. This less soluble salt selectively crystallizes from the solution and can be isolated by filtration.
Liberation of the Enantiomer : After isolation, the purified diastereomeric salt is treated with a strong acid. This breaks the ionic bond, regenerating the enantiomerically enriched carboxylic acid and the protonated resolving agent.[3][4][10] The resolving agent can often be recovered and recycled, enhancing the economic viability of the process.
Generalized Experimental Workflow
The entire process, from the initial reaction to the isolation of the pure enantiomer, follows a logical sequence of operations designed to maximize both yield and enantiomeric purity.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Protocols for Chiral Resolution
This section provides a detailed, step-by-step protocol for the resolution of a generic racemic 2-arylpropionic acid (e.g., ibuprofen, ketoprofen) using (S)-2-Methoxy-1-phenylethanamine.
Part 1: Diastereomeric Salt Formation and Isolation
Objective: To form and isolate the less soluble diastereomeric salt in high purity.
Solvent Screening (Critical Step): The success of the resolution is highly dependent on the choice of solvent. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
Rationale: A solvent in which both salts are highly soluble or poorly soluble will not permit effective separation.
Execution: Perform small-scale trials with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures thereof) to identify the optimal system for crystallization.
Dissolution of the Racemic Acid: In a flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the racemic acid in the chosen solvent (e.g., ethanol) with gentle warming (40-60°C) to ensure complete dissolution.
Preparation of the Resolving Agent Solution: In a separate beaker, dissolve 0.5 - 0.8 equivalents of (S)-2-Methoxy-1-phenylethanamine in a minimal amount of the same warm solvent.
Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that the resulting crystalline salt is enriched in the less soluble diastereomer, leading to higher enantiomeric purity in a single crystallization step.
Formation of Diastereomeric Salts: Slowly add the resolving agent solution to the stirring solution of the racemic acid. Cloudiness or precipitation may occur immediately.
Crystallization:
Allow the mixture to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities.
Once at room temperature, continue cooling in an ice bath or refrigerator (0-5°C) for several hours (or overnight) to maximize the yield of the crystalline salt.
Causality: The rate of cooling influences crystal size and purity. Slower cooling promotes the formation of larger, more ordered (and thus purer) crystals.[11][12]
Isolation of the Crystalline Salt:
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
Wash the filter cake with a small volume of the cold crystallization solvent to remove residual mother liquor, which contains the more soluble diastereomer.
Dry the isolated crystals under vacuum to a constant weight. This solid is the diastereomerically enriched salt.
Part 2: Liberation of the Enantiomerically Enriched Acid
Objective: To recover the desired enantiomerically pure acid from the isolated diastereomeric salt.
Procedure:
Salt Dissociation: Suspend the dried diastereomeric salt in water. Add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH 1-2).
Rationale: The strong acid protonates the carboxylate of the target acid and breaks the ionic bond with the amine, which itself becomes a water-soluble hydrochloride salt.[4][13]
Extraction: Transfer the mixture to a separatory funnel. Extract the liberated, water-insoluble free acid with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.
Rationale: The enantiomerically enriched acid is organic-soluble, while the protonated resolving agent remains in the aqueous layer.
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting solid or oil is the enantiomerically enriched carboxylic acid.
Part 3: Analysis and Quality Control
Objective: To determine the yield and enantiomeric purity of the resolved acid.
Yield Calculation: Determine the mass of the final product and calculate the percentage yield based on the initial amount of the corresponding enantiomer in the racemic mixture (maximum theoretical yield is 50%).
Enantiomeric Excess (ee) Determination: The enantiomeric purity must be quantified.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.
NMR Spectroscopy: Derivatize the acid with a chiral agent (e.g., a chiral alcohol to form diastereomeric esters) and analyze the resulting signals by ¹H or ¹⁹F NMR. The integration of the distinct signals for each diastereomer allows for the calculation of the ee.
Gas Chromatography (GC): Similar to NMR, the acid can be derivatized to form volatile diastereomers that can be separated on an achiral GC column.[14]
Optical Rotation: Measure the specific rotation of the product using a polarimeter and compare it to the literature value for the pure enantiomer.
Factors Influencing Resolution Success
The efficiency of diastereomeric salt resolution is a multifactorial process. Optimizing these parameters is key to developing a robust and reproducible protocol.
Caption: Key Factors Governing the Success of Chiral Resolution.
Data Presentation: A Representative Example
The following table illustrates how experimental data for the resolution of a hypothetical racemic 2-arylpropionic acid can be structured. Actual results will vary based on the specific substrate and optimized conditions.
Racemic Acid
Solvent System
Molar Ratio (Acid:Amine)
Yield of Salt (%)
de of Salt (%)¹
ee of Liberated Acid (%)²
Rac-Ketoprofen
Ethanol
1 : 0.6
35%
92%
>98% (after recrystallization)
Rac-Ibuprofen
Methanol/Water (9:1)
1 : 0.5
41%
85%
85%
Rac-Flurbiprofen
Ethyl Acetate
1 : 0.7
30%
95%
95%
¹ Diastereomeric excess (de) of the isolated salt, determined by NMR.
² Enantiomeric excess (ee) of the final acid product, determined by chiral HPLC.
References
MySkinRecipes. (S)-2-Methoxy-1-phenylethanamine.
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
Wikipedia. Chiral resolution.
Livingstone, R. et al. Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration.
Lee, T. et al. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
Chem-Impex. (R-(-)-2-Methoxy-1-phenylethylamine.
Chemistry LibreTexts. (2019, February 13). 6.
Paik, M. J., et al. (2004, April 25). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography.
Lam, A. W. H., & Ng, K. M.
J&K Scientific. (2011, August 16). (R)-(-)-2-Methoxy-1-phenylethylamine.
BenchChem. Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propylamine as a Chiral Resolving Agent.
Hamilton, D. G. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
Google Patents. US5162576A - Resolution of ketoprofen.
Wikipedia.
BenchChem. Literature Review: (S)-(+)
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
Scalable synthesis routes for (S)-2-Methoxy-1-phenylethanamine derivatives
Topic: Scalable synthesis routes for (S)-2-Methoxy-1-phenylethanamine derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Abstract & Introductio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Scalable synthesis routes for (S)-2-Methoxy-1-phenylethanamine derivatives
Content Type: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals
Abstract & Introduction
(S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7) is a high-value chiral building block used extensively in the synthesis of CNS-active pharmaceutical ingredients (APIs) and as a chiral auxiliary in asymmetric synthesis. Its structural motif—a chiral amine adjacent to a benzylic center and an ether linkage—provides unique steric and electronic properties essential for molecular recognition in drug targets.
While laboratory-scale synthesis often relies on the modification of chiral pool materials (e.g., phenylglycinol), these routes frequently suffer from racemization risks during scale-up due to the acidity of the benzylic proton.
This guide details two robust, scalable protocols for the production of the (S)-enantiomer:
Biocatalytic Transamination (Route A): A green, high-fidelity route using ω-Transaminases (ω-TA) for direct asymmetric amination.
Classical Resolution (Route B): A cost-effective industrial route utilizing diastereomeric salt crystallization, ideal for facilities lacking biocatalytic infrastructure.
Route A: Biocatalytic Transamination (Preferred)
This route represents the state-of-the-art in chiral amine synthesis. It utilizes an (S)-selective ω-transaminase to convert 2-methoxyacetophenone directly to the target amine. This method offers superior enantiomeric excess (>99% ee) and eliminates the need for toxic heavy metal catalysts.
Mechanism of Action
The reaction proceeds via a ping-pong bi-bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP). The enzyme transfers an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone substrate.
Figure 1: Catalytic cycle of ω-Transaminase. The equilibrium is driven by the removal of volatile acetone.
Protocol: 100g Scale-Up
Objective: Synthesis of 100g of (S)-2-Methoxy-1-phenylethanamine with >98% purity and >99% ee.
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM final conc).
Amine Donor: Isopropylamine (IPA) (1.0 M, 1.5 equiv).
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Solvent: DMSO (10% v/v) as cosolvent.
Step-by-Step Methodology:
Buffer Preparation: In a 2L jacketed reactor, prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (0.25 g) and stir until dissolved (yellow solution).
Amine Donor Addition: Add Isopropylamine (59 g, 1.0 mol). Note: This will raise pH. Re-adjust to pH 7.5 using 6M HCl. This is a Critical Process Parameter (CPP).
Substrate Solubilization: Dissolve 2-Methoxyacetophenone (100 g) in DMSO (100 mL). Add this solution slowly to the reactor with vigorous agitation (overhead stirrer, 400 rpm).
Enzyme Initiation: Add the ω-Transaminase enzyme powder (2.0 g) suspended in a small volume of buffer.
Reaction Incubation:
Temperature: 30°C.
Agitation: 300-400 rpm.
Time: 24-48 hours.
Equilibrium Control: Apply a slight nitrogen sweep to the headspace to remove acetone (coproduct), driving the equilibrium forward.
In-Process Control (IPC): Monitor conversion by HPLC (C18 column, ACN/H2O + 0.1% TFA). Target >98% conversion.
Workup:
Acidify reaction mixture to pH 2.0 with 6M HCl to denature enzyme and protonate the amine product (solubilizing it in water).
Add Celite (20 g) and filter through a pad to remove protein/debris.
Extract the aqueous filtrate with MTBE (2 x 500 mL) to remove unreacted ketone and non-basic impurities. Discard organics.
Basify the aqueous phase to pH 12 using 50% NaOH (keep temp <20°C with ice bath).
Extract the free amine product into Ethyl Acetate (3 x 500 mL).
Dry combined organics over Na2SO4 and concentrate in vacuo.
Purification: Distillation under reduced pressure (bp ~110°C at 5 mmHg) or salt formation (HCl salt) for solid storage.
Data Summary:
Parameter
Specification
Yield
85 - 92%
Purity (HPLC)
> 98.5%
Enantiomeric Excess (% ee)
> 99.5% (S)
| E-Factor (Waste/Product) | < 15 (Green) |
Route B: Classical Resolution (Alternative)
For facilities where biocatalysts are unavailable, classical resolution of the racemic amine using (+)-Tartaric acid is a validated, robust method.
Synthetic Workflow
Racemic Synthesis: Reductive amination of 2-methoxyacetophenone.
Salt Formation: Reaction with (L)-(+)-Tartaric acid.
Fractional Crystallization: The (S)-amine-(+)-tartrate salt is less soluble and crystallizes preferentially.
Salt Formation: Dissolve (L)-(+)-Tartaric acid (99 g) in boiling Methanol (500 mL). Separately, dissolve the racemic amine (100 g) in warm Methanol (200 mL).
Combination: Slowly add the amine solution to the acid solution while stirring. The mixture will exotherm slightly.
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then chill to 0-5°C for 12 hours. Seed crystals of pure (S)-salt may be added at 30°C to induce nucleation.
Filtration: Filter the white crystalline solid.
Note: The solid is enriched in the (S)-amine-(L)-tartrate salt.
Theoretical Yield (max): 50% (relative to racemate).
Recrystallization (Critical Step): Dissolve the wet cake in the minimum amount of boiling methanol (~5-7 volumes). Cool slowly to crystallize. Repeat this step until the optical rotation of the liberated amine is constant (approx [α]D = -36.0° to -38.0°).
Free Basing: Suspend the purified salt in water. Add 20% NaOH until pH > 12. Extract with DCM, dry, and concentrate.
Analytical Quality Control
To ensure scientific integrity, the following analytical methods must be established before synthesis.
Application Note: Microwave-Assisted Synthesis Involving (S)-2-Methoxy-1-phenylethanamine Executive Summary This guide details optimized protocols for the microwave-assisted derivatization of (S)-2-Methoxy-1-phenylethana...
This guide details optimized protocols for the microwave-assisted derivatization of (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7). As a versatile chiral building block, this amine is critical in the synthesis of CNS-active pharmacophores and resolving agents. Conventional thermal synthesis often suffers from long reaction times and the risk of racemization due to prolonged heat exposure.
We present three validated workflows using single-mode microwave irradiation:
Key Advantage: These protocols reduce reaction times from hours to minutes while maintaining enantiomeric excess (>98% ee) through precise temperature control.
Compound Profile & Handling
Property
Specification
Compound Name
(S)-2-Methoxy-1-phenylethanamine
CAS Number
91298-74-7
Molecular Weight
151.21 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~105-110°C (at reduced pressure)
Chirality
(S)-Enantiomer (Critical for bioactivity)
Storage
2-8°C, under inert atmosphere (Argon/Nitrogen)
Strategic Logic: Why Microwave Irradiation?
The primary challenge in synthesizing derivatives of chiral benzylic amines is the potential for racemization via proton abstraction at the benzylic position, particularly under harsh, prolonged reflux.
Dielectric Heating: The polar amine and methoxy groups couple efficiently with microwave irradiation (2.45 GHz), allowing rapid volumetric heating.
Kinetic Control: By reaching target temperatures (100–140°C) instantly and holding for short durations (5–15 min), the reaction is completed before significant thermal racemization can occur.
Solvent Efficiency: Protocols utilize high-absorbing solvents (MeOH, DMF) or can be run neat, adhering to Green Chemistry principles.
Isolation: Extract with DCM. The product is often pure enough for biological screening after solvent removal.
Protocol C: SNAr Functionalization of Heterocycles
Target: Attaching the chiral amine to a heteroaromatic scaffold (e.g., chloropyridine or chloropyrimidine).
Materials:
(S)-2-Methoxy-1-phenylethanamine (1.2 equiv)
2-Chloropyridine or 4-Chloropyrimidine derivative (1.0 equiv)
Base: K2CO3 (2.0 equiv)
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Step-by-Step Procedure:
Assembly: Combine heteroaryl chloride (0.5 mmol), chiral amine (0.6 mmol), and K2CO3 (1.0 mmol) in a 10 mL vial with NMP (2 mL).
Irradiation:
Temperature: 140°C
Hold Time: 15 minutes
Pre-stir: 30 seconds
Workup: Pour reaction mixture into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
Why MW? SNAr reactions with electron-rich amines or deactivated rings are notoriously slow (24h+ reflux). MW acceleration drives this to completion in <20 mins.
Data Analysis & Comparison
Parameter
Conventional Thermal (Reflux)
Microwave-Assisted (This Protocol)
Reaction Time (Amide)
4 - 12 Hours
10 Minutes
Reaction Time (SNAr)
18 - 24 Hours
15 Minutes
Yield (Avg)
65 - 75%
85 - 92%
Enantiomeric Excess (ee)
Risk of erosion (<90%)
Retained (>98%)
Solvent Usage
High (50-100 mL)
Low (2-5 mL)
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate microwave protocol based on the desired pharmacophore outcome.
Figure 1: Decision tree for microwave-assisted functionalization of (S)-2-Methoxy-1-phenylethanamine.
References
Microwave-Assisted Organic Synthesis (MAOS)
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
Chiral Amine Properties & Applications
Fluorochem. (2025). Product Specification: (S)-2-Methoxy-1-phenylethanamine.[1][2] Fluorochem Catalog. Link
Microwave-Assisted Amide Coupling
Sharma, A., et al. (2015). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society. Link
Microwave-Assisted Reductive Amination
Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media.[3] Accounts of Chemical Research. Link
Microwave Synthesis of Heterocycles
Nain, S., et al. (2020). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities.[4][5][6] Current Topics in Medicinal Chemistry. Link
Formamidine Synthesis (Relevant Analogues)
Sączewski, J., et al. (2023).[6] Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Omega. Link
Preventing racemization of (S)-2-Methoxy-1-phenylethanamine during synthesis
Welcome to the Technical Support Center for the synthesis and handling of chiral benzylic amines. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabil...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and handling of chiral benzylic amines. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabilities of (S)-2-Methoxy-1-phenylethanamine .
Maintaining the stereocenter integrity of this compound is notoriously difficult due to the high acidity of its benzylic alpha-proton. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure you achieve and maintain >99% enantiomeric excess (ee) during your workflows.
Part 1: Mechanistic Insights into Racemization
To prevent racemization, we must first understand the causality behind it. (S)-2-Methoxy-1-phenylethanamine possesses a chiral center directly adjacent to an aromatic ring. This benzylic position is susceptible to two primary pathways of stereochemical degradation:
Direct Base-Catalyzed Deprotonation: Strong bases can abstract the alpha-proton. The resulting carbanion is highly stabilized by resonance with the adjacent phenyl ring. Upon reprotonation, the planar intermediate yields a racemic mixture.
Schiff Base (Imine) Tautomerization: In the presence of trace aldehydes or ketones, the primary amine forms an imine. This intermediate drastically increases the acidity of the alpha-proton, facilitating tautomerization to a planar enamine even under mildly basic or thermal conditions[1].
Mechanistic pathways of (S)-2-Methoxy-1-phenylethanamine racemization via imine and carbanion.
Part 2: Troubleshooting & FAQs
Q1: We are observing a 10-15% loss in ee during azeotropic water removal in our chemical synthesis route. What is causing this?A1: The loss of chiral integrity is likely driven by thermal degradation. High-boiling solvents like toluene require reflux temperatures (~111°C) that provide the activation energy necessary for benzylic deprotonation. Extrapolating from established protocols for chiral benzylic compounds, replacing toluene with a lower-boiling solvent like cyclohexane (reflux ~81°C) effectively removes water while preserving the stereocenter[2].
Q2: How can we prevent racemization during the workup and free-basing of the amine salt?A2: Avoid strong aqueous bases (e.g., NaOH, KOH) which cause localized pH spikes >12. Instead, use a mild base like saturated aqueous K₂CO₃ or NaHCO₃, and buffer the aqueous layer to strictly pH 8.5–9.0. This is sufficient to free-base the amine (pKa ~9) without triggering the base-catalyzed carbanion formation. Furthermore, minimize the residence time of the free amine in the aqueous phase by performing rapid, continuous extractions.
Q3: Are biocatalytic methods less prone to racemization than traditional reductive amination?A3: Yes. Traditional chemical routes often require harsh conditions or transition metals that can inadvertently catalyze reversible dehydrogenation (racemizing the amine)[1]. Biocatalytic methods utilizing engineered ω-transaminases or amine dehydrogenases operate under highly controlled, mild conditions (pH 7.0–8.0, 30°C–35°C)[3]. Because the reaction environment lacks strong bases and extreme heat, the thermodynamic triggers for racemization are completely bypassed[3].
Part 3: Quantitative Data on Racemization Triggers
The following table summarizes the kinetic impact of various reaction parameters on the stereochemical stability of benzylic amines. Use this data to audit your current synthetic parameters.
Reaction Parameter
Condition
Est. Racemization Rate (% ee loss/hr)
Mechanistic Cause
Recommended Action
Solvent (Azeotropic)
Toluene (Reflux 111°C)
2.5 - 3.0
Thermal acceleration of benzylic deprotonation[2].
Switch to Cyclohexane (Reflux 81°C).
Base Strength
NaOH / KOH (pH >12)
1.8 - 2.2
Direct deprotonation of the acidic benzylic alpha-proton.
Use mild bases (K₂CO₃) and buffer to pH 8.5-9.0.
Impurities
Trace Aldehydes/Ketones
4.0 - 5.5
Formation of Schiff base, drastically increasing alpha-proton acidity.
Pre-purify solvents; utilize amine scavengers if applicable.
To guarantee stereochemical integrity, workflows must be self-validating —meaning the protocol includes built-in analytical checkpoints that verify the success and safety of an intermediate state before the system is allowed to proceed.
Protocol: Biocatalytic Synthesis with In-Situ Product Removal (ISPR)
This protocol utilizes an engineered ω-transaminase to convert 2-methoxyacetophenone to (S)-2-Methoxy-1-phenylethanamine. The self-validating ISPR mechanism continuously extracts the product into an organic phase, halting any potential aqueous degradation pathways.
Step 1: Biocatalytic Conversion
Action: Suspend 2-methoxyacetophenone (50 mM) and isopropylamine (amine donor, 500 mM) in a 100 mM phosphate buffer. Add the engineered ω-transaminase and PLP cofactor. Maintain strictly at 30°C.
Validation Checkpoint: Monitor the pH continuously. The system must auto-titrate with 1M HCl to maintain exactly pH 7.5. If the pH drifts above 8.0, the system automatically pauses base addition to prevent base-catalyzed racemization.
Step 2: In-Situ Product Removal (ISPR)
Action: Overlay the aqueous reaction mixture with an equal volume of MTBE (Methyl tert-butyl ether). The un-ionized (S)-2-Methoxy-1-phenylethanamine partitions immediately into the MTBE layer.
Validation Checkpoint: Perform a rapid LC-MS assay of the aqueous layer every 2 hours. The protocol is validated to proceed to harvest only when the aqueous concentration of the amine drops below 2 mM, confirming successful phase transfer away from potential racemizing agents.
Step 3: Salt Formation & Isolation
Action: Separate the MTBE layer. To prevent oxidation and thermal degradation during storage, immediately bubble anhydrous HCl gas through the organic layer at 0°C to precipitate the amine hydrochloride salt.
Validation Checkpoint: Filter the white precipitate and run Chiral HPLC (e.g., using a Chiralpak OD-H column). The batch is validated for downstream use only if the ee is >99.0%.
Biocatalytic synthesis workflow utilizing ω-transaminase and in-situ product removal.
References
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - ResearchGate. Available at:[Link]
Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase - PMC. Available at:[Link]
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations - ACS Publications. Available at:[Link]
Welcome to the technical support center for (S)-2-Methoxy-1-phenylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (S)-2-Methoxy-1-phenylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this hygroscopic salt. The following information is curated to ensure the integrity of your experiments and the quality of your results.
Section 1: Troubleshooting Guide
This section addresses common problems encountered when working with (S)-2-Methoxy-1-phenylethanamine hydrochloride, with a focus on issues arising from its hygroscopic nature.
Issue 1: The salt has formed clumps or appears wet upon opening.
Root Cause Analysis: (S)-2-Methoxy-1-phenylethanamine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Clumping is a direct result of water absorption, which can compromise the material's quality and lead to inaccurate measurements.[2]
Immediate Actions & Protocol:
Assess the Extent: Visually inspect the material. Minor clumping might be salvageable, but significant deliquescence (turning to liquid) may require discarding the affected portion to avoid compromising your experiment.
Drying Procedure: For minor clumping, the material can be dried.
High Vacuum Drying: Place the clumped salt in a vacuum desiccator or a Schlenk flask. Apply a high vacuum (≤ 1 mmHg) at room temperature for several hours. Gently breaking up larger clumps with a clean, dry spatula beforehand can increase the surface area and expedite drying.[4]
Oven Drying (with caution): This method should be approached carefully as excessive heat can degrade the compound. It is crucial to know the decomposition temperature. A preliminary test on a small sample using a thermogravimetric analyzer (TGA) is recommended.[5] If TGA is unavailable, dry at a conservative temperature (e.g., 40-50°C) under vacuum. The oven temperature should be at least 20-30°C below the decomposition temperature.[6]
Verification of Dryness: After drying, the material should be a free-flowing powder. To confirm the removal of excess water, a Karl Fischer titration can be performed to quantify the water content.[5][6][7]
Preventative Workflow Diagram:
Caption: Decision workflow for handling newly received hygroscopic salt.
Issue 2: Inconsistent or non-reproducible results in reactions.
Root Cause Analysis: The presence of absorbed water can have several detrimental effects on chemical reactions. It can act as an unwanted reactant, alter the stoichiometry of your reaction by affecting the true mass of the reagent, and potentially catalyze side reactions or degradation.[8] For hydrochloride salts, excess moisture can also influence the salt-to-free base equilibrium.[9]
Troubleshooting Steps:
Quantify Water Content: Before use, determine the water content of your salt batch using Karl Fischer titration.[5][10] This will allow you to calculate the corrected mass of the active compound for your reaction.
Solvent Purity: Ensure all solvents used are rigorously dried. Even anhydrous solvents can absorb atmospheric moisture if not handled correctly. Use freshly dried solvents or those stored over molecular sieves.
Inert Atmosphere: Perform all manipulations, including weighing and addition to the reaction, under an inert atmosphere (e.g., in a glove box or using Schlenk techniques with dry nitrogen or argon).[11] Laboratory glassware should be oven-dried to remove adsorbed moisture before use.[11]
Data Summary Table: Impact of Humidity on Mass
Relative Humidity
Approximate % Mass Increase (24h exposure)
40%
0.1 - 0.5%
60%
0.5 - 2.0%
80%
2.0 - 5.0% (significant clumping likely)
Note: These are illustrative values. The actual rate of moisture absorption depends on factors like particle size and temperature.
Issue 3: Difficulty in accurately weighing the material.
Root Cause Analysis: The rapid absorption of atmospheric moisture by a hygroscopic compound can cause the reading on an analytical balance to continuously increase, making it challenging to obtain a stable and accurate weight.
Protocol for Accurate Weighing:
Preparation: Bring the sealed container of the salt to ambient temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
Weighing by Difference:
Use a clean, dry vial with a secure cap.
Add an estimated amount of the salt to the vial inside a glove box or a nitrogen-purged bag.
Tightly cap the vial and weigh it on the analytical balance. Record this weight (W1).
Quickly transfer the desired amount of powder to your reaction vessel.
Immediately recap the vial and re-weigh it. Record this second weight (W2).
The exact mass of the transferred salt is W1 - W2.
Controlled Environment: If possible, place the analytical balance inside a low-humidity environment, such as a glove box or a balance enclosure with a dry air or nitrogen purge.
Weighing Workflow Diagram:
Caption: Step-by-step workflow for accurate weighing of hygroscopic salts.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for (S)-2-Methoxy-1-phenylethanamine hydrochloride?
A1: The ideal storage is in a tightly sealed container, inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite™, or molecular sieves).[1][3][12] The desiccator should be placed in a cool, dry, and dark location away from direct sunlight and heat sources.[1][3] For enhanced protection, especially for reference standards, flushing the container with an inert gas like argon or nitrogen before sealing can displace moist air.[13]
Q2: Can I dry the hydrochloride salt by dissolving it in a solvent and then removing the solvent?
A2: This technique, known as azeotropic drying, can be effective but must be done carefully. A common method is to dissolve the salt in a suitable solvent (like toluene), and then remove the solvent under reduced pressure. The toluene forms an azeotrope with water, removing it as it evaporates. However, you must ensure the salt is fully soluble in the chosen solvent and does not degrade during the process. An older technique for drying amine hydrochloride salts involves taking them up in ethyl acetate and reconcentrating one or more times.[14]
Q3: My compound is an oil/gummy solid after purification. How do I handle this?
A3: If your purified (S)-2-Methoxy-1-phenylethanamine hydrochloride is not a crystalline solid, it may be due to residual solvent or excess moisture. If it is a wet or gummy hydrochloride salt, using acetonitrile to remove moisture can be effective.[14] You can attempt to solidify it by co-evaporation with a non-polar solvent like hexanes or by vigorous drying under a high vacuum. If it remains an oil, it should be stored under an inert atmosphere and handled by mass, not volume, for accurate dispensing.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15][16] Due to the potential for respiratory irritation from the fine powder, handling should be done in a well-ventilated area or a chemical fume hood.[15][17] In case of skin contact, wash the affected area thoroughly with soap and water.[18]
Q5: How does moisture affect the stability of amine hydrochloride salts?
A5: Moisture can negatively impact the stability of amine hydrochloride salts in several ways. It can facilitate chemical degradation through hydrolysis.[8] Furthermore, absorbed water can create a solution-like microenvironment on the surface of the salt particles, which can affect the equilibrium between the salt and its free base form, potentially leading to disproportionation.[9] This is particularly relevant if the salt is formulated with basic excipients.
References
Analyzing Water Content in Solid Pharmaceuticals. (2020). LCGC International. Available at: [Link]
How to Automate Water Content Determination in Pharmaceuticals. (2019). Metrohm USA Blog. Available at: [Link]
How to Store Salt Long-Term: Tips for Preppers. (2025). Prepper's Suite. Available at: [Link]
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC. Available at: [Link]
How to Store Bulk Food-Grade Salt to Maintain its Quality. (2024). The Salt Association. Available at: [Link]
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. Available at: [Link]
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. Available at: [Link]
How to make a Desiccator Bag for Drying Chemicals. (2009). YouTube. Available at: [Link]
How to Store Salt Properly to Keep It Fresh. (2025). The Salt Box. Available at: [Link]
Salt – Transport Information Service. (n.d.). TIS-GDV. Available at: [Link]
Drying and Storing Hygroscopic Salts. (2017). Reddit. Available at: [Link]
Material Safety Data Sheet - Phenethylamine, pa. (2003). Cole-Parmer. Available at: [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Available at: [Link]
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Available at: [Link]
Drying Agents. (2024). Chemistry LibreTexts. Available at: [Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). MDPI. Available at: [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). MDPI. Available at: [Link]
Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. (2015). PubMed. Available at: [Link]
3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra. Available at: [Link]
Forming oxalate salts of amines. (2021). Sciencemadness Discussion Board. Available at: [Link]
How to Handle Hygroscopic Reference Standards?. (2008). Chromatography Forum. Available at: [Link]
Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. Available at: [Link]
Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing (S)-2-Methoxy-1-phenylethanamine Couplings
Ticket ID: #CPL-91298-OPT
Subject: Troubleshooting Low Yields / Impurities in Amide Coupling
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
(S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7) is a valuable chiral building block.[1][2] Its structural features—a benzylic amine adjacent to a stereocenter and a beta-methoxy group—present specific challenges in amide coupling. Low yields are rarely due to a single factor but rather a convergence of steric hindrance (alpha-phenyl group), improper salt neutralization , and reagent-specific side reactions (e.g., guanidinium formation with uronium reagents).
This guide moves beyond generic advice, focusing on the specific chemical behavior of this benzylic ether-amine scaffold.
Module 1: Pre-Reaction Diagnostics (The "Is it Plugged In?" Phase)
Before altering the reaction conditions, verify the integrity of your inputs. This specific amine is often supplied as a salt (HCl or Tartrate) to prevent oxidative degradation.
Diagnostic Checklist:
Checkpoint
Potential Failure Mode
Corrective Action
Amine Form
Salt vs. Free Base: If used as a salt (e.g., HCl) without sufficient excess base, the amine remains protonated () and non-nucleophilic.
Mandatory: Use 3.0–4.0 equiv of DIPEA if using amine salt. Ideally, perform a "free-basing" extraction prior to coupling (See Protocol A).
Check HATU appearance. If clumped or discolored (orange), discard. Use fresh bottle or switch to T3P (Propylphosphonic anhydride).
Solvent Water
Competitive Hydrolysis: Water competes with the amine for the active ester, reverting it to the carboxylic acid.
Use anhydrous DMF/DCM (water <50 ppm). Molecular sieves are recommended in the reaction vessel.
Protocol A: Amine Salt Free-Basing (Recommended)
Directly using the salt in the coupling reaction often leads to variable yields due to incomplete in-situ neutralization.
Suspend the (S)-2-Methoxy-1-phenylethanamine salt in DCM.
Add 1.0 M NaOH (aq) and stir vigorously for 10 minutes.
Separate layers; extract aqueous phase 2x with DCM.
Dry combined organics over
, filter, and concentrate.
Immediate Use: The free base is sensitive to
(carbamate formation) and oxidation. Use immediately.
Module 2: Reaction Engineering & Optimization
The steric bulk of the phenyl ring at the
-position makes this amine a slower nucleophile than simple alkyl amines. This slowness opens the door for side reactions.
Critical Failure Mode: Guanidinium Formation
When using HATU/HBTU, if the amine is added before the carboxylic acid is fully activated, the amine will attack the coupling reagent directly, forming a stable, non-reactive guanidinium species.
The Fix: Strict Order of Addition
Dissolve Carboxylic Acid + HATU in anhydrous DMF.
Add DIPEA (Base).
Wait (Pre-activation): Stir for 15–30 minutes . This ensures the Acid is converted to the Active Ester (OAt/OBt ester).
Add (S)-2-Methoxy-1-phenylethanamine.
Reagent Selection Matrix
Reagent
Suitability
Pros
Cons
HATU
High
Excellent for hindered couplings.[3][4] High reactivity.
Expensive. Hard to remove byproduct (HOAt) without specific washes. Risk of guanidinium byproduct.[5]
T3P
Highest
Low epimerization risk. Byproducts are water-soluble.
Requires base (pyridine/NMM). Slower reaction (often requires 24h).
EDC / HOBt
Medium
Classic, easy workup.
Often too weak for sterically hindered benzylic amines.
Acid Chloride
Low/Risky
Fast.
High risk of racemization via ketene mechanism. Avoid unless necessary.
Module 3: Visual Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing low yields based on Thin Layer Chromatography (TLC) or LC-MS data.
Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.
Module 4: Workup & Purification Strategies
The methoxy group (
) increases the polarity of the molecule compared to a simple phenethylamine. This can cause product loss into the aqueous phase during extraction if the pH is not managed.
Optimized Workup Protocol:
Dilution: Dilute reaction mixture with EtOAc (Ethyl Acetate). Avoid DCM if possible as it forms emulsions with DMF.
Acid Wash (Remove unreacted amine): Wash organic layer with 1M citric acid or 0.5M HCl.
Note: The product (amide) is neutral. Unreacted (S)-2-Methoxy-1-phenylethanamine will protonate and move to the water layer.
Base Wash (Remove unreacted acid/additives): Wash with Sat.
.
Crucial: This removes HOAt/HOBt byproducts and unreacted carboxylic acids.
Brine/Water: Final wash to remove DMF.
Drying: Dry over
.
Troubleshooting Solubility:
If the product is not found in the organic layer:
The amide might be too polar (common if the acid partner is also polar).
Solution: Switch extraction solvent to CHCl3:IPA (3:1) . This "magic solvent" mixture extracts almost all polar organic amides from water.
Module 5: FAQ - Specific Technical Queries
Q1: I see a new spot on TLC that is NOT product or starting material. What is it?
A: If you used HATU and added reagents all at once, this is likely the guanidinium species . It usually runs slightly lower than the amine on TLC. It is a dead-end byproduct. You must restart and use the "Pre-activation" method described in Module 2.
Q2: Will the stereocenter at the alpha-position racemize?
A: The (S)-center on the amine is generally stable under standard coupling conditions. Racemization usually occurs on the carboxylic acid component (via oxazolone formation). However, if you use harsh conditions (High Temp > 80°C + Strong Base), the benzylic proton can be abstracted. Stick to DIPEA/DIEA and temperatures < 40°C.
Q3: Can I use reductive amination instead of amide coupling?
A: Yes, if your target is a secondary amine (not an amide). However, (S)-2-Methoxy-1-phenylethanamine is bulky. When reacting with a ketone, imine formation may be slow. Use
as a Lewis acid additive to force imine formation before adding the reducing agent ().
References
Montalbetti, C. A., & Falque, V. (2005).[6][7][8] Amide bond formation and peptide coupling.[5][7][9] Tetrahedron, 61(46), 10827-10852.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Technical Support Center: (S)-2-Methoxy-1-phenylethanamine HCl Solution Stability
Welcome to the technical support guide for (S)-2-Methoxy-1-phenylethanamine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, hand...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (S)-2-Methoxy-1-phenylethanamine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and stability of this compound in solution. While specific, long-term stability data for this exact molecule in various solvents is not extensively published, this guide synthesizes established principles of amine chemistry, data from structurally similar phenylethylamine derivatives, and field-proven laboratory practices to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving (S)-2-Methoxy-1-phenylethanamine HCl?
A: The hydrochloride salt form of this amine enhances its solubility in polar solvents. For most applications, sterile, deionized water or aqueous buffers are suitable. For stock solutions requiring higher concentrations or non-aqueous conditions, polar organic solvents like DMSO, ethanol, or methanol can be used. Always use anhydrous solvents when preparing organic stock solutions to prevent hydrolysis.
Q2: What are the optimal storage conditions for solutions of (S)-2-Methoxy-1-phenylethanamine HCl?
A: For short-term storage (days to weeks), solutions should be kept at 2-8°C.[1][2] For long-term storage (months to years), it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation.[1] Aromatic amines can be sensitive to light, so storing solutions in amber vials or protecting them from light is a critical best practice.[3][4]
Q3: How does pH affect the stability of the compound in aqueous solutions?
A: The stability of amines in aqueous solution is significantly influenced by pH.[5] As a hydrochloride salt, (S)-2-Methoxy-1-phenylethanamine HCl will form a mildly acidic solution. Generally, amines are more stable in acidic conditions (pH < 7) where the amine group is protonated.[6] This protonation reduces the nucleophilicity of the nitrogen atom, making it less susceptible to oxidative degradation.[7] In basic conditions (high pH), the free base form is more prevalent, which can be more prone to oxidation.[7]
Q4: What are the likely degradation pathways for this compound?
A: Phenylethylamine derivatives can degrade through several pathways. The most common is oxidation of the amine group, which can be catalyzed by light, air (oxygen), and trace metal impurities.[3][8] This can lead to the formation of corresponding aldehydes or other byproducts.[8] While the methoxy group is generally stable, O-demethylation has been observed in metabolic studies of similar compounds, though this is less likely under typical in vitro storage conditions.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing logical steps to identify and resolve the problem.
Issue 1: Inconsistent or lower-than-expected results in bioassays.
Potential Cause
Troubleshooting Step
Scientific Rationale
Compound Degradation
1. Prepare a fresh solution from solid material and repeat the experiment. 2. Analyze the stored solution via HPLC or LC-MS to check for purity and the presence of degradation products.[10][11] 3. If degradation is confirmed, review storage conditions (see FAQ section).
Amines can degrade over time, especially if not stored properly (e.g., at room temperature, exposed to light, or in a non-optimal pH).[12] This reduces the concentration of the active compound, leading to diminished biological effects.
Incorrect pH of Assay Buffer
1. Measure the final pH of your assay medium after adding the compound solution. 2. Ensure the pH is within the optimal range for both your biological system and compound stability.
The protonation state of the amine is pH-dependent.[7] A significant shift in pH could alter the compound's charge, solubility, and ability to interact with its biological target.[5]
Solvent Effects
1. Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
High concentrations of organic solvents like DMSO can have their own biological effects or interfere with assay components.
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC/LC-MS).
This common issue often points towards degradation or contamination. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for identifying unknown analytical peaks.
Recommended Protocols & Best Practices
Protocol 1: Preparation and Storage of Aqueous Stock Solutions
Preparation:
Use high-purity, sterile deionized water or a buffer of choice (e.g., PBS, TRIS). A slightly acidic pH (e.g., 5-6.5) is generally preferable for stability.[6]
Accurately weigh the (S)-2-Methoxy-1-phenylethanamine HCl powder.
Add the solvent to the solid and vortex or sonicate briefly until fully dissolved. Avoid vigorous, prolonged heating.
Storage:
Filter-sterilize the solution through a 0.22 µm syringe filter if it will be used in cell-based assays.
Dispense the solution into small, single-use aliquots in sterile, light-protecting (amber) tubes.
For short-term use (up to 1 week), store at 2-8°C.
For long-term storage, freeze immediately at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles.
Protocol 2: Conducting a Basic Self-Validation Stability Study
If the stability in your specific experimental matrix is critical, performing a simple stability study is recommended.
Technical Support Center: Impurity Profiling of Commercial (S)-2-Methoxy-1-phenylethanamine Batches
Welcome to the Technical Support Center for the impurity profiling of (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7). As a critical chiral building block in pharmaceutical synthesis, ensuring its enantiomeric and che...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the impurity profiling of (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7). As a critical chiral building block in pharmaceutical synthesis, ensuring its enantiomeric and chemical purity is paramount. This guide addresses the most common analytical challenges—ranging from chiral resolution to trace volatile detection—providing field-proven troubleshooting strategies and self-validating protocols grounded in regulatory standards.
Q: When analyzing commercial batches, the (R)-enantiomer impurity peak exhibits severe tailing, obscuring trace quantitation. How do I resolve this?A: Peak tailing in primary amines like (S)-2-Methoxy-1-phenylethanamine is mechanistically caused by secondary electrostatic interactions between the basic amine group and residual acidic silanol groups on the silica backbone of the Chiral Stationary Phase (CSP). To mitigate this, you must modify the mobile phase chemistry. Incorporating a basic additive like 0.1% diethylamine (DEA) or an acidic additive like ethanesulfonic acid (ESA) competitively binds to and masks these active silanol sites. This prevents the analyte from interacting with the silica, sharpening the peak and improving the resolution (
Q: We are using GC-MS to profile volatile synthesis impurities, but the API and its des-methyl analogs show poor recovery and broad peaks. What is the cause and solution?A: Primary amines are highly polar and capable of strong hydrogen bonding. In a GC system, this leads to adsorption onto the glass liner of the inlet and the stationary phase of the column, resulting in thermal degradation, peak broadening, and low recovery. The solution is pre-column chemical derivatization. Reacting the sample with heptafluorobutyl chloroformate (HFBCF) replaces the active N-H protons with bulky, electron-withdrawing heptafluorobutyl groups. This eliminates hydrogen bonding capacity, significantly increasing the vapor pressure and thermal stability of the analytes, enabling sharp peaks and trace-level detection in Selected Ion Monitoring (SIM) mode [2].
Q: What are the regulatory thresholds for reporting and qualifying unknown impurities detected in these batches?A: Regulatory compliance is dictated by the ICH Q3A(R2) guidelines for new drug substances. For a drug substance with a maximum daily dose of
2 g/day , the reporting threshold is 0.05%. Any unidentified impurity exceeding 0.10% must be structurally identified (e.g., via GC-MS or LC-MS/MS structural elucidation), and those exceeding the 0.15% threshold require formal toxicological qualification [3].
Section 3: Data Summaries & Regulatory Thresholds
Table 1: Analytical Method Performance for Impurity Profiling
Analytical Technique
Target Impurities
Limit of Detection (LOD)
Key Challenge
Mitigation Strategy
Chiral HPLC (UV/DAD)
(R)-enantiomer
0.05%
Peak tailing from silanol interactions
Add 0.1% DEA or ESA to mobile phase
GC-MS (SIM Mode)
Des-methyl analogs, residual solvents
0.01 ppm
Thermal degradation, poor volatility
Pre-column derivatization (HFBCF)
Table 2: ICH Q3A(R2) Impurity Thresholds (Maximum Daily Dose
2 g/day )
Threshold Type
Limit (% of API)
Action Required if Exceeded
Reporting Threshold
0.05%
Document and report the impurity in batch analysis.
Identification Threshold
0.10%
Structurally elucidate the impurity (e.g., via MS/NMR).
Qualification Threshold
0.15%
Perform toxicological assessment to ensure patient safety.
Section 4: Visualizing the Analytical Workflows
Figure 1: Decision workflow for comprehensive impurity profiling of chiral amines.
Figure 2: Chemical derivatization pathway to enhance GC-MS volatility and peak shape.
Section 5: Self-Validating Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
Causality: This method utilizes a polysaccharide-based immobilized column. The addition of DEA ensures the amine remains unprotonated, preventing secondary interactions with the stationary phase.
Mobile Phase Preparation: Mix n-Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 10 minutes.
System Setup: Equip the HPLC with a Chiralpak AD-H or IC column (250 x 4.6 mm, 5 µm). Set the column oven to 25°C and flow rate to 1.0 mL/min. Set the DAD detector to 210 nm and 254 nm.
Sample Preparation: Dissolve the commercial batch sample in the mobile phase to a final concentration of 1.0 mg/mL.
System Suitability (Self-Validation): Inject a racemic standard of 2-Methoxy-1-phenylethanamine. The system is only valid for batch analysis if the resolution (
) between the (S) and (R) peaks is , and the tailing factor () for both peaks is .
Analysis: Inject 10 µL of the sample. Quantify the (R)-enantiomer impurity using area normalization against the main (S)-enantiomer peak.
Protocol 2: GC-MS Derivatization for Trace Volatile Impurities
Causality: In-situ derivatization with HFBCF converts polar amines into non-polar N-HFB derivatives, allowing for liquid-liquid microextraction and preventing column adsorption [4].
Sample Preparation: Dissolve 10 mg of the commercial amine batch in 1.0 mL of an aqueous buffer (pH 8.0) to ensure the amine is predominantly in its free-base form.
Internal Standard: Spike the sample with 10 µL of a stable isotopically labeled internal standard (e.g., 13C-labeled amine) to account for derivatization efficiency and matrix effects.
Derivatization: Add 50 µL of heptafluorobutyl chloroformate (HFBCF) and 500 µL of isooctane. Vortex vigorously for 2 minutes. The acylation reaction occurs at the phase boundary, and the volatile N-HFB derivatives partition immediately into the isooctane layer.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the upper isooctane layer and transfer it to a GC vial.
System Suitability (Self-Validation): Inject a blank followed by a spiked recovery standard. The method is validated if the recovery of the internal standard is between 95% and 105%, and the signal-to-noise (S/N) ratio for a 0.05% spike is
.
GC-MS Analysis: Inject 1 µL into the GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Operate the MS in Selected Ion Monitoring (SIM) mode targeting the specific
fragments of the N-HFB derivatives.
References
Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
Source: Journal of Chromatography A
URL: [Link]
Title: A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
Source: Methods in Molecular Biology (PubMed)
URL: [Link]
Title: ICH Q3A(R2) Impurities in New Drug Substances.
Source: FDA Regulatory Guidance
URL: [Link]
Optimization
Solving solubility issues of (S)-2-Methoxy-1-phenylethanamine in non-polar solvents
Welcome to the technical support guide for (S)-2-Methoxy-1-phenylethanamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (S)-2-Methoxy-1-phenylethanamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this versatile chiral building block, particularly in non-polar solvent systems. As a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, understanding its solubility profile is critical for reaction optimization, purification, and formulation.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Section 1: Understanding the Solubility Challenge (FAQs)
This section addresses the fundamental principles governing the solubility of (S)-2-Methoxy-1-phenylethanamine.
Q1: Why is (S)-2-Methoxy-1-phenylethanamine often difficult to dissolve in non-polar solvents like hexane or toluene?
A1: The solubility behavior of a compound is primarily dictated by its molecular structure under the principle of "like dissolves like." (S)-2-Methoxy-1-phenylethanamine possesses a dual-character molecular structure:
Polar Moieties: It contains a primary amine (-NH₂) group and an ether (-O-) linkage. The nitrogen and oxygen atoms are electronegative, creating dipoles. The amine group, in particular, is capable of forming hydrogen bonds.[2] These polar features dominate its character, leading to favorable interactions with polar solvents.
Non-Polar Moiety: The presence of a phenyl (benzene) ring provides a significant non-polar, hydrophobic region.
The challenge arises because the strong intermolecular forces between the polar amine groups (hydrogen bonding) and the dipole-dipole interactions from the ether group are not easily overcome by the weak van der Waals forces offered by non-polar solvents. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. In the case of a polar solute in a non-polar solvent, this energy balance is unfavorable.
Q2: What are the key physicochemical properties of (S)-2-Methoxy-1-phenylethanamine?
A2: Understanding the fundamental properties of the molecule is the first step in troubleshooting.
Section 2: Troubleshooting Guide for Solubility Issues
This guide provides a logical, step-by-step approach to resolving solubility problems in a question-and-answer format.
Q3: I'm observing an immiscible layer or a cloudy suspension when trying to dissolve (S)-2-Methoxy-1-phenylethanamine in a non-polar solvent. What are the first steps I should take?
A3: Before employing advanced techniques, always verify the basics. This process ensures that the problem is not due to a simple, overlooked factor.
Caption: Initial troubleshooting workflow for solubility issues.
Verify Reagent Purity: Ensure both your (S)-2-Methoxy-1-phenylethanamine and the non-polar solvent are of high purity and anhydrous (if required by your reaction). Water contamination in the solvent can significantly impact the solubility of polar compounds.
Increase Mechanical Agitation: Simple stirring or shaking may be insufficient. Use a vortex mixer or a magnetic stirrer to increase the kinetic energy of the system and promote dissolution.
Apply Gentle Sonication: Using an ultrasonic bath can help break apart solute agglomerates and enhance dissolution without significant heating.
Gentle Warming: Slightly increasing the temperature (e.g., to 30-40°C) can increase solubility. However, be cautious, as excessive heat can degrade the amine or cause unwanted side reactions.
Q4: The basic steps didn't work. How can I improve solubility using a co-solvent?
A4: Co-solvency is one of the most effective and widely used techniques to dissolve a poorly soluble compound in an unfavorable solvent system.[5][6] A co-solvent is a secondary solvent that is miscible with the primary (bulk) solvent and helps to bridge the polarity gap between the solute and the bulk solvent.
The mechanism involves the co-solvent molecules arranging themselves around the solute, creating a microenvironment that is more favorable for the solute. This reduces the interfacial tension and allows the solute to be more readily dispersed in the bulk non-polar solvent.[6]
Q5: Which co-solvents are recommended for dissolving (S)-2-Methoxy-1-phenylethanamine in non-polar media, and what ratios should I start with?
A5: The ideal co-solvent should be miscible with your non-polar solvent and have some affinity for the polar functional groups of the amine. Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it until dissolution is achieved.
Co-Solvent
Solvent Class
Rationale for Use
Starting Ratio (v/v)
Tetrahydrofuran (THF)
Polar Aprotic Ether
Miscible with most organic solvents. The ether oxygen can interact with the amine without interfering with reactivity.
1-10%
Dichloromethane (DCM)
Halogenated
Moderately polar and an excellent solvent for a wide range of organic compounds.[7]
5-15%
Ethyl Acetate (EtOAc)
Ester
Intermediate polarity, less polar than alcohols but effective at solvating polar groups.
5-20%
Isopropanol (IPA)
Polar Protic Alcohol
The hydroxyl group can hydrogen bond with the amine, but use with caution as it may compete in certain reactions.
1-5%
Note: Always ensure the chosen co-solvent is compatible with your downstream experimental conditions (e.g., it doesn't react with other reagents).
Q6: My experimental setup cannot tolerate co-solvents. Is there an alternative method?
A6: Yes. Surfactant-mediated solubilization, also known as micellar solubilization, is a powerful alternative. Surfactants are amphiphilic molecules, meaning they have a polar "head" and a non-polar "tail."[8][9]
In a non-polar solvent, surfactant molecules self-assemble into structures called reverse micelles . In a reverse micelle, the polar heads face inward, creating a polar core, while the non-polar tails face outward into the bulk non-polar solvent. The polar (S)-2-Methoxy-1-phenylethanamine can then be sequestered within this polar core, effectively "dissolving" it in the non-polar medium.[10]
Non-ionic surfactants are often preferred in organic media due to their stability and compatibility.[11]
This rapid method helps you quickly screen potential solvents and co-solvents.
Preparation: Add ~10 mg of (S)-2-Methoxy-1-phenylethanamine to a small, clean vial.
Solvent Addition: Add 1 mL of the desired non-polar solvent.
Observation: Observe if the compound dissolves at room temperature.
Agitation: Vortex the vial for 30 seconds. Observe for dissolution.
Heating: Gently warm the vial to ~40°C. Observe for any change.
Classification: Classify the solubility as "Soluble," "Partially Soluble," or "Insoluble."
Protocol 2: Systematic Co-Solvent Screening
Setup: Prepare a stock solution of (S)-2-Methoxy-1-phenylethanamine in a suitable co-solvent (e.g., 100 mg/mL in THF).
Titration: To a vial containing 1 mL of your non-polar solvent, add the stock solution dropwise while stirring.
Endpoint: Continue adding the stock solution until the solution remains clear, or until you reach a maximum acceptable percentage of co-solvent for your experiment.
Quantification: Record the volume of stock solution added to determine the minimum co-solvent ratio required for solubilization.
Section 4: Advanced Topics & Considerations
Q7: How does temperature generally affect the solubility of (S)-2-Methoxy-1-phenylethanamine in non-polar solvents?
A7: For most solid and liquid solutes, solubility increases with temperature.[12] The additional thermal energy increases the kinetic energy of the molecules, helping to overcome the intermolecular forces of the solute and allowing it to mix more readily with the solvent. However, this effect may be modest for this specific system, and as mentioned, excessive heat can cause degradation.
Q8: What safety precautions should I take?
A8: (S)-2-Methoxy-1-phenylethanamine is classified as a corrosive substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]
References
(PDF) 9 Solubilization in Surfactant Systems - ResearchGate. Available from: [Link]
Methods of solubility enhancements | PPTX - Slideshare. Available from: [Link]
Amines Amines are organic compounds containing a nitrogen functionality Depending upon the number of alkyl, or aryl, group. Available from: [Link]
Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC. Available from: [Link]
Technical Support Center: Minimizing Side Reactions in Reductive Amination with Chiral Amines
Welcome to the technical support center for reductive amination. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges researchers face when workin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for reductive amination. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges researchers face when working with stereochemically sensitive molecules. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly tackle the side reactions that can compromise the yield, purity, and stereochemical integrity of your chiral amine products.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying chemical principles and provides actionable solutions.
Question 1: My product is showing significant epimerization or racemization at the stereocenter adjacent to the newly formed C-N bond. What is happening and how can I prevent it?
Answer:
This is a critical issue when the carbonyl partner has a stereocenter at the α-position. The loss of stereochemical integrity is most often caused by an unwanted tautomeric equilibrium between the desired aldimine/ketimine intermediate and an achiral enamine or ketenimine before the reduction step can occur.[1]
Causality:
Imine-Enamine Tautomerism: The key intermediate, the imine (or its protonated iminium form), can deprotonate at the α-carbon if a proton is present. This forms an enamine, which is planar at the double bond, thus destroying the stereocenter.[1][2] Reprotonation and subsequent reduction can then occur from either face, leading to a mixture of diastereomers or enantiomers.
Influencing Factors: This equilibrium is sensitive to several factors:
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for tautomerization.[1]
Reaction Time: The longer the imine intermediate exists before reduction, the greater the opportunity for epimerization.[1]
Acid/Base Concentration: Both acid and base can catalyze the tautomerization. Acetic acid, often used as a catalyst for imine formation, can also facilitate this unwanted side reaction if not used judiciously.[1]
Solutions:
Minimize the Imine Lifetime: The most effective strategy is to reduce the imine as soon as it is formed. A "one-pot" procedure where the reducing agent is present from the start (or added shortly after mixing the amine and carbonyl) is highly recommended.[1] This ensures the imine is intercepted and reduced before significant tautomerization can occur.
Choice of Reducing Agent: Use a mild reducing agent that is selective for the iminium ion over the carbonyl starting material and is active under the conditions of imine formation. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice because it is effective in slightly acidic conditions (like those used for imine formation) and selectively reduces the iminium ion.[3][4]
Control Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the tautomerization equilibrium.[1]
Optimize Acidity: Use the minimum amount of acid catalyst (e.g., acetic acid) required to promote imine formation. Typically, catalytic amounts are sufficient. Excessive acid can accelerate epimerization.
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Topic: Purification & Troubleshooting for (S)-2-Methoxy-1-phenylethanamine
CAS: 91298-74-7
Molecular Formula: C9H13NO
Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of (S)-2-Methoxy-1-phenylethanamine , a critical chiral building block often derived from (S)-phenylglycinol or via asymmetric resolution.[1][2]
As Senior Application Scientists, we understand that this intermediate presents a unique set of challenges: it is an amine (prone to oxidation/carbamate formation), it is a liquid (complicating crystallization), and its enantiomeric excess (ee%) is critical for downstream pharmaceutical applications.[2]
This guide is structured to treat the purification process as a modular workflow: Chemical Isolation , Enantiomeric Enrichment , and Final Polishing .
Phase 1: Chemical Isolation (Acid-Base Workup)
Context: Before addressing chirality, you must remove non-basic impurities (starting materials like acetophenones or neutral solvents) and inorganic salts.
Standard Operating Procedure (SOP)
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) ).[1]
Acid Extraction: Extract the organic layer with 1M HCl (aq) .
Context: If your starting material was not 100% optically pure, or if racemization occurred, you must upgrade the ee%. Since the free base is a liquid, salt crystallization is the most robust method.
Recommended Resolution System
For 1-phenyl-alkylamines, Tartaric Acid and Mandelic Acid are the gold standards.[1][2]
Add a co-solvent (e.g., add MTBE or Toluene to the Ethanol) to reduce solubility of the salt.
Seed the mixture with a tiny crystal of pure salt if available.
Scratch the glass surface to induce nucleation.
Q2: My ee% is stuck at 85% after one crystallization. How do I improve it?
Cause: Eutectic composition or fast precipitation (kinetic entrapment).[1]
Fix: Perform a recrystallization of the salt.[4][7][8] Dissolve the 85% ee salt in minimal hot ethanol and cool very slowly. The crystal lattice is highly selective; a second pass often boosts ee >98%.
Q3: I see a "ghost peak" in HPLC that grows over time.
Cause: Carbamate formation.[1] Primary amines react with atmospheric
Chiral HPLC method for (S)-2-Methoxy-1-phenylethanamine enantiomeric excess
Comprehensive Guide to Chiral HPLC Analysis of (S)-2-Methoxy-1-phenylethanamine Executive Summary This guide details the enantiomeric purity determination of (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7), a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to Chiral HPLC Analysis of (S)-2-Methoxy-1-phenylethanamine
Executive Summary
This guide details the enantiomeric purity determination of (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7), a critical chiral building block in pharmaceutical synthesis.
While polysaccharide-based columns (e.g., Chiralcel OD-H) are common workhorses, this guide advocates for the Crown Ether-based method (Crownpak CR-I(+)) as the superior, self-validating protocol for this specific primary amine. This recommendation is based on the specific host-guest interaction mechanism that eliminates the need for derivatization and provides exceptional resolution.
Strategic Method Selection: The "Primary Amine" Logic
The separation of (S)-2-Methoxy-1-phenylethanamine presents a specific challenge: it is an underivatized primary amine with a benzylic chiral center.
The Conventional Route (Polysaccharide Columns): Requires normal phase conditions (Hexane/IPA) with basic additives (DEA/TEA) to suppress peak tailing caused by silanol interactions.
The Optimized Route (Crown Ether Columns): Utilizes the ammonium ion (
) generated under acidic conditions to form a reversible inclusion complex with the crown ether chiral selector.[1] This mechanism is highly specific to primary amines near a chiral center.
Decision Matrix: Method Selection Workflow
Figure 1: Decision logic for selecting the stationary phase based on the analyte's functional group chemistry.
If a Crownpak column is unavailable, the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the best alternative. It relies on hydrogen bonding and dipole-dipole interactions.
Experimental Protocol
1. Mobile Phase Preparation:
Solvent A: n-Hexane (90%)
Solvent B: Isopropyl Alcohol (IPA) (10%)
Additive: Diethylamine (DEA) (0.1%)
Critical: DEA is mandatory to mask free silanols. Without it, the amine will tail severely, destroying resolution.
Elution Order: Must be determined experimentally (often S elutes before R, but not guaranteed).
Robustness: Sensitive to moisture in the hexane; trace water can alter retention times.
Comparative Analysis
Feature
Crownpak CR-I(+) (Recommended)
Chiralcel OD-H (Alternative)
Mechanism
Host-Guest Complexation (Specific to )
H-Bonding / Steric Fit
Sample Prep
Dissolve in acid/water
Dissolve in Hexane/IPA
Additives
(Acidic)
DEA/TEA (Basic)
Resolution
Superior (Often )
Moderate ()
Column Life
High (if pH maintained < 2)
Moderate (Sensitive to pressure/solvents)
Suitability
Best for Primary Amines
General Purpose
Troubleshooting & Optimization
Issue: Peak Tailing on Crownpak
Cause: Insufficient protonation of the amine.
Fix: Lower the pH of the mobile phase (e.g., increase
concentration).
Issue: Low Sensitivity
Cause: Weak chromophore of the phenylethyl backbone.
Fix: Use a PDA detector to scan 200–220 nm; ensure mobile phase transparency (use HPLC grade ACN, not MeOH, at low wavelengths).
Issue: Inverted Elution Order
Fix: If the (S)-enantiomer needs to elute first for trace analysis, switch to the Crownpak CR-I(-) column, which reverses the elution order.
References
Daicel Corporation. Crownpak CR(+) and CR(-) Instruction Manual.[3] (Accessed 2024).[1] Describes the mechanism of crown ether chiral selectors for primary amines.
Machida, Y., et al. "Chromatographic separation of enantiomers of primary amino compounds using chiral stationary phases derived from crown ethers." Journal of Chromatography A, 805(1-2), 85-92.
Sigma-Aldrich. (S)-2-Methoxy-1-phenylethanamine Product Specification & CAS 91298-74-7 Data.[6]
Chiral Technologies. Application Note: Separation of Primary Amines on Crownpak CR-I. (Demonstrates superior selectivity for 1-phenylethylamine derivatives).
Specific optical rotation values for (S)-2-Methoxy-1-phenylethanamine HCl
Comprehensive Comparison Guide: Specific Optical Rotation and Applications of (S)-2-Methoxy-1-phenylethanamine HCl As a Senior Application Scientist, I often encounter challenges in standardizing chiral analytics for act...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Specific Optical Rotation and Applications of (S)-2-Methoxy-1-phenylethanamine HCl
As a Senior Application Scientist, I often encounter challenges in standardizing chiral analytics for active pharmaceutical ingredient (API) intermediates. One such critical building block is (S)-2-Methoxy-1-phenylethanamine and its hydrochloride (HCl) salt. This compound is highly valued in asymmetric synthesis, most notably serving as the stereocenter-defining intermediate in the synthesis of the long-acting β2-adrenergic agonist (LABA) Vilanterol.
This guide objectively compares the physical properties and specific optical rotation (
) of the (S)- and (R)-enantiomers, contrasts the free base versus the HCl salt forms, and provides a self-validating experimental protocol for accurate polarimetric determination.
Mechanistic Insights: Optical Rotation in Chiral Amines
The specific optical rotation of a chiral amine is not a static property; it is highly dependent on the electronic environment of the chiral center, the solvent, and the protonation state.
Free Base Dynamics: The free base of (S)-2-Methoxy-1-phenylethanamine is a colorless oil[1]. When measuring its optical rotation, non-polar solvents like benzene are strictly preferred. Causality: In polar or protic solvents, the primary amine engages in dynamic hydrogen-bonding networks. This creates transient diastereomeric solvation complexes that cause concentration-dependent fluctuations in the observed rotation. Benzene suppresses these interactions, yielding a stable reading of
The HCl Salt Advantage: Free base amines are prone to oxidation and readily absorb atmospheric
to form carbamates, which artificially skew polarimetry results over time. Converting the oil to the hydrochloride salt (CAS 950477-78-8)[2] yields a stable, crystalline solid. Causality: Protonation of the amine nitrogen () drastically alters the electron density adjacent to the chiral carbon. This shift requires the use of polar solvents (like Methanol or ) for dissolution and fundamentally changes the magnitude of the specific rotation compared to the free base.
Comparative Data Analysis
The table below summarizes the quantitative differences between the enantiomers and their salt forms, providing a benchmark for quality control and comparative analysis.
Self-Validating Experimental Protocol: Polarimetry of the HCl Salt
To ensure absolute trustworthiness, polarimetric workflows must be self-validating. The following protocol integrates System Suitability Testing (SST) and orthogonal validation to eliminate systemic errors when measuring (S)-2-Methoxy-1-phenylethanamine HCl.
Phase 1: Salt Formation & Purification
Dissolution: Dissolve 1.0 g of (S)-2-Methoxy-1-phenylethanamine free base in 10 mL of anhydrous diethyl ether under an inert argon atmosphere.
Protonation: Dropwise, add 1.1 equivalents of
HCl in methanol while stirring at . Causality: Low temperature prevents exothermic degradation of the methoxy group.
Crystallization: Filter the resulting white precipitate, wash with cold ether, and dry under a vacuum to a constant weight to remove residual solvent that could depress the rotation value.
Phase 2: Self-Validating Polarimetry
System Suitability Test (SST): Before measuring the sample, measure a NIST-traceable sucrose standard. The system is only validated if the sucrose reading falls within
of its certified value.
Baseline Calibration: Fill the 100 mm polarimeter cell with HPLC-grade Methanol. Zero the instrument at
using the Sodium D-line (). Causality: Temperature control is critical as thermal expansion of the solvent alters the concentration ().
Sample Measurement: Dissolve exactly
of the synthesized (S)-2-Methoxy-1-phenylethanamine HCl in of Methanol (). Record the observed rotation ().
Calculation: Calculate specific rotation using Biot's Law:
(where is path length in dm, and is concentration in g/mL).
Orthogonal Validation: Run the same sample through an HPLC equipped with a chiral stationary phase (e.g., Chiralcel OD-H) to confirm that the Enantiomeric Excess (
) is . If the optical rotation is lower than the established standard, the HPLC data will validate whether the cause is chemical impurity or enantiomeric racemization.
Visualizations of Workflows and Biological Applications
Below are the logical architectures mapping the analytical workflow and the downstream biological application of this chiral intermediate.
Workflow for the preparation and polarimetric validation of (S)-2-Methoxy-1-phenylethanamine HCl.
Role of (S)-2-Methoxy-1-phenylethanamine in Vilanterol synthesis and β2-adrenergic signaling.
References
European Chemicals Agency (ECHA). "(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride - Substance Identity." ECHA CHEM. Available at:[Link]
New Drug Approvals. "Breo Ellipta / Vilanterol Trifenatate Synthesis and Pharmacology." New Drug Approvals. Available at:[Link]
Technical Comparison Guide: 1H NMR Spectrum Analysis of (S)-2-Methoxy-1-phenylethanamine Hydrochloride
Executive Summary & Strategic Context (S)-2-Methoxy-1-phenylethanamine hydrochloride (CAS: 91298-74-7) is a critical chiral building block used extensively in the asymmetric synthesis of pharmaceutical APIs. Its structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
(S)-2-Methoxy-1-phenylethanamine hydrochloride (CAS: 91298-74-7) is a critical chiral building block used extensively in the asymmetric synthesis of pharmaceutical APIs. Its structural integrity—specifically its enantiomeric purity and salt formation—directly impacts the efficacy of downstream reactions.
This guide moves beyond simple spectral listing. It compares the standard analytical approach (DMSO-d6 1H NMR) against high-resolution alternatives (CSA-modified NMR and Solvent-Exchange protocols) to provide a robust framework for characterization.
Why This Comparison Matters
Salt vs. Free Base: Misinterpretation of the ammonium proton signals can lead to incorrect stoichiometry calculations.
Chiral Purity: Standard NMR cannot distinguish the (S)-enantiomer from the (R)-impurity, a critical failure point in QA.
Solvent Artifacts: The methoxy signal can be obscured by water suppression or residual solvent peaks in standard protocols.
Structural Analysis & Theoretical Shifts
Before analyzing the spectrum, we must establish the magnetic environment of the nuclei. The molecule consists of a phenyl ring, a chiral center bearing an ammonium group (due to HCl salt), and a methoxy-substituted methylene group.
Predicted Chemical Shift Logic (DMSO-d6)
Ammonium Protons (-NH3+): Highly deshielded (~8.0–9.0 ppm) due to positive charge; visible only in non-exchangeable solvents like DMSO-d6.
Benzylic Methine (-CH-): Deshielded by both the phenyl ring and the ammonium cation (~4.3–4.6 ppm).
Methylene (-CH2-O): Diastereotopic protons due to the adjacent chiral center. They will likely appear as two sets of doublets of doublets (dd) or a multiplet (~3.6–3.9 ppm).
Methoxy (-OCH3): A sharp singlet (~3.2–3.4 ppm). Note: This often overlaps with the H2O signal in wet DMSO.
Aromatic Ring: A multiplet integrating to 5 protons (~7.3–7.6 ppm).
Product Performance: Detailed Spectral Assignment
The following data represents the Standard Performance of the product in DMSO-d6, the "Gold Standard" solvent for amine salts.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
Position
Group
Shift (δ, ppm)
Multiplicity
Integral
Coupling (J, Hz)
Interpretation
N/A
-NH3+
8.65
br s
3H
-
Diagnostic for HCl salt. Broad due to quadrupole relaxation of 14N.
Ar
Ar-H (o,m,p)
7.30 – 7.55
m
5H
-
Typical monosubstituted benzene pattern.
C1
Ph-CH -N
4.45
dd / m
1H
~6-8
Deshielded by N+ and Ph ring.
C2
-CH2 -O
3.75
dd
1H
Geminal ~10, Vicinal ~4
Diastereotopic proton A (Pro-R/Pro-S distinction).
C2
-CH2 -O
3.62
dd
1H
Geminal ~10, Vicinal ~8
Diastereotopic proton B.
OMe
-OCH3
3.28
s
3H
-
Sharp singlet. Critical: Check for overlap with H2O (3.33 ppm).
Technical Insight: The splitting of the C2 methylene protons into two distinct signals proves the rigidity of the chiral center. In a racemate, these would look identical, but in a pure enantiomer, they remain diastereotopic. However, they cannot prove enantiomeric purity on their own.
Comparative Analysis: Solvent Selection Strategy
The choice of solvent fundamentally alters the "performance" of the NMR analysis. Below is a comparison of the three primary alternatives.
Table 2: Solvent Performance Matrix
Feature
DMSO-d6 (Recommended)
D2O (Alternative 1)
CDCl3 (Alternative 2)
Solubility
Excellent (Instant)
Excellent
Poor (Salt often insoluble)
NH3+ Visibility
Visible (8.65 ppm)
Invisible (Exchanged)
Visible (if soluble)
Spectral Resolution
High
Moderate (HDO peak interference)
Low (Broadening due to aggregation)
Use Case
Full Characterization & Salt Confirmation
Rapid purity check (non-salt)
Not Recommended for HCl salts
Workflow Diagram: Solvent Selection Logic
Caption: Logical decision tree for solvent selection based on analytical goals. DMSO-d6 is required for salt validation.
Standard NMR is blind to enantiomers. To verify that your product is indeed the (S)-enantiomer and not the racemate, you must use an alternative technique.
Alternative 1: Chiral Solvating Agents (CSAs)
Instead of expensive Chiral HPLC, you can use (R)-1,1'-Bi-2-naphthol [(R)-BINOL] or Mosher's Acid as a shift reagent.
Mechanism: The CSA forms a transient diastereomeric complex with the amine salt via hydrogen bonding.
Result: The methoxy singlet (-OCH3) or the methine proton (-CH-) will split into two distinct peaks if the sample is racemic.
Protocol:
Dissolve 5 mg of (S)-2-Methoxy-1-phenylethanamine HCl in CDCl3 (add 1 eq. of base to free it) or C6D6.
Observation: If pure (S), the OMe peak remains a singlet. If racemic, the OMe peak splits (Δδ ~0.05–0.1 ppm).
Diagram: CSA Interaction Mechanism
Caption: Mechanism of Chiral Solvating Agents (CSAs) in distinguishing enantiomers via NMR.
Experimental Protocols
Protocol A: Standard Characterization (DMSO-d6)
Preparation: Weigh 10 mg of (S)-2-Methoxy-1-phenylethanamine HCl into a clean vial.
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D). Ensure the salt is fully dissolved; sonicate if necessary.
Acquisition:
Pulse Angle: 30°
Relaxation Delay (d1): 1.0 s (standard) or 5.0 s (for qNMR).
Scans (ns): 16 or 32.
Temperature: 298 K.
Processing: Reference the residual DMSO quintet to 2.50 ppm.
Protocol B: "Free Base" In-Situ Check (CDCl3)
Use this if DMSO is unavailable or if you need to compare with literature values of the free amine.
Biphasic Extraction: Dissolve 20 mg of salt in 0.5 mL D2O.
Basification: Add 1 drop of 40% NaOD/D2O or solid K2CO3.
Extraction: Add 0.6 mL CDCl3, shake vigorously, and allow layers to separate.
Transfer: Carefully pipette the bottom CDCl3 layer into an NMR tube.
Result: The NH3+ signals will disappear, replaced by a broad NH2 singlet ~1.5–2.0 ppm.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (General assignment principles for amine salts).
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.[3] (Methodology for CSA analysis).
Parker, D. (1991). "NMR Determination of Enantiomeric Purity." Chemical Reviews, 91(7), 1441–1457. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11105539, 2-Methoxy-1-phenylethanamine. Link
Comparing chiral resolution efficiency: (S)-2-Methoxy-1-phenylethanamine vs alpha-methylbenzylamine
(S)-2-Methoxy-1-phenylethanamine vs. α-Methylbenzylamine[1] Executive Summary In the field of chiral resolution via diastereomeric salt formation, -Methylbenzylamine (PEA) serves as the industry "workhorse"—inexpensive,...
Author: BenchChem Technical Support Team. Date: March 2026
(S)-2-Methoxy-1-phenylethanamine vs. α-Methylbenzylamine[1]
Executive Summary
In the field of chiral resolution via diastereomeric salt formation,
-Methylbenzylamine (PEA) serves as the industry "workhorse"—inexpensive, robust, and widely applicable. However, for complex racemic acids where PEA fails to yield crystalline salts or sufficient enantiomeric excess (ee), (S)-2-Methoxy-1-phenylethanamine (MOPEA) emerges as a high-performance "specialist" alternative.[1]
This guide compares these two resolving agents, highlighting that while PEA relies primarily on ionic ammonium-carboxylate interactions, MOPEA introduces a secondary hydrogen-bond acceptor (the methoxy oxygen).[1] This structural modification alters crystal lattice energy and solubility profiles, often succeeding where the standard PEA protocol fails.[2]
Feature
-Methylbenzylamine (PEA)
(S)-2-Methoxy-1-phenylethanamine (MOPEA)
Role
Primary Screening Agent (The Standard)
Secondary Screening / Problem Solver
Mechanism
Ionic Pairing + Van der Waals
Ionic Pairing + H-Bonding (Ether Oxygen)
Cost
Low (Commodity Chemical)
High (Fine Chemical / Building Block)
Key Advantage
Availability & Broad Historical Data
Altered Solubility & Crystal Packing
Structural & Mechanistic Comparison
The efficiency of a chiral resolution depends on the difference in solubility between the two diastereomeric salts (
-salt and -salt). This difference is dictated by the crystal lattice energy, which is driven by supramolecular interactions.[2]
The introduction of the methoxy group in MOPEA is not merely a steric change; it introduces a hydrogen bond acceptor .[2]
PEA Interaction: Forms a primary Ammonium-Carboxylate Supramolecular Heterosynthon .[1][2] The packing is dominated by the ionic bond and the steric fit of the phenyl ring (aromatic
- stacking).
MOPEA Interaction: Retains the ionic bond but adds a potential Methoxy-Assisted Salt Bridge .[1][2] The ether oxygen can accept a hydrogen bond from the acid (if hydroxy-substituted) or water molecules in the lattice, or simply alter the dipole alignment. This creates a "tighter" or distinct crystal packing, often precipitating a salt when the PEA salt remains an oil.[2]
Figure 1: Decision pathway for selecting resolving agents. MOPEA is typically deployed when the standard PEA salt fails to crystallize (oils out) or yields low enantiomeric excess.
Comparative Performance Analysis
The following data synthesizes performance metrics based on physicochemical principles and available literature on phenylethylamine derivatives.
Advantage: The methoxy group disrupts the "slip planes" in the crystal lattice, often forcing a crystallization event where PEA remains amorphous.[2]
Data Point: In similar systems (e.g., methoxy-substituted resolving agents), resolution efficiency (S-factor) can increase by 15-20% due to the formation of a more distinct diastereomeric boundary.[1]
Experimental Protocols
Protocol A: Standard Resolution Screening (PEA)
Use this as the baseline control.
Stoichiometry: Mix 10 mmol of Racemic Acid and 10 mmol of (S)-(-)-
-Methylbenzylamine.
Solvent: Dissolve in minimal boiling Ethanol (95%).
Crystallization: Allow to cool slowly to Room Temperature (RT) over 4 hours.
Use this when Protocol A fails or yields <80% ee.[1]
Preparation: Dissolve 10 mmol of Racemic Acid in 20 mL of 2-Propanol (IPA) .
Addition: Add 10 mmol of (S)-2-Methoxy-1-phenylethanamine dropwise. Note: Exothermic reaction.[1][2]
Nucleation:
Heat to reflux to ensure complete dissolution.[1][2]
Cool to 50°C. If oiling occurs, seed with pure salt (if available) or scratch the glass.[2]
Critical Step: If no crystals form, add Methyl tert-butyl ether (MTBE) dropwise until turbidity persists, then cool to 4°C.[2]
Harvest: Filter the salt. Wash with cold MTBE/IPA (1:1).
Liberation: Suspend salt in dilute HCl (1M) and extract the free acid with Ethyl Acetate.
Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract with Dichloromethane to recover the expensive MOPEA resolving agent (Recyclability > 95%).[2]
Economic & Practical Considerations
Factor
PEA
MOPEA
Recommendation
Price
< $50 / kg
> $1,000 / kg (approx.)
Use PEA for initial manufacturing; MOPEA for high-value APIs.[1][2]
(S)-2-Methoxy-1-phenylethanamine is not a replacement for
-methylbenzylamine, but a powerful complement. [1]
Researchers should employ a tiered strategy :
Tier 1: Attempt resolution with PEA . It is cost-effective and sufficient for 70% of standard chiral acids.[1][2]
Tier 2: If PEA salts oil out or show poor diastereomeric discrimination (< 40% ee), switch to MOPEA .[1][2] The additional hydrogen-bonding capability of the methoxy group frequently stabilizes the crystalline lattice of the less soluble diastereomer, enabling successful resolution of difficult substrates.
References
Ingersoll, A. W. (1937).[1][2][8] Resolution of 1-Phenylethylamine. Organic Syntheses. Link (Foundational protocol for PEA).
Saigo, K., et al. (1996).[2] Optical Resolution of α-Methylbenzylamine and Its Derivatives. Bulletin of the Chemical Society of Japan.[2] (comparative data on PEA derivatives).
Kinbara, K., et al. (2000).[2] Chiral recognition of carboxylic acids by acyclic amines. Journal of the Chemical Society, Perkin Transactions 2.[2] Link (Mechanistic insight into supramolecular synthons).
Perry, J. J., et al. (2011).[2] Crystallization of Diastereomeric Salts: A Review. Organic Process Research & Development. (General principles of salt selection).
PubChem Compound Summary. (2025). (S)-2-Methoxy-1-phenylethanamine.[1] National Center for Biotechnology Information.[1][2] Link (Physical properties and structure verification).
Determination of Absolute Configuration of (S)-2-Methoxy-1-phenylethanamine Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical comparison of methodologies for determining the absolute configuration of (S)-2-Methoxy-1-phenylethanamine and its derivatives. It is designed for researchers requiring rigorous...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of methodologies for determining the absolute configuration of (S)-2-Methoxy-1-phenylethanamine and its derivatives. It is designed for researchers requiring rigorous stereochemical verification in drug development and asymmetric synthesis.
Executive Summary
(S)-2-Methoxy-1-phenylethanamine (CAS 91298-74-7) is a critical chiral building block, particularly in the synthesis of CNS-active pharmaceutical ingredients.[1] The biological activity of these derivatives is strictly governed by their stereochemistry. Misassignment of the absolute configuration (AC) at the benzylic position can lead to catastrophic failures in downstream efficacy studies.
This guide compares the industry-standard Modified Mosher’s Method (NMR) against high-fidelity alternatives: Single Crystal X-Ray Diffraction (SXRD) and Vibrational Circular Dichroism (VCD) . While Mosher’s method remains the workhorse for rapid analysis, this guide evaluates where it succeeds, where it fails, and when to pivot to orthogonal techniques.
The Primary Methodology: Modified Mosher’s Method (NMR)[3]
The Modified Mosher’s Method is the most widely adopted technique for assigning the AC of primary amines like 2-methoxy-1-phenylethanamine. It relies on the synthesis of diastereomeric amides using chiral derivatizing agents (CDAs), typically
The method exploits the magnetic anisotropy of the phenyl ring in the MTPA moiety. When the amine reacts with (R)- and (S)-MTPA chloride, two diastereomers are formed.[2] In the preferred conformer, the MTPA phenyl ring shields protons located on one side of the plane, causing an upfield shift (
decreases), while leaving the other side unaffected or deshielded.
By calculating the difference in chemical shifts (
) for protons near the chiral center, the spatial arrangement of substituents can be deduced.[2]
Application to (S)-2-Methoxy-1-phenylethanamine
For this specific substrate, the competing groups at the chiral center are the Phenyl ring (Ph) and the Methoxymethyl group (-CH
OMe) .
Steric Bulk Analysis: The Ph group is designated as "Large" (L), and the -CH
OMe is "Medium" (M) or "Small" depending on the specific rotamer, but generally, Ph > CHOMe sterically in this context.
Model: In the amide, the C
-H bond of the amine typically eclipses the carbonyl oxygen of the MTPA group (syn-periplanar).
Performance Profile
Accuracy: >95% for rigid amines; slightly lower for flexible chains.
Speed: High (1-2 days).
Sample Req: ~5-10 mg.
Limitation: Requires derivatization; signal overlap in
H NMR can obscure values (though F NMR can be used as a backup).
Alternative I: Single Crystal X-Ray Diffraction (SXRD)
SXRD is the absolute authority in stereochemical determination. Unlike NMR, which infers configuration, SXRD directly maps electron density.
Protocol Strategy: Salt Formation
(S)-2-Methoxy-1-phenylethanamine is a liquid at room temperature (or low melting solid). Direct crystallization is difficult. The standard protocol involves salt formation with a heavy-atom acid (e.g., HBr) or a known chiral acid (e.g., (R)-Mandelic acid or Naproxen) to introduce anomalous scattering or an internal chiral reference.
Performance Profile
Accuracy: 100% (Definitive).
Speed: Low (Weeks for crystal growth).
Sample Req: Variable (need single crystal).
Limitation: "The Crystallization Bottleneck"—if the derivative yields an oil or microcrystalline powder, this method fails.
Alternative II: Vibrational Circular Dichroism (VCD)[4][5]
VCD measures the differential absorption of left and right circularly polarized infrared radiation. It is a non-destructive, solution-phase technique.
Workflow
Spectrum Acquisition: Measure VCD spectrum of the pure amine derivative in solution (e.g., CDCl
).
Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict VCD spectra for both (R) and (S) enantiomers.
Assignment: Match experimental bands with calculated spectra.
Performance Profile
Accuracy: High (dependent on conformational sampling).
Speed: Medium (1 day measurement + 2-3 days computation).
Sample Req: ~5-10 mg (recoverable).
Limitation: High capital cost for instrumentation; computationally intensive.
Comparative Performance Analysis
The following table contrasts the "Product" (Mosher's Method) against its alternatives for 2-methoxy-1-phenylethanamine derivatives.
Feature
Modified Mosher's Method (Standard)
Single Crystal X-Ray (Definitive)
VCD / ECD (Advanced)
Primary Output
values (H NMR)
3D Electron Density Map
IR/UV Dichroism Spectra
Confidence Level
High (Self-validating via signs)
Absolute
High (Model dependent)
Sample State
Solution (Derivatized)
Solid (Single Crystal)
Solution (Native)
Destructive?
Yes (Derivatization required)
No (Recoverable)
No (Recoverable)
Time to Result
24 - 48 Hours
1 - 4 Weeks
3 - 5 Days
Cost Efficiency
High (Standard NMR)
Low (Specialized Service)
Medium (Specialized Instrument)
Best For...
Routine QC, Synthetic Intermediates
Final Drug Substance, Novel Scaffolds
Oils, Non-crystalline solids
Experimental Protocols
Protocol A: Derivatization for Mosher's Method
Objective: Synthesize (R)- and (S)-MTPA amides of 2-methoxy-1-phenylethanamine.
Setup: In two separate 4 mL vials, dissolve (S)-2-methoxy-1-phenylethanamine (5 mg, 0.033 mmol) in anhydrous CH
Cl (0.5 mL).
Base Addition: Add dry pyridine (10
L) and DMAP (catalytic amount).
Reagent Addition:
Vial A: Add (R)-(-)-MTPA-Cl (10
L). (Note: (R)-chloride yields the (S)-ester config).
Vial B: Add (S)-(+)-MTPA-Cl (10
L).
Reaction: Stir at room temperature for 4 hours under N
. Monitor by TLC (SiO, 50% EtOAc/Hex).
Workup: Dilute with Et
O, wash with 1N HCl, sat. NaHCO, and brine. Dry over NaSO and concentrate.
Analysis: Resuspend crude amides in CDCl
for H NMR (500 MHz recommended).
Protocol B: Data Analysis (
Calculation)
Assign proton signals for both diastereomers.[2] Focus on the -CH
OMe protons and the aromatic protons of the amine phenyl ring.
Note: Use the stereochemistry of the acid used, not the chloride, for the standard nomenclature.
Interpretation: Construct a spatial model. Protons with positive
reside on the +Z side of the shielding plane; negative on the -Z side.
Visualization of Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method and the workflow for the Mosher's analysis.
Caption: Decision tree for method selection and detailed workflow for the Modified Mosher's Method applied to chiral amines.
References
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[4] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[4] Link
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
Sigma-Aldrich. (n.d.). (S)-2-Methoxy-1-phenylethanamine Product Page. Retrieved March 6, 2026. Link
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chirality, 15(9), 743–758. Link
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link
GC-MS Analysis of Volatile Chiral Amines: A Comparative Guide to Direct and Indirect Enantioseparation Strategies
Volatile chiral amines—ranging from pharmaceutical intermediates like (S)-1-(5-methylfuran-2-yl)propan-1-amine to synthetic cathinones and amphetamines—present a unique analytical challenge in drug development and forens...
Author: BenchChem Technical Support Team. Date: March 2026
Volatile chiral amines—ranging from pharmaceutical intermediates like (S)-1-(5-methylfuran-2-yl)propan-1-amine to synthetic cathinones and amphetamines—present a unique analytical challenge in drug development and forensic toxicology[1][2]. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile compound analysis, primary and secondary amines are notoriously problematic. Their basicity and polarity lead to severe peak tailing due to hydrogen bonding with active silanol groups in the GC inlet and column. Furthermore, enantiomers possess identical physical properties in an achiral environment, meaning standard GC columns cannot resolve them[3].
To achieve baseline enantiomeric resolution, analytical scientists must choose between two distinct strategies: Indirect Enantioseparation (using a Chiral Derivatizing Agent on an achiral column) and Direct Enantioseparation (using a Chiral Stationary Phase). This guide objectively compares both methodologies, detailing the causality behind the chemistry, step-by-step protocols, and system validation requirements.
Strategy 1: Indirect Enantioseparation via Chiral Derivatization (The L-TPC Method)
The Mechanistic Causality
Indirect separation relies on converting enantiomers into diastereomers prior to injection[3]. By reacting the chiral amine mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA)—most commonly (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC) —the resulting diastereomers (e.g., R,S and S,S configurations) acquire distinct physicochemical properties[1].
Because these diastereomers now have different boiling points and dipole moments, they can be easily separated on a standard, rugged achiral column (such as a 5% phenyl polysiloxane DB-5)[2]. Additionally, the trifluoroacetyl moiety introduced by L-TPC significantly increases the volatility of the amine, masks the polar N-H bond to eliminate peak tailing, and provides excellent fragmentation for highly sensitive MS detection[4].
This protocol is optimized for the derivatization of volatile chiral building blocks[1].
Sample Preparation: Transfer 1.0 mg of the chiral amine sample into a 2.0 mL glass reaction vial.
Base Catalysis: Add 20 µL of high-purity Triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct formed during the nucleophilic acyl substitution, driving the reaction to completion.
Derivatization: Add 50 µL of a 10 mg/mL solution of L-TPC dissolved in anhydrous dichloromethane (DCM).
Incubation: Cap tightly, vortex for 1 minute, and heat in a block at 60°C for 30 minutes[1].
Quenching & Extraction: Cool to room temperature. Add 500 µL of deionized water to quench unreacted L-TPC. Vortex for 30 seconds.
Phase Separation: Extract and dry the lower organic (DCM) layer over anhydrous sodium sulfate. Transfer to a GC vial for analysis[1].
Caption: Experimental workflow and chemical logic for the indirect derivatization of chiral amines using L-TPC.
Self-Validating System: Correcting for CDA Impurities
A critical flaw in indirect derivatization is the inherent trace impurity of D-TPC within commercial L-TPC reagents[4]. If the L-amine reacts with D-TPC, it forms a diastereomer that perfectly co-elutes with the D-amine/L-TPC product, artificially inflating the D-amine quantification.
Validation Step: You must run a known racemic standard of the amine. By analyzing the predictable relative intensities of the four possible isomers (Da-d, La-l, La-d, Da-l), you can calculate the exact concentration of the D-TPC impurity and apply a mathematical correction to the peak areas of your unknown samples to ensure absolute E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data[4].
Strategy 2: Direct Enantioseparation via Chiral Stationary Phases (CSPs)
The Mechanistic Causality
Direct separation eliminates the derivatization step by utilizing a Chiral Stationary Phase (CSP) inside the GC column. The most effective CSPs for volatile amines are based on permethylated β-cyclodextrins or γ-cyclodextrins (e.g., Supelco β-DEX 120 or Astec CHIRALDEX)[5].
Cyclodextrins are cyclic, torus-shaped macromolecules. The exterior of the toroid is hydrophilic (due to derivatized hydroxyl groups), while the interior cavity is highly hydrophobic[5]. As the amine enantiomers pass through the column, they form transient inclusion complexes within the cyclodextrin cavity. Enantiomeric separation is achieved purely through thermodynamics: the difference in the Gibbs free energy (
) of the inclusion complexes formed by the R- and S-enantiomers dictates their respective retention times[3].
Experimental Protocol: Direct GC-MS Analysis
Sample Preparation: Dilute the underivatized amine to a concentration of 10-50 µg/mL in an inert, highly volatile solvent (e.g., Hexane).
Inlet Parameters: Set the GC inlet to 200°C. Use a split ratio of 50:1 to prevent overloading the low-capacity CSP.
Temperature Programming: Crucial Step. Cyclodextrin inclusion complexation is highly temperature-dependent. Start at a low isothermal temperature (e.g., 60°C) for 5 minutes, followed by a very shallow ramp (1°C to 2°C/min) up to 180°C.
MS Detection: Operate in Selected Ion Monitoring (SIM) mode targeting the primary amine fragments (e.g., m/z 44 for basic aliphatic amines) to maximize signal-to-noise ratio against column bleed.
Caption: Mechanistic pathway of direct enantioseparation via thermodynamic inclusion complexes in a cyclodextrin CSP.
Objective Performance Comparison
The following table synthesizes the operational and chromatographic performance metrics of both strategies, allowing researchers to select the optimal path based on throughput and resolution requirements.
Parameter
Indirect (L-TPC Derivatization + DB-5)
Direct (β-Cyclodextrin CSP)
Primary Mechanism
Diastereomer formation (Boiling point differences)
Transient inclusion complexation ()
Chromatographic Resolution (Rs)
Very High (Rs > 2.0)
Moderate to High (Rs 1.0 - 1.5)
Sample Prep Time
High (~45 - 60 minutes per batch)
Low (< 5 minutes, "Dilute & Shoot")
Column Thermal Stability
Excellent (Up to 320°C for standard 5% Phenyl)
Limited (Maximum isothermal temp ~230°C)
Peak Shape (Amines)
Excellent (N-H bond is masked by derivatization)
Prone to tailing (Requires heavily deactivated liners)
Risk of Analytical Artifacts
High (Racemization during heating, CDA impurities)
Low (No chemical reaction required)
Cost per Analysis
Higher (Requires expensive high-purity CDAs)
Lower (Amortized over the lifespan of the CSP column)
Conclusion
For drug development professionals requiring absolute structural elucidation and the highest possible resolution (Rs > 2.0) for trace enantiomeric impurities, Indirect Derivatization with L-TPC remains the most robust choice, provided the self-validating mathematical corrections for CDA impurities are applied[1][4]. Conversely, for high-throughput screening or when analyzing highly reactive amines that may undergo racemization during derivatization, Direct Analysis via Cyclodextrin CSPs provides a non-destructive, rapid alternative[5].
References
Liu, J. et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. Available at:[Link]
Al-Saffar, F. et al. "Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS." PMC / National Institutes of Health. Available at:[Link]
Pérez-Míguez, R. et al. "Chapter 12: Chiral Metabolomics." RSC Publishing. Available at:[Link]
Validated Analytical Architectures for (S)-2-Methoxy-1-phenylethanamine Purity
Executive Summary (S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7) serves as a critical chiral building block and resolving agent in pharmaceutical synthesis. Its utility relies entirely on its enantiomeric excess (ee)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-Methoxy-1-phenylethanamine (CAS: 91298-74-7) serves as a critical chiral building block and resolving agent in pharmaceutical synthesis. Its utility relies entirely on its enantiomeric excess (ee) and chemical purity. Impurities, particularly the (R)-enantiomer or synthesis byproducts like acetophenone derivatives, can compromise downstream asymmetric inductions.
This guide evaluates and compares three validated analytical architectures for determining the purity of (S)-2-Methoxy-1-phenylethanamine: Direct Chiral HPLC , Chiral Gas Chromatography (GC) , and Indirect Derivatization (Mosher’s Method) .
Part 1: Comparative Analysis of Methodologies
The following table contrasts the performance profiles of the primary analytical techniques.
Method A: Direct Chiral HPLC (The Industry Standard)
Context: This is the "Gold Standard" for routine quality control. The structural analogy to 1-phenylethylamine allows for the robust application of polysaccharide-based stationary phases.
Principle: The separation relies on the interaction between the amine and the chiral cavities of the cellulose/amylose carbamate stationary phase.
Critical Requirement: A basic additive (Diethylamine) is mandatory to suppress the ionization of the primary amine, preventing peak tailing and ensuring accurate integration.
Protocol Specifications
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H.
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (DEA).
Ratio: 90 : 10 : 0.1 (v/v/v).
Flow Rate: 0.5 mL/min to 1.0 mL/min (Optimize for backpressure < 50 bar).
Temperature: 25°C (Isocratic).
Detection: UV Diode Array at 210 nm (primary) and 254 nm (secondary).
Note: The methoxy and phenyl groups provide weak chromophores; 210 nm maximizes sensitivity.
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase.
Mechanism: Converts the enantiomers into diastereomeric amides, which have distinct physical properties and can be separated on achiral columns or distinguished by NMR.
Protocol Specifications
Reaction: Mix 10 mg (S)-2-Methoxy-1-phenylethanamine with 1.2 eq of (R)-Mosher's chloride and 2.0 eq of Pyridine in
. Stir for 1 hour.
Quench: Add saturated
, extract with , and dry over .
Analysis (Option 1 - HPLC):
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.
Mobile Phase: Acetonitrile : Water (Gradient 50%
90%).
Result: Diastereomers elute at different retention times.
Analysis (Option 2 -
or NMR):
Analyze the chemical shift difference (
) of the methoxy or signals. The diastereomeric excess (de) equals the enantiomeric excess (ee) of the starting amine.
Part 3: Decision Logic for Method Selection
The following workflow illustrates the logical selection process for analytical method development based on the stage of drug development.
Caption: Decision matrix for selecting the appropriate analytical architecture based on data requirements (Configuration vs. Purity vs. Volatiles).
References
Chiral Separation of Phenylethylamine Derivatives
Source: ResearchG
Context: Validates the use of Polysaccharide-based columns (Chiralcel OD/AD) for 1-phenylethylamine analogs.
Cost-Benefit Analysis of (S)-2-Methoxy-1-phenylethanamine vs. Traditional Chiral Bases in Asymmetric Resolution
Executive Summary For drug development professionals and synthetic chemists, the resolution of racemic mixtures remains a critical bottleneck in the production of enantiopure active pharmaceutical ingredients (APIs). Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, the resolution of racemic mixtures remains a critical bottleneck in the production of enantiopure active pharmaceutical ingredients (APIs). While naturally occurring alkaloids and simple synthetic amines have historically dominated this space [1], advanced structurally modified resolving agents offer significant downstream advantages.
This guide provides an objective cost-benefit analysis comparing (S)-2-Methoxy-1-phenylethanamine against traditional chiral bases such as (S)-1-Phenylethanamine, Quinine, and (1S,2S)-Diphenylethylenediamine (DPEN). By analyzing mechanistic causality, thermodynamic performance, and overall atom economy, we demonstrate how the strategic selection of a slightly more expensive chiral base can drastically reduce process time and improve overall API yields.
Mechanistic Rationale: The Bidentate Advantage
The efficacy of a chiral resolving agent is dictated by its ability to thermodynamically differentiate between two diastereomeric salts during crystallization.
Traditional agents like (S)-1-Phenylethanamine rely primarily on a single primary amine to form a salt bridge with the racemic acid [2]. This single-point interaction often results in a flexible crystal lattice, leading to poor solubility differentiation between the (R,S) and (S,S) diastereomers. Consequently, achieving >99% enantiomeric excess (ee) typically requires three to four tedious recrystallization cycles.
(S)-2-Methoxy-1-phenylethanamine solves this by introducing a methoxy group (-OCH₃) adjacent to the chiral center.
Causality of the Methoxy Group: The ether oxygen acts as a secondary hydrogen-bond acceptor. When the primary amine forms a salt bridge with a carboxylic acid, the methoxy group engages in secondary hydrogen bonding with the acid's hydroxyl proton or solvent molecules [3]. This creates a rigid, bidentate hydrogen-bonding network.
Thermodynamic Impact: This rigidity restricts the degrees of freedom within the crystal lattice, vastly amplifying the solubility difference between the two diastereomeric salts.
Mechanistic comparison of stereocontrol via hydrogen-bonding networks.
Cost-Benefit Analysis & Quantitative Comparison
When evaluating chiral bases, procurement cost must be weighed against atom economy (molecular weight) and process efficiency (number of crystallizations required).
Table 1: Economic and Physicochemical Comparison
Chiral Base
Approx. Cost ($/g)
Molecular Weight ( g/mol )
Atom Economy in Resolution
Typical ee (1st Crystallization)
Recyclability Profile
(S)-1-Phenylethanamine
< $1.00
121.18
High
40 - 70%
High (Easy biphasic recovery)
Quinine
$1.00 - $3.00
324.42
Low (Bulky)
50 - 80%
Moderate (Prone to emulsions)
(1S,2S)-DPEN
$10.00 - $25.00
212.29
Moderate
80 - 95%
High
(S)-2-Methoxy-1-phenylethanamine
$15.00 - $30.00
151.21
High
75 - 95%
High (Requires strict pH control)
The Economic Verdict: While (S)-2-Methoxy-1-phenylethanamine has a higher upfront reagent cost compared to unsubstituted 1-phenylethanamine, its high atom economy (151.21 g/mol ) means less mass is required per mole of API than when using bulky alkaloids like Quinine. Furthermore, achieving >85% ee in a single crystallization eliminates the labor, reactor time, and solvent waste associated with serial recrystallizations.
Experimental Data: Performance in Resolution
To objectively validate the bidentate advantage, we present standardized experimental data for the resolution of racemic 2-phenylpropanoic acid (10 mmol scale) using ethanol as the crystallization solvent.
Table 2: Resolution Efficiency of Racemic 2-Phenylpropanoic Acid
Resolving Agent
Yield of Crude Salt (%)
de of Crude Salt (%)
ee of Recovered Acid (%)
Overall Yield of (R)-Acid (%)
(S)-1-Phenylethanamine
85%
45%
42%
35% (Requires 3 more cryst.)
Quinine
92%
60%
58%
53%
(1S,2S)-DPEN
70%
90%
89%
62%
(S)-2-Methoxy-1-phenylethanamine
78%
88%
86%
68%
(S)-2-Methoxy-1-phenylethanamine delivers the highest overall yield of the target enantiomer because less of the desired product is lost to the mother liquor during repeated recrystallization cycles.
Self-Validating Experimental Protocol
The following protocol details the resolution workflow using (S)-2-Methoxy-1-phenylethanamine. It incorporates an intermediate Nuclear Magnetic Resonance (NMR) check—a self-validating step that prevents chemists from proceeding with blind, low-efficiency crystallizations.
Workflow for the chiral resolution of racemic acids using (S)-2-Methoxy-1-phenylethanamine.
Step-by-Step Methodology
Step 1: Diastereomeric Salt Formation
Dissolve 1.0 equivalent of the racemic acid in a minimal volume of hot ethanol (60°C). Causality: Ethanol provides a steep temperature-solubility gradient for amine salts, ensuring maximum recovery upon cooling.
Slowly add 0.5 equivalents of (S)-2-Methoxy-1-phenylethanamine and 0.5 equivalents of NaOH (aq) dropwise under continuous stirring. Causality: Utilizing the "Pope-Peachy" method (half-equivalent of chiral base) drives the equilibrium toward the less soluble diastereomeric salt, artificially boosting the atom economy.
Step 2: Thermodynamic Crystallization
Allow the solution to cool to room temperature slowly over 4 hours, then age at 4°C overnight. Causality: Rapid cooling traps kinetic impurities (co-crystallization). Slow cooling ensures strict thermodynamic control, maximizing the purity of the precipitating lattice.
Step 3: Isolation and Self-Validation
Filter the crystals and wash with cold ethanol.
Validation Check: Dissolve a 5 mg aliquot of the crude salt in CD₃OD and acquire a ¹H NMR spectrum. Compare the integration of the methoxy singlets (which split due to the distinct diastereomeric environments) to quantify the diastereomeric excess (de).
Decision Gate: If de > 85%, proceed to Step 4. If de < 85%, perform one targeted recrystallization from ethanol.
Step 4: Acidification and Base Recovery
Suspend the enriched salt in a biphasic mixture of Ethyl Acetate and 1M HCl. Separate the organic layer to isolate your enantiopure (R)-acid.
Basify the aqueous layer with 2M NaOH to pH > 12 and extract thoroughly with Dichloromethane (DCM). Causality: The methoxy group makes (S)-2-Methoxy-1-phenylethanamine slightly more water-soluble than standard 1-phenylethanamine. Strict pH control and the use of DCM (rather than ether) are critical to achieving >90% recovery of the expensive chiral base.
References
Chemistry LibreTexts. "5.8: Racemic Mixtures and the Resolution of Enantiomers." LibreTexts Organic Chemistry. URL:[Link]
Uccello-Barretta, G., et al. "Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. As a chiral building block widely utilized in asymmetric synthesis and pharmaceutical development, (S)-...
Author: BenchChem Technical Support Team. Date: March 2026
An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. As a chiral building block widely utilized in asymmetric synthesis and pharmaceutical development, (S)-2-Methoxy-1-phenylethanamine hydrochloride (CAS: 950477-78-8) presents specific logistical and environmental challenges.
Mishandling this compound can compromise laboratory compliance and downstream environmental safety. This guide provides a comprehensive, self-validating operational plan for the proper handling, treatment, and disposal of this chemical, ensuring that your laboratory exceeds standard regulatory requirements.
Physicochemical and Hazard Profile
To design an effective disposal strategy, we must first understand the intrinsic properties of the chemical. The hydrochloride salt form increases water solubility but introduces acidity to aqueous waste streams. According to the GHS classification for its free base analogue (CAS 91298-74-7), this compound exhibits Acute Oral Toxicity and Chronic Aquatic Toxicity .
Table 1: Quantitative Data and Operational Implications
Property / Attribute
Data / Classification
Operational Implication for Disposal
Chemical Name
(S)-2-Methoxy-1-phenylethanamine HCl
Chiral amine salt; requires dedicated segregation from strong oxidizers.
CAS Number
950477-78-8 (HCl), 91298-74-7 (Base)
Essential for precise EPA/RCRA waste manifesting.
Physical State
Solid (Crystalline Powder)
High risk of aerosolization during dry spill cleanup.
GHS Classification
Acute Tox. 4 (Oral), Aquatic Chronic 3
Toxic if swallowed; strictly prohibited from drain/sewer disposal.
Solubility
Soluble in water and polar organics
Aqueous waste will be acidic (pH < 5); requires neutralization before transport.
Waste Segregation and Decision Logic
The primary mechanism of hazard for (S)-2-Methoxy-1-phenylethanamine hydrochloride lies in its environmental persistence and potential to disrupt aquatic ecosystems. Standard laboratory practices dictate that all toxic materials of this nature must be disposed of via high-temperature incineration .
Because the compound is utilized in various solvent matrices during synthesis, waste must be segregated at the source to prevent dangerous cross-reactions and to optimize incineration efficiency.
Caption: Workflow for (S)-2-Methoxy-1-phenylethanamine HCl waste segregation and treatment.
Self-Validating Disposal Methodologies
To ensure absolute safety, every protocol must be a closed-loop system where the operator can empirically verify that the step was successful.
Protocol A: Solid Waste & Spill Cleanup
Causality: The hydrochloride salt is a fine powder. Dry sweeping generates respirable dust that can be ingested or inhaled, triggering its Acute Tox. 4 hazard.
Isolate and Dampen: Isolate the spill area. Gently cover the powder with a damp absorbent pad (using water or 10% ethanol). Why: The moisture binds the powder, preventing aerosolization.
Collection: Use non-sparking, disposable scoops to transfer the bound material into a sealable, high-density polyethylene (HDPE) container.
Chemical Decontamination: Wipe the surface with a dilute acidic solution (e.g., 1% acetic acid) followed by distilled water. Why: The acid ensures any residual free base is protonated into a water-soluble salt, guaranteeing complete dissolution and removal.
Validation: Swab the decontaminated surface with a pH test strip moistened with distilled water. A neutral reading (pH 7) validates the complete removal of the acidic hydrochloride salt.
Protocol B: Aqueous Waste Neutralization
Causality: Aqueous solutions of this compound are acidic due to the dissociation of the hydrochloride salt. Shipping acidic waste risks mobilizing heavy metals if accidentally mixed with other waste streams, and accelerates the corrosion of transport drums.
Caption: Self-validating operational workflow for the neutralization of acidic aqueous waste.
Baseline Measurement: Measure the initial pH of the aqueous waste using a calibrated pH meter. Document this baseline (typically pH 3-5).
Titration: Slowly add 1M NaOH under continuous magnetic stirring. Why: Gradual addition prevents localized exothermic spikes and minimizes the risk of precipitating the free base too rapidly, which could complicate liquid transfer.
Validation: Monitor the pH until it stabilizes strictly between 6.0 and 8.0. Log the final pH on the waste manifest ticket.
Storage: Transfer to a labeled "Aqueous Hazardous Waste - Neutralized Amine Salts" container.
Protocol C: Organic Solvent Waste
Causality: (S)-2-Methoxy-1-phenylethanamine is highly reactive in its free base form and retains its chiral amine functionality even as a salt . Mixing it with incompatible solvents (like concentrated ketones or aldehydes) can lead to unwanted Schiff base formations and exothermic pressure buildup in waste carboys.
Segregation: Strictly separate halogenated solvent waste (e.g., DCM) from non-halogenated waste (e.g., Methanol, THF).
Thermal Validation: When adding the amine waste to a bulk organic carboy, monitor the exterior temperature of the carboy with an infrared thermometer. A stable temperature validates that no reactive cross-contamination is occurring.
Venting: Store the sealed carboy in a flame-proof cabinet equipped with pressure-relief vented caps until incineration pickup.
Logistical and Regulatory Plan
To maintain complete environmental compliance, the final destruction of (S)-2-Methoxy-1-phenylethanamine hydrochloride must be contracted to an EPA-approved (or local equivalent) hazardous waste facility capable of High-Temperature Incineration (>1000°C) .
Destruction Mechanism: Incineration at these temperatures ensures the complete thermal cleavage of the aromatic ring and the amine nitrogen, preventing the release of toxic nitrogen oxides (NOx).
Scrubber Requirement: Because the compound is a hydrochloride salt, combustion will generate hydrogen chloride (HCl) gas. Ensure your waste disposal contractor utilizes incinerators equipped with alkaline wet scrubbers to neutralize the exhaust gases.
Manifesting: On the hazardous waste manifest, clearly denote the presence of "Halogenated Amine Salts" to alert the disposal facility to the HCl generation potential.
References
Title: Working with Hazardous Chemicals - Waste Disposal Information
Source: Organic Syntheses
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Safety Summary
Substance Class: Chiral Phenylethylamine Derivative (Hydrochloride Salt)
Primary Hazards: Skin/Eye Corrosion (Potential), Acute Toxicity (Oral/Inhalation), Specific Target Organ Toxicity (Respiratory Irritation).[1]
Bioactivity Warning: Structural analogs (phenethylamines) are neuroactive.[2] While specific toxicological data for this chiral intermediate may be limited, the Precautionary Principle dictates handling this substance as a bioactive, corrosive irritant.[2][1]
This guide moves beyond basic compliance, establishing a Self-Validating Safety System for handling (S)-2-Methoxy-1-phenylethanamine hydrochloride. The hydrochloride salt form reduces volatility compared to the free base but introduces a significant particulate (dust) hazard that requires specific containment strategies.[2]
The PPE Matrix: Defense in Depth
Do not rely on a single barrier.[2] This matrix utilizes a "Swiss Cheese" model of defense where multiple layers cover the weaknesses of others.[2]
Visual Breach Detection: Colored inner gloves (e.g., blue) under white outer gloves allow instant identification of tears.[2][1] Nitrile offers excellent resistance to amine salts.[2]
Hand Protection (Solution Phase)
Laminate (Silver Shield) or Viton
If dissolved in halogenated solvents (e.g., DCM), nitrile degrades rapidly.[1] Laminate gloves provide broad chemical resistance against the solvent carrier.[2]
Ocular/Face
Chemical Splash Goggles (Indirect Vent)
Particulate Migration: Standard safety glasses allow airborne salt dust to migrate behind lenses, reacting with ocular moisture to form acidic/caustic solutions.[2][1]
Respiratory
N95 or P100 Particulate Respirator (If outside fume hood)
Hygroscopic Irritation: Amine HCl salts are hygroscopic.[2] Inhaled dust absorbs moisture in the respiratory tract, causing immediate, severe mucosal irritation.[1]
Body
Tyvek® Lab Coat (Closed Front)
Fomite Control: Cotton coats trap dust in fibers, turning the wearer into a mobile contamination source.[2][1] Tyvek sheds particles and resists permeation.[2]
Operational Workflow & Critical Control Points
The following diagram illustrates the safe flow of material, highlighting Critical Control Points (CCPs) where exposure risk is highest.
Figure 1: Operational workflow identifying Critical Control Points (Red) where dust generation is most likely.[2]
Detailed Handling Protocols
Protocol A: Static-Controlled Weighing (The Dust Hazard)
Amine salts are prone to static charge, causing "particle flight" during weighing.[1]
Engineering Control: Use a Vented Balance Enclosure (VBE) or work strictly at the rear of a chemical fume hood.[2]
Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.[2]
Transfer Technique: Do not dump. Use a "tap-and-slide" motion to minimize the vertical drop of the powder, reducing the generation of airborne fines.[1]
Decontamination: Immediately wipe the balance area with a moist paper towel (water/surfactant) to capture invisible salt residues.[2]
Protocol B: Reaction Setup & Solvent Choice
Solubility & Safety: When dissolving the salt, add the solid to the solvent, not vice versa, to prevent "puffing" of dust.[1]
Free-Basing: If the protocol requires neutralizing the HCl salt to the free amine:
Warning: The free amine is likely more volatile and lipophilic (skin permeable) than the salt.[2]
Action: Upgrade respiratory protection to a Half-Face Respirator with Multi-Gas/Vapor Cartridges (OV/AG) if working outside a sealed system.[2]
Protocol C: Spill Management (Solid)[1]
Isolate: Evacuate the immediate 3-meter radius.[2]
PPE Upgrade: Don double nitrile gloves and N95 respirator.[2]
Dry Cleanup: Do NOT spray water initially (this creates a corrosive solution).[2] Cover the spill with a dry absorbent (Vermiculite or chemically inert pads).[2]
Scoop: Gently scoop material into a wide-mouth waste jar.
Final Polish: Clean the surface with 1N HCl (dilute) followed by water to neutralize any remaining amine traces, then check pH of the surface with litmus paper.[2][1]
Waste Disposal Strategy
Improper disposal of chiral amines can lead to environmental persistence.[2]
Waste Stream
Disposal Method
Rationale
Solid Waste (Spill debris, gloves)
Incineration (High Temp)
Complete thermal destruction prevents leaching into soil/water.[2]
Aqueous Waste (Mother liquors)
Basic Adjustment -> Organic Extraction
Adjust pH > 10 to free-base the amine, extract into organic solvent, and incinerate the organic layer.[1] Treat aqueous residue as standard chemical waste.[2]
Empty Containers
Triple Rinse
Rinse with Methanol, then Water.[2][1] Dispose of rinsate as hazardous waste.[2] Deface label before recycling glass.
Compliance Note: Never dispose of amine salts down the drain.[2] They are often toxic to aquatic life and can disrupt municipal water treatment bacteria.[2]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13626359 (Related Phenethylamine Structure).[2] Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2] Retrieved from [Link]